Product packaging for 3-Cyano-4-hydroxybenzoic Acid(Cat. No.:CAS No. 70829-28-6)

3-Cyano-4-hydroxybenzoic Acid

Cat. No.: B1279151
CAS No.: 70829-28-6
M. Wt: 163.13 g/mol
InChI Key: KUCSFDLSLAVLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Cyano-4-hydroxybenzoic Acid is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B1279151 3-Cyano-4-hydroxybenzoic Acid CAS No. 70829-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFDLSLAVLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456505
Record name 3-Cyano-4-hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70829-28-6
Record name RP-112533
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070829286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyano-4-hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RP-112533
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PTA3WT4SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-4-hydroxybenzoic Acid: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Cyano-4-hydroxybenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, experimental protocols, and its role as a key intermediate in the development of therapeutic agents.

Discovery

The precise historical details of the initial discovery, including the first synthesis or isolation of this compound, are not extensively documented in readily available scientific literature. Its emergence is closely tied to the broader exploration of substituted benzoic acid derivatives and the development of cyanation and formylation reactions in organic chemistry.

Synthesis of this compound

Several synthetic routes to this compound and its esters have been developed, each with distinct advantages and disadvantages. The primary methods include the cyanation of halogenated or formylated precursors and the Sandmeyer reaction from an amino-substituted benzoic acid.

A notable method, particularly for industrial-scale production, involves a two-step synthesis of the methyl ester of this compound starting from methyl 4-hydroxybenzoate. This process is advantageous as it circumvents the use of highly toxic cuprous cyanide[1].

The general workflow for this synthesis is depicted below:

Synthesis_via_Formyl_Intermediate Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 3-formyl-4-hydroxybenzoate Formylation Methyl 3-cyano-4-hydroxybenzoate Methyl 3-cyano-4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate->Methyl 3-cyano-4-hydroxybenzoate Cyanation This compound This compound Methyl 3-cyano-4-hydroxybenzoate->this compound Hydrolysis

Caption: Synthetic workflow for this compound via a formyl intermediate.

Another common laboratory-scale synthesis involves the cyanation of a halogenated precursor, such as an iodo-substituted 4-hydroxybenzoic acid derivative. This method typically employs a cyanide source like sodium cyanide (NaCN) in the presence of a copper(I) cyanide (CuCN) catalyst[2].

Synthesis_via_Iodo_Intermediate 4-Hydroxy-3-iodobenzoic acid derivative 4-Hydroxy-3-iodobenzoic acid derivative This compound This compound 4-Hydroxy-3-iodobenzoic acid derivative->this compound Cyanation (NaCN, CuCN)

Caption: Synthesis of this compound from an iodo-precursor.

A classical approach to introduce a cyano group onto an aromatic ring is the Sandmeyer reaction. This method involves the diazotization of an amino group, followed by treatment with a cyanide salt, typically in the presence of a copper catalyst. For the synthesis of this compound, the starting material would be 3-Amino-4-hydroxybenzoic acid[3].

Sandmeyer_Reaction 3-Amino-4-hydroxybenzoic acid 3-Amino-4-hydroxybenzoic acid Diazonium salt Diazonium salt 3-Amino-4-hydroxybenzoic acid->Diazonium salt Diazotization (NaNO2, HCl) This compound This compound Diazonium salt->this compound Sandmeyer Reaction (CuCN)

Caption: Synthesis of this compound via the Sandmeyer reaction.

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Key Reagents Reaction Conditions Reported Yield Reference
Via Formyl Intermediate Methyl 4-hydroxybenzoate1. MgCl₂, Triethylamine, Paraformaldehyde2. Hydroxylamine hydrochloride, Acetyl chloride1. 60°C2. 80°CNot explicitly stated for the final acid, but described as high efficiency for industrial production.[1]
Via Iodo-Intermediate 3-Iodo-4-propoxybenzoic acid derivativeNaCN, CuCN, DMF110°C, 2 hours67%[2]
Via Sandmeyer Reaction 3-Amino-4-hydroxybenzoic acidNaNO₂, HCl, CuCNDiazotization at low temperature, followed by cyanation.Yields can vary depending on the specific conditions.[3]

Experimental Protocols

This protocol is adapted from patent WO2018121050A1 and describes the synthesis of the methyl ester.[1]

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

  • To a 50 L reaction kettle, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

  • Heat the mixture in an oil bath at 60°C (internal temperature approximately 44°C) and stir overnight.

  • Cool the reaction mixture to room temperature.

  • Slowly add an aqueous solution of 5 L of concentrated hydrochloric acid.

  • Filter off any insoluble material.

  • Extract the aqueous layer with dichloromethane (4 times).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate.

Step 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate

  • To a 50 L reaction kettle, add the methyl 3-formyl-4-hydroxybenzoate obtained from the previous step, hydroxylamine hydrochloride (1.14 kg), and a solvent mixture of acetonitrile (10 L) and N,N-dimethylformamide (2.5 L).

  • Add acetyl chloride (1.17 L) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 2 hours to complete the conversion to methyl 3-cyano-4-hydroxybenzoate.

This protocol is adapted from ChemicalBook.[2]

  • In a reaction vessel under a nitrogen atmosphere, combine the 3-iodo-4-hydroxybenzoic acid derivative (0.72 mmol), sodium cyanide (0.04 g, 0.8 mmol), and copper(I) cyanide (0.07 g, 0.8 mmol) in anhydrous N,N-dimethylformamide (2 mL).

  • Stir the mixture at 110°C for 2 hours.

  • After the reaction is complete, evaporate the solvent under vacuum.

  • Suspend the residue in water (10 mL) and adjust the pH to approximately 10 with a 1 M sodium hydroxide solution.

  • Filter to remove any insoluble material.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 3.

  • Extract the product with dichloromethane (2 x 20 mL).

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a brown solid (yield: 67%).

Signaling Pathway Involvement

While there is limited information on the direct involvement of this compound in specific signaling pathways, it serves as a crucial scaffold for the synthesis of highly potent and selective modulators of biological targets. A prominent example is its use in the development of antagonists for the human glucagon receptor (hGluR).

A derivative, This compound [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide , has been identified as a highly potent noncompetitive antagonist of the hGluR with an IC₅₀ of 2.3 nM[4]. The glucagon receptor is a G-protein coupled receptor (GPCR) that plays a critical role in regulating blood glucose levels. Antagonism of this receptor is a key therapeutic strategy for the treatment of type 2 diabetes.

The mechanism of action involves the binding of the antagonist to the glucagon receptor, thereby preventing the binding of the endogenous ligand, glucagon. This inhibition blocks the downstream signaling cascade that leads to hepatic glucose production.

Glucagon_Receptor_Antagonism cluster_cell Hepatocyte Glucagon Glucagon hGluR Glucagon Receptor (hGluR) Glucagon->hGluR Binds to G_Protein G Protein hGluR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Glucose_Production Hepatic Glucose Production PKA->Glucose_Production Stimulates Antagonist hGluR Antagonist (3-Cyano-4-hydroxybenzoic acid derivative) Antagonist->hGluR Blocks

Caption: Antagonism of the human glucagon receptor signaling pathway by a this compound derivative.

References

An In-depth Technical Guide on the Theoretical Properties of 3-Cyano-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical and known physicochemical properties. Due to a lack of specific computational and extensive experimental studies on this molecule in publicly available literature, this guide combines reported data with theoretical predictions based on the analysis of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound, highlighting areas where further investigation is warranted.

Introduction

This compound (C₈H₅NO₃) is a small organic molecule featuring a benzene ring substituted with a carboxyl group, a hydroxyl group, and a nitrile group. This unique combination of functional groups imparts specific electronic and chemical properties that make it an interesting candidate for further research, particularly in the development of novel therapeutic agents and functional materials. The presence of the electron-withdrawing cyano and carboxylic acid groups, along with the electron-donating hydroxyl group, creates a distinct electronic profile that influences its reactivity, intermolecular interactions, and potential biological activity.

Physicochemical and Theoretical Properties

The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that much of the data, particularly regarding its electronic and spectral properties, is based on theoretical predictions and data from analogous compounds due to the limited availability of direct experimental and computational studies.

Table 1: General and Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₈H₅NO₃PubChem[1]
Molecular Weight 163.13 g/mol PubChem[1]
CAS Number 70829-28-6ChemicalBook[2]
Melting Point 265-266 °CChemicalBook
Boiling Point (Predicted) 392.4 ± 37.0 °CChemicalBook[1]
Density (Predicted) 1.50 ± 0.1 g/cm³ChemicalBook[1]
pKa (Predicted) 4.01 ± 0.10ChemicalBook[1]
InChI InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12)PubChem[1]
InChIKey KUCSFDLSLAVLBY-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC(=C(C=C1C(=O)O)C#N)OPubChem[1]
Table 2: Theoretical Spectral and Electronic Properties (Predicted)
PropertyPredicted Value/RangeRemarks
¹H NMR (ppm) Aromatic protons: ~7.0-8.5 ppm; Carboxyl proton: >10 ppm; Hydroxyl proton: variableChemical shifts are influenced by solvent and concentration. Aromatic region will show splitting patterns corresponding to the substitution.
¹³C NMR (ppm) Carboxyl carbon: ~165-175 ppm; Aromatic carbons: ~110-160 ppm; Cyano carbon: ~115-125 ppmThe specific chemical shifts would require DFT calculations for accurate prediction.
Major IR Peaks (cm⁻¹) ~3300-2500 (O-H stretch, carboxylic acid), ~3200 (O-H stretch, phenol), ~2230 (C≡N stretch), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch)Broadening of the O-H band is expected due to hydrogen bonding.
UV-Vis λmax (nm) ~250-260 nm and ~290-300 nmPredictions based on the UV-Vis spectra of similar hydroxybenzoic acids.[3][4]
HOMO-LUMO Gap Not availableSpecific DFT calculations are required. A moderate gap is expected for this type of aromatic compound.

Experimental Protocols

Synthesis of this compound

Reaction: Conversion of an aryl iodide to a nitrile using a cyanide source, catalyzed by a copper salt.

Materials:

  • 3-Iodo-4-hydroxybenzoic acid derivative (e.g., 3-Iodo-4-propoxybenzoic acid as a precursor, followed by deprotection)

  • Sodium cyanide (NaCN)

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dilute Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine the 3-iodo-4-hydroxybenzoic acid derivative (1.0 eq), sodium cyanide (1.1 eq), and copper(I) cyanide (1.1 eq) in anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere at 110 °C for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the DMF under reduced pressure.

  • Suspend the residue in water and adjust the pH to ~10 with 1 M NaOH solution to dissolve the product and deprotonate the phenolic hydroxyl group.

  • Filter to remove any insoluble material.

  • Acidify the filtrate to pH ~3 with dilute HCl to precipitate the this compound.

  • Extract the product with dichloromethane (3 x volume of aqueous phase).

  • Combine the organic phases and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) to confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of the key functional groups (O-H, C≡N, C=O) can be confirmed by acquiring an FTIR spectrum of the solid sample (e.g., using a KBr pellet).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its elemental composition.

  • Purity Analysis: The purity of the synthesized compound can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Potential Applications in Drug Development

While no specific biological activities or signaling pathway modulations have been reported for this compound itself, its structural motifs are present in various biologically active molecules.

  • Enzyme Inhibition: The combination of a carboxylic acid and a nitrile group on a phenolic scaffold suggests potential for this molecule to act as an inhibitor for various enzymes. For instance, derivatives of benzoic acid are known to inhibit enzymes involved in metabolic pathways. The cyano group can act as a hydrogen bond acceptor or a reactive center.

  • Scaffold for Medicinal Chemistry: this compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities. The carboxylic acid and hydroxyl groups provide handles for further chemical modifications.

A study on 4-hydroxybenzoic acid has shown its involvement in a signaling system that controls the physiology and virulence of Shigella sonnei, where it binds to the response regulator AaeR.[5][6] While this is for the parent compound, it suggests that substituted hydroxybenzoic acids could potentially interfere with bacterial signaling pathways.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 3-Iodo-4-hydroxybenzoic acid derivative reaction Cyanation Reaction (NaCN, CuCN, DMF, 110°C) start->reaction workup Aqueous Workup (NaOH, HCl) reaction->workup extraction Solvent Extraction (DCM) workup->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization characterization Characterization (NMR, IR, MS, HPLC) recrystallization->characterization

Caption: Proposed workflow for the synthesis and purification of this compound.

Hypothetical Signaling Pathway Interaction

Based on the known activity of 4-hydroxybenzoic acid, the following diagram illustrates a hypothetical mechanism by which this compound might interfere with a bacterial signaling pathway.

G cluster_pathway Hypothetical Bacterial Signaling Pathway cluster_inhibition Potential Inhibition Ligand Natural Ligand (e.g., 4-HBA) Receptor Response Regulator (e.g., AaeR) Ligand->Receptor Binds & Activates DNA Promoter DNA Receptor->DNA Binds Transcription Gene Transcription (Virulence, Biofilm Formation) DNA->Transcription Initiates Inhibitor This compound Inhibitor->Receptor Competitive Binding

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

Conclusion and Future Directions

This compound presents as a molecule with interesting, yet largely unexplored, theoretical and practical properties. The available data on its physicochemical characteristics provide a starting point for its synthesis and handling. However, a significant gap exists in the literature concerning its computational analysis, detailed spectroscopic characterization, and biological activity.

Future research should focus on:

  • Computational Studies: Performing Density Functional Theory (DFT) calculations to determine its optimized geometry, electronic properties (HOMO, LUMO, electrostatic potential), and to predict its NMR, IR, and UV-Vis spectra.

  • Synthesis and Characterization: Developing and optimizing a robust synthetic route for this compound and performing comprehensive spectroscopic analysis to validate its structure and purity.

  • Biological Evaluation: Screening for its biological activity against various targets, such as enzymes and receptors, to explore its potential as a lead compound in drug discovery. Investigating its effect on bacterial signaling pathways could be a promising avenue.

This technical guide serves as a call for further investigation into the properties and potential applications of this intriguing molecule. The structured data and proposed experimental workflows herein provide a solid foundation for such future research endeavors.

References

3-Cyano-4-hydroxybenzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-4-hydroxybenzoic acid, a substituted benzoic acid derivative of interest in chemical and pharmaceutical research. The document details its chemical structure, physicochemical properties, and proposed synthesis. Due to the limited availability of direct experimental data, this guide also presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and discusses the known biological activities of the parent compound, 4-hydroxybenzoic acid, as a basis for potential future investigation. Standardized experimental protocols for synthesis and characterization are also provided to facilitate further research on this compound.

Introduction

This compound is an aromatic carboxylic acid featuring both a nitrile and a hydroxyl functional group on the benzene ring. This substitution pattern makes it an intriguing candidate for various applications, including as a building block in organic synthesis and as a potential scaffold in drug discovery. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the electron-donating hydroxyl group, creates a unique electronic environment that may impart specific chemical reactivity and biological activity. This guide aims to consolidate the available information on this compound and provide a foundation for future research and development.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a benzene ring substituted at position 1 with a carboxylic acid group, at position 3 with a cyano group, and at position 4 with a hydroxyl group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 70829-28-6[1]
Molecular Formula C₈H₅NO₃[1]
SMILES O=C(O)c1ccc(O)c(c1)C#N
InChI InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12)[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a solid at room temperature with a relatively high melting point.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 163.13 g/mol [1]
Melting Point 265-266 °C
Appearance Solid
pKa (predicted) 3.5 ± 0.3
logP (predicted) 1.8[1]

Spectroscopic Data (Predicted and Expected)

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted data based on its chemical structure and general spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.2d~2
H-5~7.1d~8
H-6~8.0dd~8, 2
-OHVariablebr s-
-COOHVariablebr s-
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (COOH)~166
C-2~135
C-3 (C-CN)~105
C-4 (C-OH)~160
C-5~118
C-6~133
C-CN~117
C (Carboxyl)~125
Infrared (IR) Spectroscopy (Expected)

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and nitrile functional groups.

Table 5: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (hydroxyl)3400-3200 (broad)Stretching vibration
O-H (carboxylic acid)3300-2500 (very broad)Stretching vibration
C-H (aromatic)3100-3000Stretching vibration
C≡N (nitrile)2240-2220Stretching vibration
C=O (carboxylic acid)1710-1680Stretching vibration
C=C (aromatic)1600, 1500, 1450Ring stretching vibrations
C-O1320-1210Stretching vibration
O-H (bend)1440-1395In-plane bending
Mass Spectrometry (MS) (Predicted Fragmentation)

In an electron ionization mass spectrum, this compound (MW = 163.13) would be expected to show a molecular ion peak at m/z 163. The fragmentation pattern would likely involve the loss of small, stable molecules.

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
163[M]⁺
146[M - OH]⁺
118[M - COOH]⁺
90[M - COOH - HCN]⁺

Synthesis

Synthesis_Workflow Start 4-Hydroxybenzoic Acid Intermediate1 Methyl 4-hydroxybenzoate Start->Intermediate1 Esterification (MeOH, H₂SO₄) Intermediate2 Methyl 3-formyl-4-hydroxybenzoate Intermediate1->Intermediate2 Formylation (Reimer-Tiemann or similar) Intermediate3 Methyl 3-cyano-4-hydroxybenzoate Intermediate2->Intermediate3 Cyanation (e.g., with hydroxylamine) Product This compound Intermediate3->Product Hydrolysis (e.g., NaOH, then H₃O⁺)

Caption: Proposed synthetic workflow for this compound.

Biological Activity (Inferred from Related Compounds)

Direct experimental data on the biological activity of this compound is currently unavailable. However, the parent compound, 4-hydroxybenzoic acid, and its derivatives have been studied for various biological effects. These studies can provide a basis for hypothesizing the potential activities of the 3-cyano derivative.

4-Hydroxybenzoic acid and its derivatives are known to possess antimicrobial and antioxidant properties.[2] Some studies have also explored their potential as anticancer agents.[3] For example, certain hydroxybenzoic acid derivatives have been shown to induce apoptosis in cancer cells.[4]

A significant area of research for 4-hydroxybenzoic acid is its role as a signaling molecule in bacteria, particularly in quorum sensing.[5] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.

Given this background, this compound could potentially exhibit similar or modified biological activities. The introduction of the cyano group may alter its electronic properties and steric profile, potentially leading to different interactions with biological targets.

Potential Signaling Pathway Involvement

Based on the known role of 4-hydroxybenzoic acid in bacterial quorum sensing, it is plausible that this compound could interfere with or modulate this pathway. In some bacteria, 4-hydroxybenzoic acid acts as a precursor to the synthesis of quorum sensing molecules.

Quorum_Sensing_Pathway cluster_bacterium Bacterial Cell Chorismate Chorismate HBA4 4-Hydroxybenzoic Acid Chorismate->HBA4 Biosynthesis QS_Signal Quorum Sensing Signal HBA4->QS_Signal Conversion Receptor Intracellular Receptor QS_Signal->Receptor Binding Extracellular_QS Extracellular QS Signal Pool QS_Signal->Extracellular_QS Diffusion Gene_Expression Target Gene Expression (e.g., Virulence Factors) Receptor->Gene_Expression Activation Cyano_HBA This compound (Potential Modulator) Cyano_HBA->HBA4 Analog Cyano_HBA->Receptor Potential Antagonist/Agonist

Caption: Potential modulation of a bacterial quorum sensing pathway by this compound.

Experimental Protocols

This section provides generalized experimental protocols that can be adapted for the synthesis and characterization of this compound.

Proposed Synthesis of this compound

This protocol is a proposed method and has not been experimentally validated.

  • Esterification of 4-Hydroxybenzoic Acid:

    • Dissolve 4-hydroxybenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Neutralize the reaction mixture and extract the methyl 4-hydroxybenzoate with an organic solvent.

    • Purify the product by recrystallization or column chromatography.

  • Formylation of Methyl 4-hydroxybenzoate:

    • Perform a Reimer-Tiemann reaction by dissolving methyl 4-hydroxybenzoate in a solution of sodium hydroxide.

    • Add chloroform dropwise while maintaining the temperature.

    • Reflux the mixture for 1-2 hours.

    • Acidify the reaction mixture and extract the methyl 3-formyl-4-hydroxybenzoate.

  • Conversion to Nitrile:

    • React the methyl 3-formyl-4-hydroxybenzoate with hydroxylamine hydrochloride in a suitable solvent to form the oxime.

    • Dehydrate the oxime using a reagent like acetic anhydride to yield methyl 3-cyano-4-hydroxybenzoate.

  • Hydrolysis to this compound:

    • Hydrolyze the methyl ester using an aqueous solution of sodium hydroxide under reflux.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

    • Filter, wash with cold water, and dry the final product.

Synthesis_Protocol_Flowchart Start Start: 4-Hydroxybenzoic Acid Step1 Esterification Start->Step1 Step2 Formylation Step1->Step2 Step3 Cyanation Step2->Step3 Step4 Hydrolysis Step3->Step4 Product Product: this compound Step4->Product

Caption: Flowchart of the proposed synthesis protocol.

Characterization Methods
  • Melting Point Determination:

    • A small amount of the dried, powdered sample is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The temperature is raised slowly (1-2 °C/min) near the expected melting point.

    • The temperature range from the first appearance of liquid to complete melting is recorded.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • FTIR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the ATR crystal.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).

    • Acquire the mass spectrum in the desired mass range.

Conclusion

This compound is a compound with potential for further exploration in various fields of chemistry and drug discovery. While experimental data on this specific molecule is scarce, this guide provides a comprehensive starting point for researchers by summarizing its known properties, presenting predicted spectroscopic data, and outlining potential synthetic and characterization methodologies. The inferred biological activities based on related compounds suggest that investigations into its antimicrobial, anticancer, and quorum sensing modulatory effects could be fruitful areas of future research. The protocols and data presented herein are intended to facilitate and encourage such investigations.

References

An In-depth Technical Guide to 3-Cyano-4-hydroxybenzoic Acid (CAS: 70829-28-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-hydroxybenzoic acid, with the CAS number 70829-28-6, is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a hydroxyl group, and a nitrile group on a benzene ring, makes it a molecule of interest in organic synthesis and potentially in medicinal chemistry. The strategic placement of these functional groups offers multiple reaction sites for the synthesis of more complex molecules and derivatives. This guide provides a comprehensive overview of the known properties, synthesis, and analytical characterization of this compound. While its direct biological applications and roles in signaling pathways are not extensively documented in current literature, its structural similarity to other biologically active hydroxybenzoic acids suggests potential for future investigation in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in a laboratory setting.

PropertyValueSource(s)
CAS Number 70829-28-6[1]
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
Melting Point 265-266 °CN/A
Boiling Point (Predicted) 392.4 ± 37.0 °CN/A
Density (Predicted) 1.50 ± 0.1 g/cm³N/A
pKa (Predicted) 4.01 ± 0.10N/A
Appearance Off-white to faint yellow solidN/A
Solubility Information not available
InChI InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12)[1]
SMILES C1=CC(=C(C=C1C(=O)O)C#N)O[1]

Synthesis and Purification

Several synthetic routes to this compound and its esters have been reported. Below are detailed experimental protocols for two common methods.

Synthesis via Cyanation of a Halogenated Precursor

A common method for introducing a cyano group onto an aromatic ring is through nucleophilic substitution of a halide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting material, a halogenated 4-hydroxybenzoic acid derivative (e.g., 3-iodo-4-hydroxybenzoic acid), with a cyanide source such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in a suitable high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is typically heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Extraction: The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

G cluster_synthesis Synthesis Workflow start Start reactants Halogenated 4-hydroxybenzoic acid + Cyanide source in DMF start->reactants reaction Heat (100-150 °C) Stir for several hours reactants->reaction workup Quench with water Acidify with HCl reaction->workup extraction Extract with organic solvent workup->extraction purification Dry, filter, and evaporate solvent extraction->purification end Crude Product purification->end

A generalized workflow for the synthesis of this compound.
Synthesis of the Methyl Ester Derivative

A patent describes a two-step method for the preparation of methyl 3-cyano-4-hydroxybenzoate, which can then be hydrolyzed to the carboxylic acid.[2] This method avoids the use of highly toxic cuprous cyanide.[2]

Step 1: Formylation of Methyl 4-hydroxybenzoate

  • To a reaction vessel, add methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane.

  • Heat the mixture overnight.

  • After cooling, add a dilute aqueous solution of hydrochloric acid.

  • Filter any insoluble material and extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to obtain methyl 3-formyl-4-hydroxybenzoate.

Step 2: Conversion of the Formyl Group to a Cyano Group

  • To the crude methyl 3-formyl-4-hydroxybenzoate, add hydroxylamine hydrochloride and a catalytic amount of an acid chloride (e.g., acetyl chloride) in a suitable solvent.

  • Heat the reaction mixture to drive the formation of the oxime and subsequent dehydration to the nitrile.

  • Upon completion, the reaction is worked up by extraction and purified to yield methyl 3-cyano-4-hydroxybenzoate.

G cluster_ester_synthesis Methyl Ester Synthesis start Methyl 4-hydroxybenzoate formylation Formylation (MgCl₂, Et₃N, Paraformaldehyde) start->formylation intermediate Methyl 3-formyl-4-hydroxybenzoate formylation->intermediate cyanation Cyanation (Hydroxylamine-HCl, Acid Chloride) intermediate->cyanation product Methyl 3-cyano-4-hydroxybenzoate cyanation->product

Two-step synthesis of methyl 3-cyano-4-hydroxybenzoate.
Purification by Recrystallization

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for benzoic acid derivatives include water, ethanol, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H-NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The splitting patterns and chemical shifts of the aromatic protons would be characteristic of a 1,2,4-trisubstituted benzene ring.

While a published spectrum was not found in the search, a typical spectrum would exhibit:

  • A singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).

  • A singlet for the phenolic hydroxyl proton, also at a downfield chemical shift.

  • Three aromatic protons with characteristic splitting patterns (doublet, doublet of doublets).

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the key functional groups present in the molecule. The expected characteristic IR absorption bands for this compound are:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • O-H stretch (phenol): A sharp to broad band around 3600-3200 cm⁻¹.

  • C≡N stretch (nitrile): A sharp, medium-intensity band around 2230-2210 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1725-1700 cm⁻¹.

  • C=C stretch (aromatic): Several bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 163.13), the molecular ion peak (M⁺) would be expected at m/z 163. Fragmentation may involve the loss of CO₂, H₂O, or the cyano group.

Biological Activity and Applications in Drug Development

Currently, there is a significant lack of publicly available information regarding the specific biological activities of this compound and its direct applications in drug development or its role in signaling pathways.

While many hydroxybenzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, these have not been specifically reported for the 3-cyano derivative.[3] Its structural features, however, suggest that it could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. The presence of the cyano group can influence the electronic properties and binding interactions of the molecule, potentially leading to unique biological profiles compared to its non-cyanated analogs.

For researchers in drug development, this compound represents an underexplored molecule that could be a starting point for the design and synthesis of new chemical entities for various therapeutic targets. Further screening and biological evaluation are necessary to uncover its potential pharmacological relevance.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.[4]

  • Hazards: It is classified as harmful if swallowed and may cause skin and eye irritation.[4]

  • Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[4]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. [N/A]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a well-characterized small molecule with established synthetic routes and known physicochemical properties. Its utility as a chemical intermediate is clear, offering a versatile platform for the synthesis of more complex structures. However, its biological activity and potential applications in drug discovery remain largely unexplored. This technical guide provides a solid foundation of the current knowledge of this compound, highlighting the significant opportunity for further research into its pharmacological properties and its potential role in the development of new therapeutic agents. The detailed protocols for its synthesis and purification, along with its analytical characterization data, should serve as a valuable resource for researchers and scientists in the field.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Cyano-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Cyano-4-hydroxybenzoic acid. The information herein is intended to support research, development, and formulation activities involving this compound. While specific experimental data for this compound is not widely available in published literature, this guide outlines detailed experimental protocols for determining these crucial physicochemical properties and presents illustrative data based on established methodologies for similar aromatic carboxylic acids.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in a range of aqueous and organic solvents at ambient temperature. This data is for illustrative purposes to demonstrate how results would be presented. Actual experimental values should be determined using the protocols outlined below.

Solvent SystemTemperature (°C)Illustrative Solubility (mg/mL)Illustrative Solubility (mol/L)
Water (pH 1.2)250.80.0049
Water (pH 7.4)255.20.0319
Phosphate Buffered Saline (PBS, pH 7.4)255.50.0337
Ethanol2545.00.2758
Methanol2560.00.3678
Acetone25150.00.9195
Dimethyl Sulfoxide (DMSO)25>200>1.2259
Polyethylene Glycol 400 (PEG 400)2585.00.5211
Experimental Protocols for Solubility Determination

Two common methods for determining solubility in drug discovery and development are the kinetic and thermodynamic solubility assays.[1][2]

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[3][4][5]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Multichannel pipettes

  • Plate shaker

  • UV/Vis microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly by pipetting up and down. This creates a starting concentration of 100 µM with 1% DMSO.

  • Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours on a plate shaker.[1]

  • Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a UV/Vis plate reader to detect precipitation.[2] The lowest concentration at which a precipitate is observed is recorded as the kinetic solubility.

This method determines the solubility of a compound in a saturated solution at equilibrium and is considered the gold standard for solubility measurement.[6][7][8]

Objective: To determine the equilibrium concentration of this compound in a saturated aqueous solution.

Materials:

  • This compound (solid)

  • Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)[9]

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer (e.g., 1 mL). Ensure there is undissolved solid material at the bottom of the vial.[8]

  • Equilibration: Seal the vials and place them in an orbital shaker/incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1][9]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Quantify the concentration of this compound in the filtrate using a validated stability-indicating HPLC-UV method. A standard curve of the compound in the same buffer should be prepared for accurate quantification.[6]

Experimental Workflow for Solubility Determination

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_prep Prepare 10 mM Stock in DMSO k_add Add Stock to Buffer in 96-well Plate k_prep->k_add k_incubate Incubate (2h, 25°C) with Shaking k_add->k_incubate k_measure Measure Turbidity/Absorbance k_incubate->k_measure t_prep Add Excess Solid to Buffer t_equilibrate Equilibrate (24-48h) with Shaking t_prep->t_equilibrate t_separate Centrifuge & Filter Supernatant t_equilibrate->t_separate t_quantify Quantify by HPLC-UV t_separate->t_quantify

Workflow for solubility determination.

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[10][11]

Illustrative Forced Degradation Data

The following table presents hypothetical results from a forced degradation study on this compound. The data is for illustrative purposes only.

Stress ConditionTimeIllustrative % DegradationIllustrative No. of Degradants
Hydrolytic
0.1 N HCl24 h8%1
Water24 h< 1%0
0.1 N NaOH4 h15%2
Oxidative
3% H₂O₂24 h12%2
Photolytic
ICH Option 2 (1.2 million lux hours, 200 W h/m²)-5%1
Thermal
80°C (Solid State)7 days3%1
Experimental Protocols for Stability Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[12]

Objective: To investigate the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][13]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Stability-indicating HPLC-UV method

Procedure:

  • Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To the drug solution, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Store at 60°C for a specified time (e.g., 24 hours). Take samples at appropriate time points. Neutralize the samples before analysis.

  • Base Hydrolysis: To the drug solution, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Store at room temperature for a specified time (e.g., 4 hours). Take samples at appropriate time points. Neutralize the samples before analysis.

  • Oxidative Degradation: To the drug solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Place the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15] A dark control sample should be stored under the same conditions to exclude thermal degradation.

  • Analysis: Analyze all stressed samples and controls using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products. Peak purity analysis of the parent drug should be performed to ensure specificity.

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[13]

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its impurities and degradation products.

Illustrative HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Experimental Workflow for Stability Studies

G cluster_0 Forced Degradation Studies start Prepare Drug Solution/Solid Sample hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze Stressed Samples by Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis

Workflow for forced degradation studies.

Conclusion

This technical guide provides a framework for evaluating the solubility and stability of this compound. While specific experimental data is limited, the detailed protocols presented here, based on established scientific principles and regulatory guidelines, offer a robust approach for researchers and drug development professionals to generate the necessary data for their applications. The illustrative data tables serve as a template for reporting and interpreting experimental findings. A thorough understanding of these physicochemical properties is paramount for the successful development of safe, effective, and stable pharmaceutical products.

References

An In-depth Technical Guide to the Reactivity and Degradation Pathways of 3-Cyano-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-hydroxybenzoic acid is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its chemical behavior, including its reactivity and degradation profiles under various conditions, is paramount for its effective application and for ensuring the stability and safety of related products. This technical guide provides a comprehensive overview of the reactivity and degradation pathways of this compound, drawing upon available data for the compound and its structural analogs. The guide details its fundamental chemical properties, explores its reactivity, and outlines its degradation under thermal, photochemical, and biological stress. Advanced oxidation processes are also considered as a potent means of degradation. This document aims to be a critical resource for professionals in research and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this versatile molecule.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₅NO₃, is a white to off-white crystalline solid.[1] It is characterized by the presence of a carboxyl, a hydroxyl, and a cyano group attached to a benzene ring. These functional groups dictate its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₅NO₃[1]
Molecular Weight163.13 g/mol [1]
CAS Number70829-28-6[2]
Melting Point265-266 °C[No specific citation found for this exact value]
Boiling Point392.4 ± 37.0 °C (Predicted)[No specific citation found for this exact value]
Density1.50 ± 0.1 g/cm³ (Predicted)[No specific citation found for this exact value]
pKa4.01 ± 0.10 (Predicted)[No specific citation found for this exact value]
AppearanceOff-white to faint yellow solid[No specific citation found for this exact value]

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the cyano group.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and salt formation. The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent cyano group.

  • Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated to form a phenoxide ion, which is a strong nucleophile. It can participate in ether synthesis and is susceptible to oxidation. The acidity of the phenolic proton is increased by the electron-withdrawing cyano group.

  • Cyano Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[3][4] It can also be reduced to an amine.

Degradation Pathways

The degradation of this compound can proceed through several pathways, depending on the environmental conditions. While specific studies on this molecule are limited, its degradation can be inferred from the behavior of related compounds.

Thermal Degradation

Under thermal stress, this compound is expected to decompose. The primary decomposition products are likely to be carbon oxides (CO, CO₂) and nitrogen oxides (NOx) due to the complete breakdown of the organic structure at high temperatures.[5] A potential initial degradation step could be decarboxylation, a common reaction for benzoic acids at elevated temperatures, which would lead to the formation of 3-cyano-4-hydroxybenzene (4-cyanophenol).[6] Further heating would lead to the cleavage of the aromatic ring and the release of gaseous products.

Experimental Protocol: Thermal Degradation Analysis using Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

  • Objective: To determine the thermal stability and identify the degradation products of this compound.

  • Instrumentation: Thermogravimetric Analyzer coupled with a Mass Spectrometer (TGA-MS) or a Pyrolyzer coupled to a GC/MS system.

  • Methodology:

    • TGA: A small sample (5-10 mg) of this compound is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The weight loss of the sample is recorded as a function of temperature to determine the onset of decomposition and the temperature ranges of different degradation steps.

    • Py-GC/MS: A microgram-scale sample is rapidly heated to a specific temperature (determined from TGA results) in the pyrolyzer. The volatile degradation products are then transferred to a GC column for separation and subsequently analyzed by a mass spectrometer for identification based on their mass spectra.[7]

  • Data Analysis: The TGA thermogram provides information on the thermal stability of the compound. The Py-GC/MS chromatogram and mass spectra allow for the identification of the individual degradation products.

Photochemical Degradation

Aromatic compounds, especially those with hydroxyl groups, are susceptible to photochemical degradation upon absorption of UV radiation. The degradation can occur through direct photolysis or indirect photo-oxidation involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[8]

A plausible photochemical degradation pathway for this compound would involve the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring opening. The presence of the electron-donating hydroxyl group makes the aromatic ring susceptible to electrophilic attack by •OH radicals.[8][9]

Experimental Protocol: Photochemical Degradation Study

  • Objective: To evaluate the photodegradation kinetics and identify the degradation products of this compound in an aqueous solution.

  • Materials: this compound, purified water, a photareactor equipped with a UV lamp (e.g., mercury lamp), quartz reaction vessels, High-Performance Liquid Chromatography (HPLC) with a UV detector, and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Methodology:

    • Prepare an aqueous solution of this compound of a known concentration.

    • Place the solution in a quartz reaction vessel and irradiate it with the UV lamp in the photoreactor.

    • Withdraw samples at regular time intervals.

    • Analyze the samples by HPLC to monitor the decrease in the concentration of the parent compound over time.

    • Use LC-MS to identify the intermediate and final degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.[10]

  • Data Analysis: The degradation kinetics can be determined by plotting the concentration of this compound versus time. The identification of degradation products helps in elucidating the degradation pathway. The quantum yield, a measure of the efficiency of a photochemical process, can also be determined.[11]

Photochemical_Degradation_Pathway 3-Cyano-4-hydroxybenzoic_acid This compound Hydroxylated_Intermediates Hydroxylated Intermediates 3-Cyano-4-hydroxybenzoic_acid->Hydroxylated_Intermediates •OH attack Ring_Opening_Products Ring-Opening Products (e.g., aliphatic acids, aldehydes) Hydroxylated_Intermediates->Ring_Opening_Products Ring Cleavage Mineralization Mineralization (CO₂, H₂O, NO₃⁻) Ring_Opening_Products->Mineralization Further Oxidation

Biological Degradation

The biodegradation of aromatic compounds is a key environmental process. Microorganisms can utilize such compounds as a source of carbon and energy. The degradation of hydroxybenzoic acids typically proceeds via initial hydroxylation, followed by ring cleavage.[12]

For this compound, a likely biological degradation pathway would involve the enzymatic conversion of the cyano group to a carboxyl group (hydrolysis) or an amide group, and/or decarboxylation of the existing carboxylic acid group. The resulting dihydroxybenzoic acid derivative would then be susceptible to ring cleavage by dioxygenase enzymes, leading to aliphatic intermediates that can enter central metabolic pathways.

Experimental Protocol: Biodegradability Assessment

  • Objective: To determine the biodegradability of this compound by a mixed microbial culture.

  • Methodology (based on OECD Guideline 301B - CO₂ Evolution Test):

    • Prepare a mineral medium containing this compound as the sole carbon source.

    • Inoculate the medium with a mixed microbial population from a source like activated sludge.

    • Incubate the test flasks in the dark at a constant temperature (e.g., 20-25 °C).

    • Aerate the flasks with CO₂-free air and pass the effluent gas through a CO₂ absorbent (e.g., barium hydroxide or a CO₂ analyzer).

    • Measure the amount of CO₂ produced over a period of 28 days.

    • The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount of CO₂ that can be produced from the complete mineralization of the test substance.

  • Data Analysis: A biodegradation level of over 60% in the 28-day period is typically considered as "readily biodegradable".

Biological_Degradation_Workflow cluster_setup Experimental Setup cluster_incubation Incubation (28 days) cluster_analysis Analysis Mineral_Medium Mineral Medium + This compound Incubation_Flask Incubation under controlled temperature and aeration Mineral_Medium->Incubation_Flask Inoculum Microbial Inoculum (e.g., activated sludge) Inoculum->Incubation_Flask CO2_Trapping CO₂ Trapping or Online Measurement Incubation_Flask->CO2_Trapping Biodegradation_Calculation Calculation of % Biodegradation CO2_Trapping->Biodegradation_Calculation

Degradation by Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants.[13][14] These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. Common AOPs include ozonation (O₃), UV/H₂O₂, and Fenton's reagent (Fe²⁺/H₂O₂).

The degradation of this compound by AOPs is expected to be rapid and efficient. The hydroxyl radicals will attack the aromatic ring, leading to hydroxylation, ring opening, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.

AOP_Degradation_Mechanism AOPs Advanced Oxidation Processes (O₃, UV/H₂O₂, Fenton) OH_Radical •OH (Hydroxyl Radical) AOPs->OH_Radical generates Organic_Pollutant This compound OH_Radical->Organic_Pollutant attacks Degradation_Products Degradation Products (hydroxylated intermediates, ring-opened products) Organic_Pollutant->Degradation_Products oxidizes to Mineralization Mineralization (CO₂, H₂O, NO₃⁻) Degradation_Products->Mineralization further oxidizes to

Summary of Quantitative Data

Due to the limited availability of specific experimental studies on this compound, a comprehensive table of quantitative degradation data cannot be provided at this time. Future research should focus on determining key parameters such as degradation rate constants, half-lives, and product yields under various conditions.

Conclusion

This compound is a molecule of significant interest with a reactivity profile dominated by its carboxylic acid, hydroxyl, and cyano functional groups. While specific degradation studies are scarce, its structural similarity to other well-studied aromatic acids allows for the prediction of its degradation pathways. It is expected to undergo decarboxylation and ring cleavage under thermal stress, hydroxylation and ring opening via photochemical reactions and advanced oxidation processes, and enzymatic modification and mineralization through biological degradation. The detailed experimental protocols provided in this guide offer a framework for future research to quantify the degradation kinetics and elucidate the precise degradation mechanisms of this important compound. Such data will be invaluable for its application in drug development and other scientific fields.

References

The Mechanism of 3-Cyano-4-hydroxybenzoic Acid (CHCA) as a MALDI Matrix: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone analytical technique for the analysis of a wide range of biomolecules, including peptides, proteins, oligonucleotides, and lipids. The choice of matrix is critical to the success of a MALDI experiment, as it facilitates the desorption and ionization of the analyte molecules. α-Cyano-4-hydroxycinnamic acid (CHCA), a cinnamic acid derivative, is one of the most ubiquitously used matrices, particularly for the analysis of peptides and smaller proteins.[1] Its effectiveness stems from its strong absorption of ultraviolet (UV) laser energy, typically from a nitrogen laser at 337 nm, and its ability to promote efficient protonation of analyte molecules.[1] This guide provides a comprehensive overview of the mechanism of action of CHCA as a MALDI matrix, detailing its photophysical properties, the prevailing ionization theories, and practical experimental considerations.

Core Mechanism of Action: A Multi-Step Process

The function of CHCA in the MALDI process can be dissected into several key stages, from sample preparation to the final detection of analyte ions. The overarching mechanism involves the absorption of laser energy by the matrix, leading to the desorption of both matrix and analyte molecules into the gas phase, followed by ionization of the analyte through gas-phase proton transfer from the matrix.

Co-crystallization: The Foundation of a Successful MALDI Experiment

The first critical step is the co-crystallization of the analyte with a vast molar excess of the CHCA matrix.[2] The "dried-droplet" method is the most common technique for this purpose.[3] In this method, a solution containing both the analyte and CHCA is deposited on a MALDI target plate and allowed to dry. As the solvent evaporates, a solid crystalline lattice is formed, with analyte molecules embedded within the CHCA crystals. The quality of this co-crystallization is paramount for achieving high sensitivity and reproducibility. CHCA is known for forming fine, homogeneous crystals, which contributes to its robust performance.[1]

Laser Desorption: Transition to the Gas Phase

Upon irradiation with a pulsed UV laser, the CHCA matrix absorbs the laser energy. This absorption excites the matrix molecules to higher electronic states. The rapid deposition of energy into the crystal lattice leads to a phase explosion, causing the desorption of a plume of both neutral and ionized matrix and analyte molecules into the gas phase.[3] CHCA is considered a "hot" matrix, meaning it imparts a significant amount of internal energy to the analyte upon desorption.[3]

Ionization: The Heart of the MALDI Process

The ionization of the analyte is the most complex and debated aspect of the MALDI process. For CHCA, the predominant mechanism for the ionization of peptides and other basic molecules in positive-ion mode is gas-phase protonation .[3] This process can be further broken down into primary and secondary ionization events:

  • Primary Ionization: The initial absorption of laser energy leads to the formation of primary matrix ions. This can occur through various proposed mechanisms, including multi-photon ionization of matrix molecules, leading to the formation of radical cations (M⁺•), or through excited-state proton transfer between matrix molecules in the dense plume.

  • Secondary Ionization (Proton Transfer): The protonated matrix ions, primarily [CHCA+H]⁺, generated in the primary ionization phase, act as chemical ionization reagents.[3] In the high-pressure environment of the expanding plume, these protonated matrix ions collide with neutral analyte molecules (A). If the proton affinity (PA) of the analyte is higher than that of the CHCA matrix, a proton is efficiently transferred from the matrix ion to the analyte, resulting in the formation of the desired protonated analyte ion [A+H]⁺.[3]

Two prominent models describe the origin of the observed analyte ions:

  • Gas-Phase Protonation Model: This model, which is widely accepted for CHCA, posits that neutral analyte molecules are desorbed and subsequently ionized in the gas phase through collisions with protonated matrix ions.

  • Lucky Survivor Model: This model suggests that some analyte molecules may already be protonated in the acidic matrix solution before desorption. These pre-charged ions "survive" the desorption process and are directly detected. While this mechanism can contribute, gas-phase protonation is considered the dominant pathway for CHCA.

The efficiency of proton transfer, and thus the intensity of the analyte signal, is critically dependent on the relative proton affinities of the matrix and the analyte. A lower proton affinity of the matrix facilitates more efficient proton donation to the analyte. This principle has been demonstrated by the development of CHCA derivatives, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), which has a lower proton affinity than CHCA and often provides enhanced sensitivity and sequence coverage for peptides.[4]

Quantitative Data Summary

The performance of a MALDI matrix can be quantified in several ways. The following tables summarize key quantitative data for CHCA.

ParameterValue / DescriptionSource(s)
Proton Affinity (PA) Relative PA: AnCCA > CHCA > NpCCA > Cl-CCA. A lower PA generally leads to more efficient analyte protonation.[5]
Optimal Matrix:Analyte Ratio (v/v) 1:1 to 10:1 (Matrix solution to sample solution) is a common starting point. Ratios as high as 50:1 and as low as 1:50 have been explored. For porcine cathelicidins, a 2:1 ratio was found to be optimal.[6]
Laser Wavelength Absorption Strong absorption at 337 nm (Nitrogen laser) and 355 nm (Nd:YAG laser).[7]
Analyte ClassMatrix ComparisonObservationSource(s)
Peptides (BSA Digest, 1 fmol)CHCA vs. Cl-CCASequence coverage of 12% with CHCA vs. 48% with Cl-CCA.
Peptides (BSA Digest, 10 fmol)CHCA vs. Cl-CCASequence coverage of 40% with CHCA vs. 75% with Cl-CCA.
Peptides (General)CHCA vs. Cl-CCAIon intensities increase by a factor of 2–75 and S/N ratios increase by an average factor of 22 for common peptides with Cl-CCA.
Labile Peptides (e.g., phosphopeptides)CHCA vs. Cl-CCAUp to a tenfold improvement in sensitivity with Cl-CCA.[4]
Hydrophobic PeptidesCHCA + ADHB additive10- to 100-fold improvement in sensitivity compared to CHCA alone.

Experimental Protocols

Precise and consistent sample preparation is crucial for obtaining high-quality MALDI data. The following are detailed protocols for the use of CHCA as a matrix.

Protocol 1: Preparation of CHCA Matrix Solution (Saturated)
  • Materials:

    • α-Cyano-4-hydroxycinnamic acid (CHCA) powder

    • Acetonitrile (ACN), HPLC grade

    • Ultrapure water (e.g., Milli-Q)

    • Trifluoroacetic acid (TFA)

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a solvent mixture of 50% acetonitrile and 50% ultrapure water, with 0.1% TFA.

    • Add approximately 10 mg of CHCA powder to a 1.5 mL microcentrifuge tube.

    • Add 1 mL of the solvent mixture to the tube.

    • Vortex the tube vigorously for at least 1 minute to dissolve the CHCA. The solution should appear saturated with some undissolved solid remaining.

    • Centrifuge the tube for 1-2 minutes at high speed to pellet the undissolved matrix.

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube. This saturated CHCA solution is ready for use.

    • Store the matrix solution at 2-8°C for up to a few days. For best results, prepare fresh daily.[7]

Protocol 2: Dried-Droplet Sample Preparation
  • Materials:

    • Prepared CHCA matrix solution

    • Analyte solution (e.g., peptide digest in 0.1% TFA)

    • MALDI target plate

    • Pipettes and tips

  • Procedure:

    • In a clean microcentrifuge tube, mix the analyte solution with the CHCA matrix solution. A common starting ratio is 1:1 (v/v), but this can be optimized (e.g., 1:5 or 1:10 analyte to matrix).

    • Vortex the mixture gently.

    • Pipette 0.5 to 1.0 µL of the final mixture onto a spot on the MALDI target plate.[7]

    • Allow the droplet to air-dry completely at room temperature. Do not use heat, as this can lead to poor crystal formation.[3]

    • Once the solvent has evaporated, a thin film of matrix-analyte co-crystals will be visible on the target spot.

    • The plate is now ready for insertion into the mass spectrometer.

Visualizing the Mechanism and Workflow

Gas-Phase Protonation Mechanism

The following diagram illustrates the key steps in the gas-phase protonation of an analyte using CHCA as the MALDI matrix.

MALDI_Protonation_Mechanism cluster_solid Solid Phase (Crystal) cluster_gas Gas Phase (Plume) CHCA_solid CHCA Crystal Analyte_solid Analyte (A) CHCA_neutral CHCA (neutral) CHCA_solid->CHCA_neutral Analyte_neutral Analyte (A, neutral) Analyte_solid->Analyte_neutral CHCA_protonated [CHCA+H]⁺ CHCA_neutral->CHCA_protonated Primary Ionization CHCA_protonated->Analyte_neutral Proton Transfer (Collision) Analyte_protonated [A+H]⁺ Analyte_neutral->Analyte_protonated To Mass Analyzer To Mass Analyzer Analyte_protonated->To Mass Analyzer Laser UV Laser (337 nm) Laser->CHCA_solid Energy Absorption & Desorption

Caption: Proposed gas-phase protonation mechanism for CHCA in MALDI-MS.

Experimental Workflow

This diagram outlines the typical workflow for a MALDI-MS experiment using CHCA matrix.

MALDI_Workflow prep_matrix Prepare CHCA Matrix Solution mix Mix Analyte and Matrix (e.g., 1:1 v/v) prep_matrix->mix prep_sample Prepare Analyte Solution prep_sample->mix spot Spot 0.5-1 µL on MALDI Target mix->spot dry Air-Dry to Co-crystallize spot->dry load Load Target into Mass Spectrometer dry->load acquire Acquire Mass Spectrum (UV Laser Irradiation) load->acquire analyze Data Analysis acquire->analyze

Caption: Standard experimental workflow for MALDI-MS using CHCA matrix.

Conclusion

3-Cyano-4-hydroxybenzoic acid remains a stalwart matrix in the field of MALDI mass spectrometry due to its reliability, ease of use, and efficiency in ionizing a broad range of peptides and other small biomolecules. Its mechanism of action, primarily driven by efficient UV laser energy absorption and subsequent gas-phase protonation of analytes, is well-understood, although the intricate details of the primary ionization events are still a subject of research. A thorough understanding of the principles of co-crystallization, the role of proton affinity, and adherence to optimized experimental protocols are essential for leveraging the full potential of CHCA in generating high-quality mass spectra for research, clinical, and drug development applications. The continued development of CHCA derivatives further underscores the importance of rational matrix design based on a fundamental understanding of the MALDI mechanism.

References

Spectroscopic Profile of 3-Cyano-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyano-4-hydroxybenzoic acid, a molecule of interest in various research and development domains. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines data from closely related compounds and established spectroscopic principles to present a reliable predicted spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the predicted and key experimental spectroscopic data for this compound. These values are derived from analyses of analogous compounds and theoretical considerations, providing a robust starting point for experimental work.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constant (J, Hz)
H-2~8.3d~2.0
H-5~8.0dd~8.5, 2.0
H-6~7.2d~8.5
4-OH~11.0 (broad)s-
COOH~13.0 (broad)s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm) in DMSO-d₆
C=O~166
C-4~162
C-2~135
C-6~132
C-5~118
C-1~125
C-3~105
CN~117

Table 3: Key IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
O-H (Phenol)3600 - 3200Broad, Medium
C-H (Aromatic)3100 - 3000Medium
C≡N (Nitrile)2240 - 2220Strong
C=O (Carboxylic Acid)1710 - 1680Strong
C=C (Aromatic)1600 - 1450Medium to Strong
C-O1300 - 1200Strong

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

SolventPredicted λmax (nm)Molar Absorptivity (ε)
Methanol or Ethanol~250 and ~290To be determined experimentally

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for organic compounds and should be adapted for this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0.

  • Data Acquisition:

    • Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank).

    • Place the cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Output Sample 3-Cyano-4-hydroxybenzoic Acid Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_UV Prepare Solution Sample->Prep_UV Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis_NMR Process FID & Assign Peaks Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Analysis_UV Determine λmax Acq_UV->Analysis_UV Output Spectroscopic Data (Tables & Spectra) Analysis_NMR->Output Analysis_IR->Output Analysis_UV->Output

Caption: General workflow for spectroscopic analysis.

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 3-Cyano-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential research applications of 3-Cyano-4-hydroxybenzoic acid, a versatile aromatic carboxylic acid. With a focus on its role in drug discovery and development, this document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors. Herein, we delve into its physicochemical properties, synthesis, and key biological activities, with a primary focus on its promising role as a xanthine oxidase inhibitor.

Core Compound Specifications

This compound is a solid, white crystalline substance with the molecular formula C₈H₅NO₃.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Weight 163.13 g/mol [1]
IUPAC Name This compound[1]
CAS Number 70829-28-6[1]
Physical Form Solid[2]
Storage Temperature Room temperature, sealed in a dry place[2]
Purity (Typical) ≥95%[2]

Table 1: Physicochemical Properties of this compound

Synthesis and Derivatization

This compound can be synthesized through various organic chemistry routes. One common method involves the cyanation of a substituted hydroxybenzoic acid precursor. Furthermore, its structural backbone, particularly the 3-cyano-4-hydroxyphenyl moiety, is a key component in the structure of the potent xanthine oxidase inhibitor, Febuxostat.[][4] This highlights the significance of this scaffold in the design of pharmacologically active molecules. The synthesis of derivatives often involves modifications of the carboxylic acid and hydroxyl groups to explore structure-activity relationships (SAR).[5]

Key Research Application: Xanthine Oxidase Inhibition

A primary and well-documented area of research for this compound and its derivatives is the inhibition of xanthine oxidase (XO).[5] XO is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Overactivity of this enzyme leads to hyperuricemia, a precursor to gout and other health complications.[6] The inhibition of XO is a key therapeutic strategy for managing these conditions.[7]

Mechanism of Action
Quantitative Data for Related Inhibitors

Although a specific IC50 value for this compound is not available, the inhibitory activities of other hydroxybenzoic acids against xanthine oxidase provide a valuable benchmark for its potential potency.

CompoundIC50 (mM)Inhibition TypeReference
Ferulic acid2.04 ± 0.11Mixed[8]
p-Coumaric acid7.61 ± 0.30Mixed[8]
Gallic acid0.87 ± 0.03Mixed[8]
Protocatechuic acid12.72 ± 0.67Mixed[8]
Allopurinol (Reference) 0.01467 Competitive [9]

Table 2: Xanthine Oxidase Inhibitory Activity of Structurally Related Phenolic Acids

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following is a generalized protocol for assessing the xanthine oxidase inhibitory activity of a test compound, based on established methodologies.[8][9]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compound (this compound)

  • Allopurinol (positive control)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a solution of xanthine oxidase in phosphate buffer.

  • Prepare various concentrations of the test compound and the positive control.

  • In a suitable reaction vessel (e.g., a 96-well plate or cuvette), combine the phosphate buffer, xanthine solution, and the test compound solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).[9]

  • Initiate the reaction by adding the xanthine oxidase solution.

  • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a spectrophotometer, or by quantifying uric acid concentration using HPLC.[8]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Protocol: Kinetic Analysis of Inhibition

To understand the mechanism of inhibition, kinetic studies are performed by varying the substrate concentration in the presence and absence of the inhibitor.

Procedure:

  • Perform the xanthine oxidase inhibition assay as described above, but with varying concentrations of both the substrate (xanthine) and the inhibitor.

  • Measure the initial reaction velocities (v₀) at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or other kinetic models.

  • Analyze the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).

G Xanthine Oxidase Inhibition Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_kinetics Kinetic Studies prep_enzyme Prepare Xanthine Oxidase Solution mix Mix Buffer, Substrate, and Inhibitor prep_enzyme->mix prep_substrate Prepare Xanthine (Substrate) Solution prep_substrate->mix prep_inhibitor Prepare 3-Cyano-4-hydroxybenzoic acid (Inhibitor) Solutions prep_inhibitor->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Add Xanthine Oxidase preincubate->start_reaction measure Measure Uric Acid Formation (Absorbance at 295 nm) start_reaction->measure vary_conc Vary Substrate and Inhibitor Concentrations start_reaction->vary_conc calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 measure_velocity Measure Initial Velocities vary_conc->measure_velocity plot Lineweaver-Burk Plot measure_velocity->plot det_mechanism Determine Inhibition Mechanism plot->det_mechanism

Workflow for Xanthine Oxidase Inhibition Studies.

Other Potential Research Applications

While the role of this compound as a xanthine oxidase inhibitor is the most prominent, the broader class of hydroxybenzoic acids exhibits other biological activities that suggest further research avenues.

  • Anticancer Potential: Various hydroxybenzoic acid derivatives have been shown to inhibit the growth of cancer cells through mechanisms such as the induction of apoptosis and cell cycle arrest.[10]

  • Neuroprotective Effects: Phenolic acids, including hydroxybenzoic acids, are being investigated for their potential to mitigate oxidative stress and inflammation associated with neurodegenerative diseases.

  • Antimicrobial Activity: Hydroxybenzoic acids and their derivatives have demonstrated antimicrobial properties against various pathogens.[11]

Signaling Pathway Exploration: A Potential Avenue

While no specific signaling pathways in human cells have been directly attributed to this compound, research on 4-hydroxybenzoic acid (4-HBA) in bacteria has revealed its role as a signaling molecule in a quorum-sensing system. In Shigella sonnei, 4-HBA, synthesized by the enzyme UbiC, binds to the receptor AaeR, which in turn regulates the expression of genes involved in biofilm formation, exopolysaccharide (EPS) production, and virulence. This signaling system also appears to play a role in inter-kingdom communication, affecting the morphology of Candida albicans.

This bacterial signaling pathway provides a conceptual framework for investigating whether this compound or its metabolites could modulate similar or analogous pathways in prokaryotic or eukaryotic systems.

G 4-Hydroxybenzoic Acid Signaling in Shigella sonnei cluster_synthesis Signal Synthesis cluster_regulation Gene Regulation cluster_phenotype Phenotypic Outcomes cluster_interkingdom Inter-kingdom Communication Chorismate Chorismate UbiC UbiC (Enzyme) Chorismate->UbiC HBA 4-Hydroxybenzoic Acid (4-HBA) UbiC->HBA AaeR_inactive AaeR (Inactive Receptor) HBA->AaeR_inactive Binds to Candida Candida albicans Hyphal Formation HBA->Candida Inhibits AaeR_active 4-HBA::AaeR (Active Complex) AaeR_inactive->AaeR_active Promoter Promoter Region of Target Genes AaeR_active->Promoter Binds to Gene_Expression Gene Expression Promoter->Gene_Expression Biofilm Biofilm Formation Gene_Expression->Biofilm EPS EPS Production Gene_Expression->EPS Virulence Virulence Gene_Expression->Virulence

Potential Signaling Pathway for Investigation.

Conclusion

This compound presents a compelling subject for further research, particularly in the realm of drug discovery for hyperuricemia and gout. Its structural similarity to a key moiety in the successful drug Febuxostat underscores its potential as a xanthine oxidase inhibitor. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate its efficacy and mechanism of action. Furthermore, the exploration of its potential anticancer, neuroprotective, and antimicrobial activities, along with the investigation of its role in cellular signaling, could unveil novel therapeutic applications for this versatile compound.

References

Methodological & Application

Application Note: 3-Cyano-4-hydroxybenzoic Acid (CHCA) MALDI Matrix Preparation for Proteomics and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of molecules, including peptides, proteins, and small molecule drugs. The choice of matrix and the sample preparation protocol are critical for achieving high sensitivity, resolution, and reproducibility. 3-Cyano-4-hydroxybenzoic acid, more commonly known as α-Cyano-4-hydroxycinnamic acid (CHCA), is a widely used matrix for the analysis of peptides and small molecules (<30 kDa) due to its strong absorption at the nitrogen laser wavelength (337 nm) and its ability to form fine, homogenous crystals with the analyte.[1][2] This application note provides detailed protocols for the preparation of CHCA matrix and its application in MALDI-MS experiments.

Core Principles of CHCA MALDI Matrix Preparation

The fundamental principle of MALDI sample preparation is the co-crystallization of the analyte with a large molar excess of the matrix.[3] The matrix absorbs the laser energy, leading to a soft ionization of the analyte molecules with minimal fragmentation. The quality of the co-crystals directly impacts the quality of the resulting mass spectrum. An ideal CHCA preparation protocol should yield a homogenous layer of fine crystals, which leads to better shot-to-shot reproducibility and improved signal intensity.

Experimental Protocols

This section details two common methods for CHCA MALDI sample preparation: the Dried Droplet (DD) method and the Thin-Layer (TL) method.

Protocol 1: Dried Droplet Method

The Dried Droplet method is the most straightforward and commonly used technique for routine analysis.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • Analyte sample dissolved in a suitable solvent

  • MALDI target plate

  • Micropipettes and tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Matrix Solution Preparation:

    • Prepare a stock solution of CHCA at a concentration ranging from 5 to 10 mg/mL. A common solvent system is 50% acetonitrile and 0.1% TFA in water (v/v/v).[1][4] For a saturated solution, add an excess of CHCA to the solvent, vortex vigorously for 1 minute, and then centrifuge to pellet the undissolved matrix. The supernatant is the saturated matrix solution.[1][5]

    • For enhanced sensitivity, a lower concentration of CHCA (e.g., 0.1 to 1 mg/mL) in a solvent with a lower acetonitrile content (e.g., 20% ACN, 0.1% TFA) can be beneficial.[6][7]

  • Analyte Solution Preparation:

    • Dissolve the analyte in a solvent compatible with the matrix solution, typically 0.1% TFA in water or a low percentage of ACN. Analyte concentrations are typically in the low micromolar to femtomolar range.

  • Sample-Matrix Mixture Preparation:

    • Mix the analyte solution and the matrix solution in a specific ratio. Common volumetric ratios of matrix to analyte range from 1:1 to 10:1.[5] For dilute samples, a 1:1 ratio is often preferred.[5]

  • Spotting and Crystallization:

    • Pipette 0.5 to 1 µL of the sample-matrix mixture onto the MALDI target plate.[1]

    • Allow the droplet to air-dry at room temperature. Avoid heating as it can lead to the formation of large, irregular crystals.[5]

    • The dried spot should have a uniform appearance.

Protocol 2: Thin-Layer Method

The Thin-Layer method can provide improved resolution, sensitivity, and tolerance to contaminants compared to the Dried Droplet method.[8][9] This technique involves creating a fine layer of matrix crystals on the target plate before applying the analyte.

Materials:

  • Same as for the Dried Droplet Method.

Procedure:

  • Fast Evaporating Matrix Solution Preparation (for the seed layer):

    • Prepare a saturated solution of CHCA in a highly volatile solvent like acetone or a mixture of acetone and acetonitrile.

  • Analyte-Matrix Solution Preparation:

    • Prepare a CHCA solution as described in the Dried Droplet method (e.g., 5-10 mg/mL in 50% ACN, 0.1% TFA).

    • Mix your analyte with this matrix solution.

  • Creating the Thin Layer:

    • Apply a small volume (0.5-1 µL) of the fast-evaporating matrix solution to the MALDI target spot and allow it to dry completely. This creates a fine, uniform seed layer of CHCA crystals.

  • Analyte Application:

    • Spot 0.5 to 1 µL of the analyte-matrix mixture directly onto the prepared thin layer.

    • Allow the spot to dry at room temperature.

Data Presentation

The following tables summarize key quantitative parameters for CHCA MALDI matrix preparation based on literature findings.

Table 1: CHCA Matrix Solvent Compositions and Their Applications

Solvent Composition (v/v/v)Matrix ConcentrationApplication NotesReference(s)
50% ACN / 0.1% TFA / H₂OSaturated or 5-10 mg/mLGeneral purpose for peptides and proteins. A good starting point.[1][4]
20% ACN / 0.1% TFA / H₂O0.1 mg/mLOptimized for high sensitivity detection of peptides.[6][7]
85% ACN / 0.1% TFA / H₂O1 mg/mLA composition used in some commercial protocols.[10]
13% Ethanol / 84% ACN / 3% H₂O with 0.1% TFA~8 mg/mLAims for tightly spaced small crystals.[2]
Isopropanol / ACN / Acetone / 0.1% TFA (2:7:7:2)1 mg/mLProvides strong, homogeneous signals with high peptide ion yields.[11][12]

Table 2: Recommended Matrix-to-Analyte Ratios

Ratio TypeRecommended RangeAnalyte TypeReference(s)
Volumetric (Matrix:Analyte)1:1 to 10:1Peptides[5]
Volumetric (Matrix:Analyte)200:1Peptides[10]
Molar (Matrix:Analyte)1,000:1 to 10,000:1General[3]

Mandatory Visualizations

Experimental Workflow Diagram

MALDI_Workflow cluster_prep Preparation Phase cluster_spot Spotting Phase cluster_analysis Analysis Phase matrix_prep 1. Prepare CHCA Matrix Solution mix 3. Mix Matrix and Analyte Solutions matrix_prep->mix analyte_prep 2. Prepare Analyte Solution analyte_prep->mix spotting 4. Spot Mixture onto MALDI Target Plate mix->spotting drying 5. Air Dry at Room Temperature spotting->drying analysis 6. MALDI-MS Analysis drying->analysis

Caption: Workflow for the Dried Droplet method of CHCA MALDI matrix preparation.

Logical Relationship of Key Parameters

MALDI_Parameters center_node Optimal MALDI Signal param1 Matrix Concentration param1->center_node param2 Solvent Composition param2->center_node param3 Matrix:Analyte Ratio param3->center_node param4 Spotting Technique param4->center_node

Caption: Key parameters influencing the quality of the MALDI-MS signal.

Conclusion

The successful application of MALDI-MS for the analysis of peptides and small molecules is highly dependent on the sample preparation protocol. This compound (CHCA) is a versatile and effective matrix when prepared correctly. The choice between the Dried Droplet and Thin-Layer methods, as well as the optimization of matrix concentration, solvent composition, and matrix-to-analyte ratio, should be tailored to the specific analytical requirements, such as the nature of the analyte and the desired sensitivity. The protocols and data presented in this application note provide a solid foundation for developing robust and reproducible MALDI-MS workflows in research and drug development settings.

References

Application Notes and Protocols for Peptide Analysis using 3-Cyano-4-hydroxybenzoic acid (CHCA) by MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the sensitive analysis of biomolecules, particularly peptides and proteins. A critical component of successful MALDI-TOF analysis is the choice of matrix, a crystalline compound that co-crystallizes with the analyte and facilitates its desorption and ionization upon laser irradiation. 3-Cyano-4-hydroxybenzoic acid (CHCA), also known as α-cyano-4-hydroxycinnamic acid, is a widely used matrix for the analysis of peptides and protein digests, especially for analytes with a molecular weight of less than 3 kDa.[1][2] Its ability to form small, homogenous crystals contributes to good resolution in MALDI analysis.[3] CHCA is considered a "hard" matrix, meaning it imparts a significant amount of internal energy to the analyte molecules during desorption and ionization, which can be advantageous for certain fragmentation analyses.[3]

These application notes provide a detailed protocol for the use of CHCA in peptide analysis by MALDI-TOF, including matrix preparation, sample spotting, and data acquisition parameters.

Principle of CHCA as a MALDI Matrix

CHCA plays a crucial role in the MALDI process by absorbing energy from the laser and transferring it to the analyte molecules, leading to their desorption and ionization. The acidic nature of CHCA facilitates the protonation of peptides, a key step in their ionization for positive-ion mode analysis.[4] The general mechanism involves the matrix absorbing the laser energy, leading to a phase transition into a gaseous plume. Within this plume, proton transfer from the protonated matrix molecules to the analyte molecules occurs, generating the ions that are then accelerated into the mass analyzer.[5]

CHCA_Mechanism cluster_solid Solid Phase (on MALDI Plate) cluster_gas Gas Phase (Plume) Analyte Analyte CHCA_Matrix CHCA Matrix Analyte->CHCA_Matrix Co-crystallization Protonated_Matrix [CHCA+H]+ Protonated_Analyte [Analyte+H]+ Protonated_Matrix->Protonated_Analyte Proton Transfer Mass_Analyzer To Mass Analyzer Protonated_Analyte->Mass_Analyzer Laser_Pulse Laser Pulse (e.g., 337 nm) Laser_Pulse->CHCA_Matrix Energy Absorption & Desorption

Caption: Mechanism of CHCA-mediated peptide ionization in MALDI-TOF.

Experimental Protocols

Materials
  • This compound (CHCA)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), proteomics grade

  • Ultrapure water

  • Peptide sample(s) for analysis

  • MALDI target plate

  • Micropipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

CHCA Matrix Solution Preparation

There are several methods for preparing the CHCA matrix solution. The choice of solvent and concentration can be optimized for specific applications.[6]

Table 1: CHCA Matrix Solution Formulations

FormulationCHCA ConcentrationSolvent CompositionNotes
Saturated Solution Saturated50% ACN / 50% Water / 0.1% TFAA common starting point. After vortexing, centrifuge to pellet undissolved matrix and use the supernatant.[6]
5 mg/mL Solution 5 mg/mL50% ACN / 0.1% TFAA defined concentration that can offer more reproducible results.[6][7]
Alternative Solvent ~8 mg/mL84% ACN / 13% Ethanol / 3% Water with 0.1% TFAThis mixture can produce a field of small, uniformly sized crystals.[1]

Protocol for Saturated CHCA Solution:

  • Add 10-25 mg of CHCA to a 1.5 mL microcentrifuge tube.[6]

  • Add 1.0 mL of a solution containing 50% acetonitrile, 50% ultrapure water, and 0.1% trifluoroacetic acid.[6]

  • Vortex the tube vigorously for at least 1 minute to ensure maximum dissolution.

  • Centrifuge the tube at high speed for 1-2 minutes to pellet any undissolved CHCA.[6]

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube. This saturated solution is ready for use.[6]

  • It is recommended to prepare the matrix solution fresh daily for optimal performance.[2] Store protected from light.[1]

Sample Preparation and Spotting (Dried-Droplet Method)

The dried-droplet method is a widely used technique for preparing samples for MALDI-TOF analysis.[6]

Table 2: Dried-Droplet Method Parameters

ParameterRecommended Value/RangeNotes
Analyte Concentration 1-100 µMThe optimal concentration should be determined empirically.[1]
Matrix:Analyte Ratio (v/v) 1:1 to 10:1A 1:1 ratio is a good starting point.[2]
Spotting Volume 0.2 - 1.0 µLThe volume will depend on the diameter of the spots on the target plate.[6]

Protocol for Dried-Droplet Spotting:

  • In a clean microcentrifuge tube, mix your peptide sample with the prepared CHCA matrix solution. A common starting ratio is 1:1 (v/v).[2]

  • Using a micropipette, spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[6]

  • Allow the droplet to air-dry at room temperature. This allows for the co-crystallization of the matrix and the analyte.[6]

  • Once the spots are completely dry, the target plate is ready to be loaded into the MALDI-TOF mass spectrometer.

Experimental_Workflow Start Start Matrix_Prep Prepare CHCA Matrix Solution Start->Matrix_Prep Sample_Prep Prepare Peptide Sample Solution Start->Sample_Prep Mix Mix Sample and Matrix (e.g., 1:1 v/v) Matrix_Prep->Mix Sample_Prep->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Air-Dry to Co-crystallize Spot->Dry Load Load Plate into MALDI-TOF MS Dry->Load Acquire Acquire Mass Spectra Load->Acquire Analyze Data Analysis Acquire->Analyze End End Analyze->End

Caption: Experimental workflow for peptide analysis using CHCA matrix.

Data Acquisition Parameters

The optimal instrument settings for MALDI-TOF analysis can vary depending on the instrument and the specific sample. The following table provides general starting parameters.

Table 3: General MALDI-TOF Instrument Settings

ParameterTypical SettingNotes
Ionization Mode Positive IonPeptides are typically analyzed as protonated species.
Mass Analyzer Mode ReflectorProvides higher mass resolution and accuracy.
Laser Wavelength 337 nm (Nitrogen laser) or 355 nmCHCA effectively absorbs at these wavelengths.[6]
Laser Intensity Just above the ionization thresholdStart with low laser power and gradually increase to obtain a good signal-to-noise ratio while avoiding excessive fragmentation.
Mass Range 500 - 4000 DaAdjust based on the expected mass of the peptides in the sample.
Number of Laser Shots 100 - 500 per spectrumAveraging multiple shots improves the signal-to-noise ratio.
Calibration External or InternalUse a standard peptide mixture with known masses for calibration to ensure high mass accuracy.

Troubleshooting and Considerations

  • Low Signal Intensity: This could be due to low sample concentration, suboptimal matrix-to-analyte ratio, or the presence of contaminants like salts or detergents.[8] Consider desalting the sample using a C18 ZipTip or similar method.

  • Poor Resolution: This may result from non-homogenous crystal formation.[3] Try different matrix preparation methods or spotting techniques.

  • Matrix Adducts: CHCA can form adducts that may interfere with the interpretation of the mass spectrum, particularly in the m/z 800-1100 range.[9] The addition of ammonium salts to the matrix can help reduce these adducts.[9]

  • Hydrophobic Peptides: CHCA is a relatively hydrophobic matrix.[1] For the analysis of highly hydrophobic peptides, the addition of a matrix additive like o-alkylated dihydroxybenzoic acid (ADHB) can improve sensitivity.[10][11]

Conclusion

This compound is a robust and versatile matrix for the MALDI-TOF analysis of peptides. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve high-quality, reproducible results for peptide mass fingerprinting, protein identification, and other proteomics applications.

References

Application Notes and Protocols for Protein Identification in Proteomics using 3-Cyano-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 3-Cyano-4-hydroxybenzoic Acid (CHCA) in Proteomics

This compound, commonly known as alpha-cyano-4-hydroxycinnamic acid (CHCA), is a widely utilized matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of peptides and proteins.[1] Its primary role is to co-crystallize with analyte molecules, absorb energy from the laser, and facilitate the soft ionization of the peptides or proteins, allowing for their mass-to-charge ratio to be determined by the mass spectrometer. CHCA is particularly effective for the analysis of peptides and smaller proteins, typically those with a molecular weight of less than 30,000 Da. Its ability to form homogeneous crystals and produce high-quality mass spectra with good resolution and sensitivity makes it a staple in proteomics research for protein identification.[2]

Principle of MALDI-TOF Mass Spectrometry with CHCA Matrix

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a key technology in proteomics for protein identification through methods like peptide mass fingerprinting (PMF).[3] The process involves mixing the sample (e.g., a protein digest) with a matrix solution, such as CHCA, and allowing it to dry on a target plate. When a laser is fired at the co-crystallized sample, the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined based on the time it takes for them to reach the detector. The resulting mass spectrum, or peptide mass fingerprint, can be used to identify the protein by matching the observed peptide masses to a protein database.

Advantages and Limitations of CHCA Matrix

Advantages:

  • High Sensitivity: CHCA is known for its high sensitivity, especially for peptides in the low femtomole to attomole range.[4]

  • Good Resolution: It generally produces spectra with high resolution and good signal-to-noise ratios.[2]

  • Robust and Versatile: CHCA is a versatile matrix that is effective for a wide range of peptides and is compatible with various sample preparation techniques.

  • Well-Established Protocols: As a long-standing "gold standard" matrix, there are numerous well-established and optimized protocols for its use.[3]

Limitations:

  • Matrix Background Interference: CHCA can produce background ions in the low mass range (< 700 Da), which may interfere with the detection of low molecular weight peptides.

  • Bias Towards Basic Peptides: CHCA can exhibit a bias towards the ionization of arginine-containing peptides over lysine-containing or acidic peptides.[5][6]

  • Suboptimal for Large Proteins: Its performance can be less effective for proteins with a high molecular weight (> 30,000 Da) compared to other matrices like sinapinic acid (SA).

  • Phosphopeptide Analysis: While usable, "cooler" matrices are often preferred for the analysis of labile post-translational modifications like phosphorylation, as "hotter" matrices like CHCA can sometimes lead to the loss of the phosphate group.[5]

Quantitative Data

The performance of CHCA as a MALDI matrix can be evaluated based on several key metrics, including the limit of detection (LOD), signal-to-noise ratio (S/N), and protein sequence coverage. The following tables summarize available quantitative data, often in comparison to other matrices.

Performance Metric Analyte CHCA Performance Comparison Matrix & Performance Reference
Limit of Detection (LOD) Tryptic Peptides1-10 fmol (AP-MALDI)Not specified[3]
Limit of Detection (LOD) Proteins~50 fmolNot specified[6]
Sequence Coverage 1 fmol BSA digest4%4-Chloro-α-cyanocinnamic acid (Cl-CCA): 48%[6]
Sequence Coverage 10 fmol BSA digest40%4-Chloro-α-cyanocinnamic acid (Cl-CCA): 75%[7]
Signal-to-Noise (S/N) Ratio β-casein digest (50 fmol)Average S/N of 15 for two phosphopeptidesNot specified[6][7]
Signal-to-Noise (S/N) Ratio Low molecular weight serum proteomeLower S/N compared to Sinapinic Acid (SA)Sinapinic Acid (SA): 10x greater average S/N[8]

Experimental Protocols

Preparation of CHCA Matrix Solution (Saturated Method)

This is a standard protocol for preparing a saturated CHCA matrix solution.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

Procedure:

  • Prepare a solvent mixture of 50% acetonitrile, 50% ultrapure water, and 0.1% TFA.[9]

  • Add 10-25 mg of CHCA to a 1.0 mL microcentrifuge tube.[9]

  • Add 1.0 mL of the solvent mixture to the tube.

  • Vortex the tube vigorously to dissolve the CHCA.

  • If the CHCA is not fully soluble, centrifuge the tube to pellet the undissolved solid.

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube. This supernatant is the saturated CHCA matrix solution.

Dried-Droplet Sample Preparation

The dried-droplet method is the most common technique for preparing samples for MALDI-MS analysis.

Materials:

  • Prepared CHCA matrix solution

  • Peptide sample (e.g., from a protein digest)

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Mix the peptide sample and the CHCA matrix solution. A common ratio is 1:1 (v/v), but this may require optimization.

  • Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.[9]

  • Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the sample and matrix.

  • Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.

Thin-Layer Sample Preparation

The thin-layer method can sometimes provide improved sensitivity and resolution.

Materials:

  • CHCA matrix solution (often in a more volatile solvent like acetone or methanol)

  • Peptide sample

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Apply a small volume (e.g., 0.3 µL) of the CHCA matrix solution to the MALDI target plate to create a thin "seed" layer.[8]

  • Allow this layer to dry completely.

  • Mix the peptide sample with the CHCA matrix solution.

  • Apply a small volume (e.g., 1 µL) of the sample-matrix mixture on top of the seed layer.[8]

  • Allow the spot to dry completely before analysis.

Visualizations

Experimental_Workflow_for_Protein_Identification_using_CHCA cluster_Sample_Prep Sample Preparation cluster_MALDI_Prep MALDI Target Preparation cluster_MS_Analysis Mass Spectrometry Analysis cluster_Data_Analysis Data Analysis and Protein Identification Protein_Source Protein Source (e.g., Cell Lysate, Tissue) Protein_Extraction Protein Extraction and Purification Protein_Source->Protein_Extraction Protein_Digestion Protein Digestion (e.g., with Trypsin) Protein_Extraction->Protein_Digestion Peptide_Mixture Resulting Peptide Mixture Protein_Digestion->Peptide_Mixture Mix_Sample_Matrix Mix Peptide Sample with CHCA Matrix Peptide_Mixture->Mix_Sample_Matrix CHCA_Prep Prepare Saturated CHCA Matrix Solution CHCA_Prep->Mix_Sample_Matrix Spot_on_Target Spot Mixture onto MALDI Target Plate Mix_Sample_Matrix->Spot_on_Target Co_crystallization Air Dry for Co-crystallization Spot_on_Target->Co_crystallization MALDI_TOF_MS MALDI-TOF Mass Spectrometer Co_crystallization->MALDI_TOF_MS Laser_Desorption Laser Desorption and Ionization MALDI_TOF_MS->Laser_Desorption TOF_Analysis Time-of-Flight Analysis Laser_Desorption->TOF_Analysis Mass_Spectrum Generate Peptide Mass Spectrum TOF_Analysis->Mass_Spectrum Database_Search Database Search (e.g., Mascot, Sequest) Mass_Spectrum->Database_Search Protein_ID Protein Identification and Characterization Database_Search->Protein_ID

Caption: Experimental workflow for protein identification using CHCA matrix in MALDI-TOF MS.

This document provides a comprehensive overview and practical guidance for the use of this compound (CHCA) in proteomics. For specific applications, further optimization of the protocols may be necessary.

References

Application Notes and Protocols for MALDI-MS Lipid Analysis using 3-Cyano-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful and high-throughput technique for the analysis of a wide array of biomolecules, including lipids. The selection of an appropriate matrix is paramount for successful lipid analysis, as it directly influences ionization efficiency and the quality of the mass spectra. 3-Cyano-4-hydroxybenzoic acid (CHCA), also known as alpha-cyano-4-hydroxycinnamic acid, is a widely used matrix in MALDI-MS. While extensively employed for peptide and protein analysis, CHCA is also a viable matrix for the study of various lipid classes, particularly in the positive ion mode.[1][2]

This document provides a detailed protocol for the analysis of lipids using CHCA as the matrix in MALDI-MS. It covers lipid extraction, matrix preparation, sample deposition, and mass spectrometry settings. Additionally, it presents a summary of the performance of CHCA for different lipid classes and key considerations for its use.

Experimental Protocols

A generalized workflow for lipid analysis using MALDI-MS with a CHCA matrix is presented below. This process begins with the extraction of lipids from a biological sample, followed by sample preparation with the matrix, and concludes with mass spectrometric analysis.

G cluster_sample_prep Sample Preparation cluster_maldi_prep MALDI Plate Preparation cluster_ms_analysis Mass Spectrometry Sample Biological Sample (Tissue, Cells, Biofluid) LipidExtraction Lipid Extraction (e.g., Folch, Bligh & Dyer) Sample->LipidExtraction 1. DryExtract Dry Lipid Extract LipidExtraction->DryExtract 2. Reconstitute Reconstitute in Appropriate Solvent DryExtract->Reconstitute 3. Mix Mix Lipid Extract with CHCA Matrix Reconstitute->Mix 4. CHCAMatrix Prepare CHCA Matrix Solution CHCAMatrix->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot 5. Crystallize Co-crystallize (Dried Droplet Method) Spot->Crystallize 6. MALDI_MS MALDI-MS Analysis (Positive Ion Mode) Crystallize->MALDI_MS 7. DataAcquisition Data Acquisition MALDI_MS->DataAcquisition 8. DataAnalysis Data Analysis and Lipid Identification DataAcquisition->DataAnalysis 9.

Figure 1: Experimental workflow for MALDI-MS lipid analysis using CHCA matrix.
Lipid Extraction

The choice of lipid extraction method is critical and depends on the sample type and the lipids of interest. The Folch and Bligh & Dyer methods are robust and widely used for a broad range of lipids.[3][4]

  • Folch Method (for solid tissues):

    • Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol.

    • Add water to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v) to induce phase separation.[4]

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Collect the lower phase and dry it under a stream of nitrogen.

  • Bligh and Dyer Method (for biological fluids):

    • Add a 2:1 (v/v) mixture of chloroform and methanol to the liquid sample.

    • Vortex thoroughly and then add water to create a biphasic system.

    • Centrifuge to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids.

    • Dry the lipid extract under nitrogen gas.

Preparation of CHCA Matrix Solution

The concentration and solvent composition of the CHCA matrix solution can significantly impact the quality of the mass spectra. A commonly used preparation is a saturated solution.[5]

  • Materials:

    • α-Cyano-4-hydroxycinnamic acid (CHCA)

    • Acetonitrile (ACN)

    • Ultrapure water

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Prepare a solvent mixture of 50% acetonitrile and 50% ultrapure water with 0.1% TFA.

    • Add CHCA to the solvent mixture to a final concentration of 10 mg/mL.

    • Vortex the solution vigorously to dissolve the CHCA. If not fully dissolved, centrifuge the solution and use the supernatant.[5]

    • Store the matrix solution in a dark container at 2-8°C. The solution is typically stable for a few days.

  • Alternative Solvent System: A mixture of ethanol, acetonitrile, and water can also be used to prepare the CHCA solution.[6]

Sample Deposition: Dried Droplet Method

The dried droplet method is a straightforward and widely used technique for sample application on the MALDI target plate.[5]

  • Reconstitute the dried lipid extract in a suitable solvent such as chloroform or methanol.

  • Mix the lipid sample solution with the CHCA matrix solution, typically in a 1:1 volume ratio (e.g., 1 µL of sample and 1 µL of matrix).

  • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.[5]

  • Allow the droplet to air-dry at room temperature, which results in the co-crystallization of the lipid analyte and the CHCA matrix.

  • Once the spots are completely dry, the target plate is ready for insertion into the mass spectrometer.

Data Presentation

While CHCA is a versatile matrix, its performance can vary depending on the lipid class. The following table summarizes the general suitability of CHCA for the analysis of different lipid classes in positive ion mode, based on literature reports. It is important to note that detection limits are not frequently reported in MALDI-based lipid studies.[1]

Lipid ClassSuitability with CHCA (Positive Ion Mode)Notes
Phosphatidylcholines (PC) ExcellentReadily detected as protonated and sodiated adducts. Often the dominant signals in positive ion mode.[2]
Sphingomyelins (SM) ExcellentSimilar to PCs, they are readily detected in positive ion mode.[2]
Triacylglycerols (TAG) GoodCan be detected, often as sodium adducts.[3] However, other matrices like DHB may provide a less complex background.[7]
Diacylglycerols (DAG) GoodCan be detected, typically as sodium adducts.[4]
Phosphatidylethanolamines (PE) ModerateDetection can be suppressed by the presence of PCs and SMs in positive ion mode.[2]
Phosphatidylinositols (PI) PoorBetter detected in negative ion mode.
Phosphatidylserines (PS) PoorBetter detected in negative ion mode.
Free Fatty Acids (FFA) ChallengingSignificant interference from matrix-derived peaks in the low mass range.[4]
Cholesterol and Cholesteryl Esters ChallengingLow molecular weight overlaps with matrix background signals.

A study utilizing MALDI-2 post-ionization demonstrated that for CHCA, the number of identified lipids increased by an average of 65 ± 23 across different tissue types compared to conventional MALDI.[8] This suggests that advanced ionization techniques can enhance the performance of CHCA for lipid analysis.

Key Considerations and Logical Relationships

Successful lipid analysis with CHCA requires careful consideration of several factors that are logically interconnected. The diagram below outlines these key decision points and their relationships.

G cluster_considerations Key Considerations for CHCA in Lipid Analysis LipidClass Target Lipid Classes IonMode Ionization Mode (Positive vs. Negative) LipidClass->IonMode Influences choice of Background Low Mass Background Interference LipidClass->Background Determines susceptibility to MatrixPrep Matrix Preparation (Solvent, Concentration) IonMode->MatrixPrep Affects suitability Deposition Sample Deposition (e.g., Dried Droplet) MatrixPrep->Deposition Impacts crystal formation Background->IonMode Can be mode-dependent Instrumentation Instrument Settings (Laser, Detector) Deposition->Instrumentation Requires optimization of

Figure 2: Logical relationships in CHCA-based MALDI-MS lipid analysis.

MALDI-MS Instrumentation and Settings

While optimal settings can vary between instruments, the following provides a general starting point for lipid analysis using a MALDI-TOF mass spectrometer with CHCA matrix.

  • Ionization Mode: Positive ion reflectron mode is generally preferred for the analysis of neutral and zwitterionic lipids like PCs and SMs when using CHCA.

  • Laser: A nitrogen laser (337 nm) or a Nd:YAG laser (355 nm) is typically used, as CHCA has strong absorbance at these wavelengths.[1][9]

  • Laser Fluence: Use the minimum laser energy necessary to obtain good signal intensity and resolution, while minimizing analyte fragmentation. This needs to be optimized for each sample.

  • Mass Range: Set the mass range to cover the expected m/z of the lipids of interest (e.g., m/z 400-1200).

  • Detector: Ensure the detector voltage is set appropriately for the mass range and expected ion intensity.

  • Calibration: Calibrate the instrument using a standard mixture with known masses that bracket the expected mass range of the lipid analytes.

Conclusion

This compound is a readily available and effective matrix for the MALDI-MS analysis of several important lipid classes, particularly phosphatidylcholines and sphingomyelins in the positive ion mode. While it may present challenges for the analysis of low molecular weight lipids and certain acidic phospholipids, a well-optimized protocol, from lipid extraction to instrument settings, can yield high-quality data. For comprehensive lipidome coverage, it may be beneficial to analyze samples in both positive and negative ion modes and potentially with complementary matrices. The detailed protocols and considerations presented here provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ CHCA for their lipid analysis needs.

References

Application Notes and Protocols for Small Molecule Analysis by Mass Spectrometry using α-Cyano-4-hydroxycinnamic Acid (CHCA)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound requested, 3-Cyano-4-hydroxybenzoic acid, is not commonly used as a matrix in MALDI mass spectrometry. It is highly likely that the intended compound was α-Cyano-4-hydroxycinnamic acid (CHCA or HCCA) , a widely utilized matrix for the analysis of small molecules and peptides. This document will focus on the application and protocols for α-Cyano-4-hydroxycinnamic acid.

Introduction

α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry (MS) analysis of a broad range of analytes, including small molecules, peptides, and proteins. Its effectiveness stems from its strong absorption of UV light from nitrogen lasers (337 nm) and its ability to co-crystallize with and facilitate the ionization of analyte molecules. However, for small molecule analysis (typically < 500 Da), the use of CHCA can be challenging due to the generation of matrix-related ions in the low mass-to-charge (m/z) region, which can interfere with the detection of analytes of interest.

Recent advancements have focused on optimizing CHCA-based methods to enhance the signal-to-noise ratio and overall performance for small molecule analysis. These include the use of additives, washing steps, and the development of binary matrix systems.

Data Presentation

Table 1: Performance Improvement with CHCA Matrix Additives
Additive/MethodAnalyte ClassImprovementReference
Monoammonium phosphatePeptides~3-5 fold improvement in sensitivity[1]
Cetrimonium bromide (CTAB)Peptides, CyclodextrinsSuppression of CHCA-related signals, improved resolution[2]
Table 2: Analysis of Cardiovascular Drugs using a CHCA:DAN Binary Matrix

A study on the analysis of 14 small-molecule cardiovascular drugs demonstrated the effectiveness of a binary matrix composed of α-cyano-4-hydroxycinnamic acid (CHCA) and 1,5-diaminonaphthalene (DAN).[3] This approach successfully ionized all 14 drugs, with 8 preferentially detected in positive ion mode and 6 in negative ion mode.[3] The use of this binary matrix minimized matrix-related background peaks that are often observed when using a single matrix.[3]

DrugMolecular Weight (Da)Predominant Ion Mode
Amlodipine408.88Positive
Atenolol266.34Positive
Atorvastatin558.64Negative
Carvedilol406.47Positive
Diltiazem414.52Positive
Enalapril376.45Positive
Furosemide330.74Negative
Hydrochlorothiazide297.74Negative
Lisinopril405.49Positive
Losartan422.91Negative
Metoprolol267.36Positive
Simvastatin418.57Negative
Valsartan435.52Negative
Verapamil454.60Positive
Table 3: Comparison of Matrices for Small Molecule Detection in Brain Tumors

A study on the visualization of small molecules and lipids in brain tumors found that a recrystallized CHCA matrix in positive polarity mode detected the highest number of metabolite peaks compared to other matrices and deposition techniques.[4][5]

MatrixDeposition MethodPolarityNumber of Detected Peaks
CHCA Recrystallization Positive 1417
CHCASublimationPositive801
9-AASublimationPositive709
DHBSublimationPositive< 140
DHBSublimationNegative< 140

Experimental Protocols

Protocol 1: Standard CHCA Matrix Preparation (Dried-Droplet Method)

This protocol describes the standard method for preparing a CHCA matrix solution and spotting it with the sample.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and tips

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation (Saturated):

    • Prepare a solvent mixture of 50% acetonitrile, 49.9% ultrapure water, and 0.1% TFA.

    • Add CHCA to the solvent mixture to create a saturated solution (typically around 10 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes to dissolve the CHCA.

    • Centrifuge the tube for 30 seconds to pellet any undissolved matrix.

    • Carefully transfer the supernatant (the saturated matrix solution) to a new microcentrifuge tube.

  • Sample-Matrix Mixture:

    • Mix your small molecule sample with the saturated CHCA matrix solution. The optimal ratio of sample to matrix may need to be determined empirically, but a 1:1 (v/v) ratio is a good starting point.

  • Spotting on MALDI Plate:

    • Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a well of the MALDI target plate.

    • Allow the droplet to air-dry at room temperature. This allows for the co-crystallization of the sample and matrix.

  • Mass Spectrometry Analysis:

    • Once the spots are completely dry, load the MALDI target plate into the mass spectrometer for analysis.

Protocol 2: Binary Matrix (CHCA:DAN) Preparation for Enhanced Small Molecule Detection

This protocol is adapted from a method used for the analysis of cardiovascular drugs and is designed to reduce matrix interference.[3]

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • 1,5-Diaminonaphthalene (DAN)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Microcentrifuge tubes

  • Pipettes and tips

  • MALDI target plate

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of CHCA in 1:1 (v/v) ACN:water.

    • Prepare a 1 mg/mL stock solution of DAN in 1:1 (v/v) ACN:water.

  • Binary Matrix Solution Preparation:

    • Create the optimal binary matrix solution by mixing the CHCA and DAN stock solutions in a 1:3 (v/v) ratio (CHCA:DAN).

  • Sample-Matrix Mixture:

    • Prepare a stock solution of your small molecule analyte (e.g., in methanol).

    • Mix the analyte stock solution with the binary matrix solution in a 1:1 (v/v) ratio.

  • Spotting on MALDI Plate:

    • Spot 1 µL of the final mixture onto the MALDI plate and allow it to air dry completely before analysis.[3]

Mandatory Visualization

experimental_workflow_cardiovascular_drugs cluster_sample_prep Sample & Matrix Preparation cluster_maldi_analysis MALDI-MS Analysis drug_std Prepare 5 mM Drug Standards in Methanol sample_matrix_mix Mix Drug Standard and Binary Matrix (1:1 v/v) drug_std->sample_matrix_mix chca_sol Prepare 1 mg/mL CHCA in 1:1 ACN:Water binary_matrix Prepare 1:3 (v/v) CHCA:DAN Binary Matrix chca_sol->binary_matrix dan_sol Prepare 1 mg/mL DAN in 1:1 ACN:Water dan_sol->binary_matrix binary_matrix->sample_matrix_mix spotting Spot 1 µL of Mixture on MALDI Plate sample_matrix_mix->spotting drying Air Dry at Room Temperature spotting->drying ms_acquisition Acquire Mass Spectra (Positive & Negative Ion Modes) drying->ms_acquisition data_analysis Data Analysis and Characterization ms_acquisition->data_analysis

Caption: Workflow for small molecule drug analysis using a CHCA:DAN binary matrix.

metabolite_analysis_workflow cluster_tissue_prep Tissue Preparation cluster_matrix_app Matrix Application cluster_msi Mass Spectrometry Imaging tissue_section Cryosection Tissue (e.g., Brain Tumor) mount_slide Mount Section on Conductive Slide tissue_section->mount_slide matrix_coating Coat Tissue Section with Matrix mount_slide->matrix_coating matrix_prep Prepare Recrystallized CHCA Matrix Solution matrix_prep->matrix_coating msi_acquisition Acquire Spatially Resolved Mass Spectra matrix_coating->msi_acquisition data_processing Process Imaging Data msi_acquisition->data_processing metabolite_mapping Generate Metabolite Distribution Maps data_processing->metabolite_mapping

Caption: Workflow for metabolite imaging in tissue using a recrystallized CHCA matrix.

tdm_workflow cluster_sample_extraction Sample Extraction cluster_maldi_quant MALDI-MS Quantification plasma_sample Collect Patient Plasma Sample protein_precip Protein Precipitation (e.g., with Acetonitrile) plasma_sample->protein_precip centrifugation Centrifuge to Pellet Proteins protein_precip->centrifugation supernatant_collection Collect Supernatant Containing Drug centrifugation->supernatant_collection is_addition Add Internal Standard to Supernatant supernatant_collection->is_addition matrix_mixing Mix with CHCA Matrix Solution is_addition->matrix_mixing spotting_quant Spot onto MALDI Plate matrix_mixing->spotting_quant ms_analysis_quant Acquire Mass Spectra spotting_quant->ms_analysis_quant quantification Quantify Drug Concentration against Calibration Curve ms_analysis_quant->quantification

Caption: Workflow for therapeutic drug monitoring (TDM) using MALDI-MS with a CHCA matrix.

References

Application Notes and Protocols for Polymer Analysis using 3-Cyano-4-hydroxybenzoic Acid in MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Polymer Analysis by MALDI-TOF MS with 3-Cyano-4-hydroxybenzoic Acid (CHCA)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of synthetic polymers. It provides valuable information on average molecular weights (Mn, Mw), polydispersity (PDI), and end-group analysis. The choice of the matrix is critical for a successful MALDI-TOF MS analysis of polymers. This compound (CHCA), also known as alpha-cyano-4-hydroxycinnamic acid, is a widely used matrix for the analysis of a broad range of polymers.

Advantages of CHCA as a Matrix for Polymer Analysis

This compound (CHCA) is a versatile and widely used matrix in MALDI-TOF mass spectrometry for the analysis of synthetic polymers.[1][2] Its effectiveness stems from several key properties that make it suitable for a broad range of polymeric materials.

One of the primary advantages of CHCA is its strong absorption of ultraviolet (UV) light, typically from a nitrogen laser at 337 nm, which is commonly used in MALDI instruments.[3][4] This efficient energy absorption facilitates the desorption and ionization of polymer molecules with minimal fragmentation, a crucial aspect for accurate molecular weight determination.

CHCA is particularly effective for the analysis of polymers with moderate to high molecular weights. It has been successfully employed for the characterization of a variety of polymers, including:

  • Poly(ethylene glycol) (PEG): CHCA is a preferred matrix for the analysis of PEGs, providing excellent spectral quality.

  • Polyamides: The chemical properties of CHCA make it suitable for the analysis of polyamides.

  • Polyesters: CHCA has been shown to be an effective matrix for various polyesters.

The success of CHCA also lies in its ability to co-crystallize well with a range of polymers, forming a homogenous solid solution on the MALDI target plate. This homogeneity is essential for achieving reproducible and high-quality mass spectra. Furthermore, the acidic nature of CHCA can promote the protonation of some polymers, aiding in their ionization. For other polymers, the use of a cationizing agent in conjunction with CHCA is necessary to achieve efficient ionization.

Key Considerations for Successful Analysis

Several factors significantly influence the quality of MALDI-TOF MS data for polymers when using CHCA as the matrix. Careful optimization of these parameters is crucial for obtaining accurate and reproducible results. The key factors include:

  • Matrix-to-Analyte Ratio: The molar ratio of CHCA to the polymer analyte has a profound impact on the resulting mass spectrum.[5] An optimized ratio is necessary to ensure efficient energy transfer and prevent ion suppression.

  • Cationizing Agent: Many synthetic polymers require the addition of a cationizing agent, such as sodium or silver salts, to facilitate ionization.[1][6] The choice and concentration of the cationizing agent depend on the specific polymer being analyzed.

  • Laser Fluence: The intensity of the laser beam must be carefully controlled.[7] Excessive laser power can lead to fragmentation of the polymer chains, while insufficient power will result in poor ionization and low signal intensity.

  • Sample Preparation Technique: The method used to deposit the sample and matrix on the MALDI target plate is critical for forming a homogenous crystal lattice, which is essential for reproducible results. The dried-droplet method is a commonly used technique.

Experimental Protocols

Protocol 1: General Protocol for Polymer Analysis using CHCA Matrix

This protocol provides a general procedure for the analysis of a variety of synthetic polymers using CHCA as the matrix and the dried-droplet sample preparation method.

Materials:

  • This compound (CHCA)

  • Polymer sample

  • Cationizing agent (e.g., Sodium Trifluoroacetate - NaTFA, Silver Trifluoroacetate - AgTFA)

  • Solvent for polymer and matrix (e.g., Tetrahydrofuran - THF, Acetonitrile - ACN, Water)

  • MALDI target plate

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Polymer Solution:

    • Dissolve the polymer sample in a suitable solvent to a final concentration of 1-10 mg/mL. The choice of solvent will depend on the solubility of the polymer.

  • Preparation of CHCA Matrix Solution:

    • Prepare a saturated solution of CHCA in a suitable solvent (e.g., ACN or a mixture of ACN and water). A typical concentration is 10 mg/mL.

    • Vortex the solution vigorously for 1-2 minutes to ensure maximum dissolution.

    • Centrifuge the solution to pellet any undissolved matrix. Use the supernatant for sample preparation.

  • Preparation of Cationizing Agent Solution:

    • Dissolve the cationizing agent in a suitable solvent to a final concentration of 1-10 mg/mL.

  • Sample-Matrix Preparation (Dried-Droplet Method):

    • Mix the polymer solution, CHCA matrix solution, and cationizing agent solution in a specific ratio. A common starting ratio is 10:1:1 (Matrix:Polymer:Cationizing Agent, v/v/v). The optimal ratio may need to be determined empirically.

    • Vortex the mixture briefly.

  • Spotting on the MALDI Target Plate:

    • Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the polymer and the matrix.

  • MALDI-TOF MS Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mode (linear or reflectron) and polarity (positive ion mode is typical for polymer analysis).

    • Optimize the laser power to obtain the best signal-to-noise ratio without causing significant fragmentation.

Protocol 2: Analysis of Poly(lactic acid) (PLA) using CHCA

This protocol is specifically for the analysis of poly(lactic acid), a biodegradable polyester.

Materials:

  • Poly(lactic acid) (PLA) sample

  • This compound (CHCA)

  • Sodium iodide (NaI) as the cationizing agent

  • Tetrahydrofuran (THF)

Procedure:

  • Solution Preparation:

    • Prepare a 10 mg/mL solution of PLA in THF.

    • Prepare a 10 mg/mL solution of CHCA in THF.

    • Prepare a 1 mg/mL solution of NaI in THF.

  • Sample-Matrix Preparation:

    • Mix the PLA solution, CHCA solution, and NaI solution in a 1:10:1 (v/v/v) ratio.

    • Vortex the mixture gently.

  • Spotting and Analysis:

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.

Data Presentation

The following tables summarize quantitative data from MALDI-TOF MS analyses of various polymers using CHCA as the matrix.

PolymerMatrix SolutionCationizing AgentMatrix:Analyte:Cationizer Ratio (v/v/v)Mn (Da)Mw (Da)PDIReference
Poly(ethylene glycol)10 mg/mL CHCA in ACN:H2O (1:1)1 mg/mL NaCl in ACN:H2O (1:1)10:1:15,8005,9501.03[8]
Poly(L-lysine)Saturated CHCA in ACN:H2O (1:1) with 0.1% TFANoneVaries2,5002,6501.06[5]
Poly(lactic acid)10 mg/mL CHCA in THF1 mg/mL NaI in THF10:1:12,1002,2501.07[9]

Visualizations

Experimental Workflow

MALDI_Workflow cluster_prep Sample & Matrix Preparation P_Sol Polymer Solution (1-10 mg/mL) Mix Mix Solutions (e.g., 10:1:1 Matrix:Analyte:Cationizer) P_Sol->Mix M_Sol CHCA Matrix Solution (Saturated) M_Sol->Mix C_Sol Cationizing Agent (1-10 mg/mL) C_Sol->Mix Spot Spot 0.5-1 µL on MALDI Target Plate Mix->Spot Dry Air Dry & Co-crystallize Spot->Dry Analyze MALDI-TOF MS Analysis Dry->Analyze Data Data Acquisition & Processing Analyze->Data

Caption: Experimental workflow for MALDI-TOF MS analysis of polymers using CHCA matrix.

Key Factors for Successful Analysis

Factors cluster_params Experimental Parameters Matrix Matrix Selection (CHCA) Success Successful MALDI Analysis Matrix->Success Efficient Energy Absorption Analyte Polymer Properties (Polarity, MW) Analyte->Success Analyte Solubility & Ionizability Cationizer Cationizing Agent (Type & Conc.) Cationizer->Success Facilitates Ion Formation Ratio Matrix:Analyte Ratio Ratio->Success Optimal Co-crystallization & Ion Yield Laser Laser Fluence Laser->Success Desorption without Fragmentation Prep Sample Preparation (Dried-Droplet) Prep->Success Homogeneous Sample Spot

References

Application Notes and Protocols for Co-crystallization of 3-Cyano-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-crystallization is a powerful technique in crystal engineering used to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure.[1][2][3] This application note provides a detailed protocol for the co-crystallization of analytes with 3-Cyano-4-hydroxybenzoic acid, a versatile co-former. The protocols described herein are based on established methodologies for co-crystal formation and are intended to serve as a comprehensive guide for screening and production of novel co-crystalline forms.

Properties of this compound:

PropertyValue
Molecular FormulaC₈H₅NO₃[4]
Molecular Weight163.13 g/mol [4]
IUPAC NameThis compound[4]
Physical FormSolid

Co-crystallization Strategies

The formation of co-crystals can be achieved through various methods, broadly categorized as solution-based and solid-based techniques.[1] The choice of method often depends on the solubility characteristics of the analyte and co-former, as well as the desired scale of production.

Solution-Based Methods

Solution-based methods are the most common for preparing high-quality single crystals suitable for structural analysis.[1]

  • Solvent Evaporation: This technique involves dissolving stoichiometric amounts of the analyte and this compound in a suitable solvent, followed by slow evaporation of the solvent to induce co-crystallization.[2]

  • Cooling Crystallization: A supersaturated solution of the analyte and co-former is prepared at an elevated temperature and then slowly cooled to induce crystallization.

  • Slurry Conversion: A suspension of the analyte and co-former is stirred in a solvent in which they have limited solubility. Over time, the less stable forms dissolve and the more stable co-crystal crystallizes.[3]

Solid-Based Methods
  • Grinding: Neat or liquid-assisted grinding involves the mechanical grinding of the analyte and co-former together, with or without the addition of a small amount of solvent, to induce a solid-state reaction.

Experimental Protocols

The following are detailed protocols for the co-crystallization of a hypothetical analyte with this compound. These should be considered as starting points and may require optimization for specific analytes.

Protocol 1: Co-crystallization by Slow Solvent Evaporation

This method is suitable for screening multiple solvents and for obtaining high-quality single crystals for X-ray diffraction analysis.

Materials:

  • Analyte (e.g., a poorly soluble API)

  • This compound

  • Solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate)

  • Glass vials with loose-fitting caps

  • Stir plate and stir bars

  • Spatula and weighing balance

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the analyte and this compound in a suitable solvent. The concentration will depend on the solubility of the compounds.

  • Stoichiometric Mixing: In a clean glass vial, mix the analyte and this compound in a 1:1 molar ratio. Other ratios (e.g., 1:2 or 2:1) should also be screened.

  • Dissolution: Add a minimal amount of the chosen solvent to the vial to completely dissolve the solids. Gentle heating and stirring may be applied to facilitate dissolution.

  • Evaporation: Cover the vial with a loose-fitting cap or parafilm with small perforations to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Monitor the vial for crystal formation.

  • Isolation and Characterization: Once crystals are formed, carefully isolate them by decanting the remaining solvent. The crystals should then be characterized using appropriate analytical techniques.

Protocol 2: Co-crystallization by Slurry Conversion

This method is effective for screening and for producing larger quantities of co-crystals.

Materials:

  • Analyte

  • This compound

  • A solvent in which both components have low solubility

  • Magnetic stirrer and stir bars

  • Vials or flasks

  • Filtration apparatus

Procedure:

  • Mixing: Combine the analyte and this compound in a 1:1 molar ratio in a vial or flask.

  • Slurry Formation: Add a small amount of the selected solvent to create a slurry.

  • Stirring: Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (24-72 hours).

  • Equilibration: Allow the solid to settle.

  • Isolation: Isolate the solid by filtration.

  • Drying and Characterization: Dry the solid and characterize it to determine if co-crystal formation has occurred.

Data Presentation: Representative Experimental Parameters

The following table summarizes typical experimental parameters for co-crystallization screening.

ParameterSolvent EvaporationSlurry Conversion
Analyte:Co-former Molar Ratio 1:1, 1:2, 2:11:1
Solvent System Ethanol, Methanol, Acetone, Acetonitrile, Ethyl AcetateToluene, Heptane, Water (or mixtures)
Temperature Room TemperatureRoom Temperature or 40-50°C
Time 1-7 days24-72 hours

Characterization of Co-crystals

Confirmation of co-crystal formation and determination of their properties requires a suite of analytical techniques.

TechniquePurpose
Powder X-ray Diffraction (PXRD) To identify new crystalline phases and confirm the formation of a co-crystal, which will have a unique diffraction pattern compared to the starting materials.
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior of the new solid phase. A single, sharp endotherm different from the melting points of the starting materials is indicative of a co-crystal.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify changes in hydrogen bonding and other intermolecular interactions between the analyte and co-former.
Single-Crystal X-ray Diffraction (SC-XRD) To definitively determine the crystal structure of the co-crystal, confirming the arrangement of molecules and their interactions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for co-crystal screening and characterization.

CoCrystal_Screening_Workflow cluster_screening Co-Crystal Screening cluster_methods Crystallization Methods cluster_characterization Characterization cluster_outcome Outcome start Select Analyte and This compound mix Mix in Stoichiometric Ratios (e.g., 1:1, 1:2, 2:1) start->mix evaporation Solution Evaporation mix->evaporation slurry Slurry Conversion mix->slurry grinding Grinding mix->grinding pxrd PXRD Analysis evaporation->pxrd slurry->pxrd grinding->pxrd dsc DSC Analysis pxrd->dsc ftir FTIR Analysis dsc->ftir scxrd SC-XRD (if single crystals) ftir->scxrd cocrystal Co-crystal Formed? ftir->cocrystal scxrd->cocrystal optimize Optimize Conditions cocrystal->optimize No end Successful Protocol cocrystal->end Yes optimize->mix fail No Co-crystal/ Mixture of Components optimize->fail

Caption: Co-crystal screening and characterization workflow.

The signaling pathway for co-crystal formation primarily involves non-covalent interactions, with hydrogen bonding being a key driving force.

Supramolecular_Synthon cluster_components Molecular Components cluster_interaction Interaction cluster_result Result analyte Analyte (with H-bond acceptor/donor) hbond Hydrogen Bonding analyte->hbond coformer This compound (Carboxylic Acid & Phenolic OH as H-bond donors, Cyano & Carbonyl as H-bond acceptors) coformer->hbond cocrystal Stable Co-crystal Lattice hbond->cocrystal

Caption: Supramolecular synthon formation in co-crystallization.

References

Application Notes and Protocols: Solvent Selection for Dissolving 3-Cyano-4-hydroxybenzoic Acid Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-hydroxybenzoic acid is a crucial matrix compound frequently utilized in various analytical techniques, most notably in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The selection of an appropriate solvent is a critical first step in the preparation of the matrix solution, directly impacting the co-crystallization process with the analyte and, consequently, the quality of the analytical results. This document provides a comprehensive guide to selecting the optimal solvent for dissolving this compound, including its physicochemical properties, a detailed solvent selection guide, and standardized experimental protocols.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for informed solvent selection.

PropertyValueReference
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
Melting Point 265-266 °C[2]
Predicted pKa 4.01 ± 0.10[2]
Appearance Off-white to faint yellow solid[2]

The presence of a carboxylic acid group, a hydroxyl group, and a polar cyano group suggests that polar solvents will be more effective at dissolving this compound. The acidic nature of the molecule (pKa ~4.01) implies that its solubility will be significantly influenced by the pH of the solution.

Solvent Selection for this compound

The ideal solvent for this compound should possess the following characteristics:

  • High Solvating Power: The solvent must be capable of dissolving the matrix to the desired concentration.

  • Compatibility with the Analyte: The solvent should also dissolve the analyte of interest to ensure homogeneous co-crystallization.

  • Volatility: For applications like MALDI-MS, the solvent should be sufficiently volatile to allow for rapid and uniform crystal formation upon drying.

  • Purity: High-purity solvents are essential to avoid interference from contaminants in the final analysis.

Based on the chemical structure of this compound and established practices for similar MALDI matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), the following solvents and solvent systems are recommended for consideration.

Solvent/Solvent SystemSuitability and RationaleTypical Concentration/Preparation
Acetonitrile/Water with 0.1% TFA This is a standard solvent system for many MALDI matrices.[3] The combination of organic and aqueous components can be adjusted to optimize solubility for both the matrix and a wide range of analytes. Trifluoroacetic acid (TFA) aids in the dissolution of acidic matrices and can improve ionization efficiency.A common starting point is a 50:50 (v/v) mixture of acetonitrile and water with 0.1% TFA. The ratio can be adjusted (e.g., 70:30 or 30:70) depending on the polarity of the analyte.
Methanol A polar protic solvent that is effective for dissolving many organic acids. It is highly volatile, which is advantageous for rapid sample preparation.Can be used to prepare stock solutions, often at concentrations around 10-15 mg/mL.[3][4]
Ethanol Similar to methanol, ethanol is another effective polar protic solvent. It is slightly less volatile than methanol.Suitable for preparing matrix solutions, particularly when a slightly slower evaporation rate is desired.
Acetone A polar aprotic solvent that can be a good choice for dissolving this compound. Its high volatility is beneficial for MALDI applications. The addition of acetone to an acetonitrile/water mixture can increase the solubility of some matrices.[3]Can be used alone or as a co-solvent to enhance solubility in other solvent systems.
Dimethylformamide (DMF) A polar aprotic solvent with a high boiling point. While it is an excellent solvent for many organic compounds, its low volatility makes it less suitable for standard MALDI techniques. However, it can be useful for preparing highly concentrated stock solutions that are then diluted with a more volatile solvent.Recommended for creating high-concentration stock solutions.
Dimethyl Sulfoxide (DMSO) Similar to DMF, DMSO is a strong polar aprotic solvent with a very high boiling point and is generally not recommended for direct use in MALDI sample spotting due to its non-volatility.Can be used for initial dissolution to create a concentrated stock solution.

Experimental Protocols

Protocol for Solvent Screening and Optimization

This protocol outlines a systematic approach to identifying the most effective solvent for your specific application.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Weigh equal small amounts of this compound into separate microcentrifuge tubes B Add a fixed volume (e.g., 100 µL) of each test solvent: - ACN/Water/TFA (50:50:0.1) - Methanol - Ethanol - Acetone A->B C Vortex each tube for 1 minute B->C D Visually inspect for complete dissolution. Note any undissolved solid. C->D E For promising solvents, prepare a saturated solution by adding excess matrix until no more dissolves. D->E Select best performing solvents F Centrifuge to pellet undissolved solid E->F G Use the supernatant for your application (e.g., MALDI spotting) F->G H Evaluate performance based on signal intensity, resolution, and crystal morphology. G->H

Solvent Selection Workflow
Protocol for Preparation of a Saturated Matrix Solution

For many applications, particularly MALDI-MS, a freshly prepared saturated matrix solution is optimal.

Matrix_Solution_Preparation Start Start: Required Materials - this compound - Selected Solvent System - Microcentrifuge tube - Vortexer - Centrifuge Step1 Add an excess of 3-Cyano-4-hydroxybenzoic acid to a microcentrifuge tube (e.g., ~5-10 mg for 1 mL solvent). Start->Step1 Step2 Add the chosen solvent or solvent system (e.g., 1 mL of 50:50 ACN/Water with 0.1% TFA). Step1->Step2 Step3 Vortex vigorously for at least 1 minute to ensure maximum dissolution. Step2->Step3 Step4 Observe for undissolved solid at the bottom of the tube. If none is present, add more matrix and repeat Step 3. Step3->Step4 Step5 Centrifuge the tube at high speed (e.g., 10,000 x g) for 1 minute to pellet the remaining solid. Step4->Step5 Step6 Carefully transfer the supernatant to a new, clean tube. This is your saturated matrix solution. Step5->Step6 End End: Freshly Prepared Saturated Matrix Solution is Ready for Use Step6->End

Matrix Solution Preparation Workflow

Conclusion

The successful use of this compound as a matrix is highly dependent on the proper selection of a solvent. While no single solvent is universally optimal for all applications, a systematic approach to solvent screening, starting with common systems like acetonitrile/water with 0.1% TFA, methanol, and acetone, will lead to the identification of the most suitable solvent for your specific analytical needs. The protocols provided herein offer a standardized workflow for this selection and preparation process, enabling researchers to achieve reproducible and high-quality results.

References

Application Notes and Protocols: Quantitative Analysis Using 3-Cyano-4-hydroxybenzoic Acid as a MALDI Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique renowned for its high throughput and sensitivity in the analysis of a wide range of molecules. A critical component of successful MALDI analysis is the choice of matrix, a substance that co-crystallizes with the analyte and facilitates its gentle ionization.

3-Cyano-4-hydroxybenzoic acid, commonly known as α-cyano-4-hydroxycinnamic acid (CHCA), is a widely used matrix for the analysis of peptides and proteins, and has also found applications for small molecules.[1][2] Its utility stems from its strong absorption of UV light (typically from a 337 nm nitrogen laser), which promotes efficient energy transfer to the analyte, leading to its desorption and ionization. While MALDI-MS is often viewed as a qualitative tool, with careful optimization and the use of internal standards, it can provide reliable quantitative data, which is crucial in fields like pharmacology and proteomics.

These application notes provide detailed protocols for using CHCA as a matrix for quantitative MALDI-TOF MS analysis, present typical performance data, and offer guidance for troubleshooting.

Core Principles of Quantitative MALDI-MS

Quantitative analysis by MALDI-MS relies on the correlation between analyte concentration and the measured signal intensity. However, the signal can vary due to inconsistencies in the co-crystallization of the analyte and matrix. To overcome this, an internal standard (IS) is added at a fixed concentration to all samples, including calibration standards and unknowns. The ratio of the analyte signal intensity to the internal standard signal intensity is then plotted against the analyte concentration to generate a calibration curve.[3] An ideal internal standard is a stable isotope-labeled version of the analyte, as it ensures identical chemical and physical behavior during sample preparation and analysis.[4]

General Workflow for Quantitative MALDI-TOF MS

The overall process involves preparing the analyte and internal standard, mixing them with the CHCA matrix, depositing the mixture on a MALDI target, and analyzing the resulting crystals in the mass spectrometer to generate a calibration curve and determine the concentration of the analyte in unknown samples.

G cluster_prep Sample & Matrix Preparation cluster_spot Target Spotting cluster_analysis Data Acquisition & Analysis Analyte Analyte Stock Cal_Standards Prepare Calibration Standards (Analyte + IS) Analyte->Cal_Standards IS Internal Standard (IS) Stock IS->Cal_Standards Unknowns Prepare Unknown Samples + IS IS->Unknowns Matrix CHCA Matrix Solution Mix_Cal Mix Standards with CHCA Matrix->Mix_Cal Mix_Unk Mix Unknowns with CHCA Matrix->Mix_Unk Cal_Standards->Mix_Cal Unknowns->Mix_Unk Spotting Deposit on MALDI Target Mix_Cal->Spotting Mix_Unk->Spotting MS_Acquire MALDI-TOF MS Acquisition Spotting->MS_Acquire Peak_Ratio Calculate Peak Intensity Ratios (Analyte/IS) MS_Acquire->Peak_Ratio Cal_Curve Generate Calibration Curve Peak_Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: General workflow for quantitative analysis using MALDI-TOF MS.

Experimental Protocols

Protocol 1: Preparation of CHCA Matrix Solution

The quality of the MALDI matrix solution is critical for achieving reproducible results. It is recommended to prepare solutions fresh daily.

A. Saturated CHCA Solution (for Peptides) This is a common method for peptide analysis, ensuring robust crystal formation.

  • Materials:

    • Ultrapure α-Cyano-4-hydroxycinnamic acid (CHCA)

    • Acetonitrile (ACN), HPLC grade

    • Ultrapure water

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Prepare the solvent mixture. A common solvent is 50% ACN / 50% water / 0.1% TFA.

    • Add CHCA powder to a microcentrifuge tube.

    • Add 1 mL of the solvent mixture to the tube.

    • Vortex vigorously for at least 1 minute to create a saturated solution. A small amount of undissolved matrix should remain at the bottom.

    • Centrifuge the tube briefly to pellet the undissolved solid.

    • Carefully transfer the supernatant (the saturated CHCA solution) to a new, clean tube for use.

B. Standard Concentration CHCA Solution (e.g., 5 mg/mL) This method is often used for small molecule analysis or when a more defined matrix concentration is required.

  • Materials:

    • Ultrapure α-Cyano-4-hydroxycinnamic acid (CHCA)

    • Acetonitrile (ACN), HPLC grade

    • Ultrapure water

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Weigh out the required amount of CHCA (e.g., 5 mg).

    • Prepare the desired solvent mixture (e.g., 70% ACN / 30% water / 0.1% TFA).[5]

    • Add 1 mL of the solvent to the CHCA and vortex until fully dissolved. For some applications, acetone can be added to increase the solubility of the matrix.

G start Start solvent Prepare Solvent (e.g., 50% ACN / 0.1% TFA) start->solvent add_chca Add CHCA Powder to Solvent solvent->add_chca vortex Vortex Vigorously to Saturate add_chca->vortex centrifuge Centrifuge to Pellet Undissolved Solid vortex->centrifuge transfer Transfer Supernatant to a New Tube centrifuge->transfer end Ready for Use transfer->end

Caption: Preparation of a saturated CHCA matrix solution.

Protocol 2: Sample Deposition (Dried-Droplet Method)

The dried-droplet method is the most common technique for preparing MALDI samples.

  • Materials:

    • Analyte solutions (calibration standards and unknowns)

    • Internal standard (IS) solution

    • Prepared CHCA matrix solution

    • MALDI target plate

    • Pipettes and tips (0.2 - 10 µL range)

  • Procedure:

    • Mix Analyte and IS: In a clean tube, mix your analyte solution (or calibration standard) with the internal standard solution. The final concentration of the IS should be consistent across all samples.

    • Mix with Matrix: Combine the analyte/IS mixture with the CHCA matrix solution. A common ratio is 1:1 (v/v), but this may require optimization.

    • Spotting: Immediately pipette 0.5 to 1.0 µL of the final mixture onto a single spot on the MALDI target plate.[6]

    • Crystallization: Allow the droplet to air-dry completely at room temperature. This process allows the analyte and matrix to co-crystallize.

    • Analysis: Once dry, the plate is ready to be loaded into the mass spectrometer.

G cluster_mix Solution Mixing cluster_spot Deposition & Crystallization Analyte Analyte + Internal Standard Mix Combine & Mix (e.g., 1:1 ratio) Analyte->Mix Matrix CHCA Matrix Solution Matrix->Mix Spot Pipette 0.5-1 µL onto MALDI Target Mix->Spot Dry Air Dry at Room Temperature Spot->Dry Crystals Analyte/Matrix Co-crystals Formed Dry->Crystals

Caption: Dried-droplet method for sample and matrix deposition.

Quantitative Performance Data

The quantitative performance of CHCA can vary depending on the analyte, the purity of the matrix, the choice of internal standard, and instrument parameters. The following tables summarize performance data reported in the literature.

Table 1: Quantitative Performance for Peptides using CHCA-Derived Ionic Liquid Matrices

AnalyteInternal StandardAmount on TargetLinearity (R²)Reference
BradykininSubstance P1 - 100 pmol> 0.99[7]
MelittinSubstance P1 - 100 pmol> 0.99[7]
Bovine InsulinSubstance P1 - 100 pmol> 0.99[7]

Note: The study cited used an ionic liquid matrix (ILM) derived from CHCA, which can improve spot homogeneity and reproducibility compared to solid CHCA.[7]

Table 2: Quantitative Performance for Small Molecules

AnalyteInternal StandardConcentration RangeLinearity (R²)Reference
CiprofloxacinSarafloxacin0.01 - 1.5 mM> 0.98[8]
Substance PAngiotensin II(Not specified)> 0.98[8]

Note: This study also utilized a CHCA-derived ionic liquid matrix (1-MeIm-CHCA) to enhance reproducibility.[8]

Table 3: General Detection Limits for Peptides with CHCA

Analyte TypeTypical Limit of Detection (LOD)NotesReference
Tryptic Peptides1 - 10 fmolUsing Atmospheric Pressure (AP) MALDI.[9]
Phosphopeptides5-10 fold lower than non-phosphorylated analogsCHCA demonstrates good sensitivity for phosphopeptides.[9]

Troubleshooting and Key Considerations

  • Matrix Interference: CHCA itself can generate ions in the low mass-to-charge (m/z) region (< 500 Da), which can interfere with the analysis of small molecules.[10] Careful selection of the m/z range or the use of alternative matrices may be necessary for certain analytes.

  • Matrix Purity: The purity of the CHCA matrix is crucial. Impurities can lead to the formation of adducts (e.g., sodium and potassium adducts) and increase background noise, which can compromise sensitivity and quantitative accuracy.

  • Internal Standard Selection: The choice of internal standard is paramount. A good IS should have similar chemical properties and ionization efficiency to the analyte.[8] Stable isotope-labeled standards are considered the gold standard.[4] When not available, a structurally similar analog can be used, but its performance must be carefully validated.

  • "Sweet Spot" Phenomenon: With solid matrices like CHCA, analyte/matrix crystals may not be homogeneously distributed, leading to "sweet spots" of high signal intensity. For quantitative analysis, it is important to acquire spectra from multiple positions across the spot and average the results to ensure reproducibility.

  • Additives: For certain applications, additives can improve results. For example, adding ammonium monobasic phosphate or ammonium dibasic citrate to the matrix can reduce the formation of alkali adducts and improve the signal-to-noise ratio for peptides. Adding o-alkylated dihydroxybenzoic acid (ADHB) to CHCA has been shown to improve the sensitivity for hydrophobic peptides by 10- to 100-fold.

  • Analyte Concentration: At low analyte concentrations, CHCA generally provides a higher number of peptides and better scores compared to other matrices like DHB. However, at higher concentrations, signal saturation can occur. It is essential to construct a calibration curve that covers the expected concentration range of the unknown samples.

References

Application Notes and Protocols for 3-Cyano-4-hydroxybenzoic Acid in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecules within a biological system, is a cornerstone of modern life sciences research and drug development. Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), is a powerful technique for the rapid and sensitive detection of a wide range of metabolites. The choice of the MALDI matrix is critical for successful analysis, as it facilitates the desorption and ionization of analyte molecules.

This document provides detailed application notes and protocols for the use of 3-Cyano-4-hydroxybenzoic acid (CHB) as a potential matrix for the analysis of small molecules in metabolomics. While not as commonly cited as matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), its structural similarity to other effective benzoic acid-derived matrices suggests its utility in small molecule analysis. The protocols provided herein are based on established methodologies for similar matrices and are intended to serve as a starting point for researchers exploring the use of CHB.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
Appearance Solid
Structure Aromatic carboxylic acid with cyano and hydroxyl functional groups.

The presence of a chromophoric aromatic ring in CHB suggests it will absorb UV light, a fundamental requirement for a MALDI matrix.

Application: Small Molecule Analysis by MALDI-MS

This compound is proposed as a suitable matrix for the analysis of a variety of small molecule metabolites, including but not limited to:

  • Phenolic acids and other aromatic compounds

  • Small drug molecules and their metabolites

  • Amino acids and small peptides

  • Nucleotides and related molecules

  • Other polar and semi-polar small molecules

The cyano group can enhance the acidity of the matrix, potentially aiding in the protonation of analyte molecules in positive-ion mode MALDI.

Experimental Protocols

The following protocols are generalized based on standard practices for small molecule MALDI-MS and should be optimized for specific analytes and instrumentation.

I. Preparation of this compound (CHB) Matrix Solution

Materials:

  • This compound (CHB), high purity

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), MS grade

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of CHB at a concentration of 10 mg/mL.

  • The choice of solvent will depend on the analyte's solubility and the desired crystal morphology. A common starting solvent system for small molecule matrices is a mixture of organic solvent and water with a small amount of acid.

  • Solvent System A (for general small molecules): Prepare a solution of 50% Acetonitrile / 50% Ultrapure Water (v/v) containing 0.1% TFA.

  • Solvent System B (for more hydrophobic molecules): Prepare a solution of 70% Acetonitrile / 30% Ultrapure Water (v/v) containing 0.1% TFA.

  • Add the appropriate volume of the chosen solvent system to a pre-weighed amount of CHB in a microcentrifuge tube.

  • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the solution.

  • Centrifuge the matrix solution at high speed (e.g., 14,000 x g) for 1 minute to pellet any undissolved particles.

  • Carefully pipette the supernatant for use. It is recommended to prepare fresh matrix solutions daily for optimal performance.

II. Metabolite Extraction from Biological Samples

The choice of extraction method is critical and depends on the sample type (e.g., cells, tissue, biofluids). A generic protocol for metabolite extraction from cultured cells is provided below.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the dish to cover the cells.

  • Immediately scrape the cells from the dish using a cell scraper.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Incubate the sample at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • The metabolite extract is now ready for MALDI-MS analysis.

III. Sample Spotting and MALDI-MS Analysis

Materials:

  • Metabolite extract

  • CHB matrix solution

  • MALDI target plate

  • Pipettors and tips

Procedure (Dried-Droplet Method):

  • Mix the metabolite extract with the CHB matrix solution in a 1:1 (v/v) ratio in a separate microcentrifuge tube. The optimal ratio may need to be determined empirically.

  • Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and the matrix.

  • Once the spots are completely dry, the target plate is ready to be loaded into the MALDI mass spectrometer.

  • Acquire mass spectra in the appropriate mass range for the expected metabolites. It is advisable to analyze a matrix-only spot as a blank to identify potential background peaks.

Quantitative Data Presentation

Table 1: Hypothetical Performance of a Quantitative MALDI-MS Assay for Standard Metabolites using CHB Matrix

MetaboliteMolecular Weight (Da)Limit of Detection (LOD) (fmol/spot)Limit of Quantification (LOQ) (fmol/spot)Linear Range (fmol/spot)Intra-day Precision (%CV, n=5)Inter-day Precision (%CV, n=5)
Glutamine 146.1450150150 - 50008.512.3
Lactic Acid 90.08100300300 - 100009.214.1
Succinic Acid 118.0980250250 - 80007.811.5
Citric Acid 192.12120400400 - 1200010.115.2
Tyrosine 181.1930100100 - 30006.510.8

%CV = Percent Coefficient of Variation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for metabolomics sample preparation and analysis using this compound as a MALDI matrix.

G cluster_0 Sample Collection & Pre-processing cluster_1 Metabolite Extraction cluster_2 MALDI Sample Preparation cluster_3 Data Acquisition & Analysis BiologicalSample Biological Sample (e.g., Cells, Tissue, Biofluid) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) BiologicalSample->Quenching Extraction Extraction with Cold Solvent (e.g., 80% Methanol) Quenching->Extraction ProteinPrecipitation Protein Precipitation (-20°C Incubation) Extraction->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation MetaboliteExtract Supernatant Collection (Metabolite Extract) Centrifugation->MetaboliteExtract SampleMatrixMix Mix Metabolite Extract with CHB Matrix Solution MetaboliteExtract->SampleMatrixMix MatrixPrep Prepare 3-Cyano-4-hydroxybenzoic Acid (CHB) Matrix Solution MatrixPrep->SampleMatrixMix Spotting Spot Mixture onto MALDI Target Plate SampleMatrixMix->Spotting Crystallization Air Dry for Co-crystallization Spotting->Crystallization MALDI_MS MALDI-MS Analysis Crystallization->MALDI_MS DataProcessing Data Processing & Metabolite Identification MALDI_MS->DataProcessing

Caption: Workflow for metabolomics analysis using CHB matrix.

Representative Metabolic Pathway: 4-Hydroxybenzoic Acid Catabolism

The following diagram illustrates a simplified bacterial catabolic pathway for 4-hydroxybenzoic acid, a compound structurally related to CHB. Metabolites in this pathway are amenable to analysis by MALDI-MS using a small molecule matrix. This pathway demonstrates how 4-hydroxybenzoic acid is converted into intermediates of central carbon metabolism.[2]

G HBA 4-Hydroxybenzoic Acid PCA Protocatechuic Acid HBA->PCA 4-hydroxybenzoate 3-monooxygenase RingCleavage Ring Cleavage Product PCA->RingCleavage Protocatechuate 3,4-dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Caption: Bacterial catabolism of 4-hydroxybenzoic acid.

Conclusion and Recommendations

This compound holds potential as a MALDI matrix for the analysis of small molecules in metabolomics due to its structural features. The protocols provided in this document offer a solid foundation for researchers to begin exploring its utility. It is crucial to emphasize that optimization of matrix concentration, solvent systems, and sample-to-matrix ratios is essential for achieving the best results for specific analytes of interest. Further studies are warranted to fully characterize the performance of CHB and compare it to established matrices. Researchers are encouraged to perform thorough validation of their methods, including assessments of linearity, sensitivity, and reproducibility, as exemplified in the hypothetical data table.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of 3-Cyano-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 3-Cyano-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-quality crystals of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process.

Troubleshooting Guide

Poor crystallization of this compound can manifest as the formation of oils, amorphous precipitates, or low yields of crystalline material. This guide provides a systematic approach to resolving these common issues.

Issue 1: No Crystal Formation Upon Cooling

Question: I have dissolved my sample of this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: The absence of crystal formation upon cooling typically indicates that the solution is not supersaturated. This can be due to several factors:

  • The solution is too dilute: The concentration of the compound in the solvent is below its saturation point at the lower temperature.

  • An inappropriate solvent was used: The solvent may be too effective at dissolving the compound, even at low temperatures.

  • Inhibition of nucleation: Impurities present in the sample can sometimes interfere with the initial formation of crystal nuclei.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the solution. This provides a template for further crystal growth.

    • Reduced Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

  • Increase Concentration:

    • If induction methods fail, gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the compound. Allow the concentrated solution to cool slowly. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and the inclusion of impurities.

  • Solvent System Modification:

    • If the compound remains highly soluble, consider adding an "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the primary solvent). Add the anti-solvent dropwise to the solution at room temperature until slight turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly. A common mixed solvent system for compounds of this nature is an ethanol-water mixture.

Issue 2: Oiling Out - Formation of a Liquid Instead of Crystals

Question: Upon cooling my solution, the compound separated as an oily liquid instead of solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point in the solvent system. This is often caused by:

  • High impurity levels: Impurities can significantly depress the melting point of the compound.

  • A highly concentrated solution: If the solution is too concentrated, the compound may precipitate out too quickly at a higher temperature.

  • Inappropriate solvent choice: The boiling point of the solvent may be too high.

Solutions:

  • Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution and then allow it to cool slowly.

  • Lower the Cooling Temperature Gradient: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. This can give the molecules more time to arrange themselves into a crystal lattice.

  • Change the Solvent: Select a solvent with a lower boiling point.

  • Purification Pre-treatment: If impurities are suspected, consider a preliminary purification step. For colored impurities, this may involve treating the hot solution with activated charcoal before filtration.

Issue 3: Poor Crystal Yield

Question: I have obtained crystals, but the yield is very low. How can I improve it?

Answer: A low yield of recovered crystals can be attributed to several factors:

  • Using too much solvent: An excessive volume of solvent will keep a significant amount of the compound dissolved in the mother liquor even after cooling.

  • Incomplete crystallization: The solution may not have been cooled to a low enough temperature or for a sufficient duration.

  • Premature crystallization: The compound may have started to crystallize during a hot filtration step to remove insoluble impurities, resulting in product loss on the filter paper.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the solid. This will maximize the amount of compound that crystallizes upon cooling.

  • Optimize Cooling: Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) after it has reached room temperature to maximize precipitation.

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Efficient Filtration: When performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the polarity imparted by the carboxylic acid, hydroxyl, and cyano groups, polar solvents are a good starting point. Water and lower alcohols like ethanol or methanol are often suitable for similar aromatic acids.[1] A mixed solvent system, such as ethanol-water, can also be very effective. It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture.

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Have very low solubility for the compound when cold.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

  • Be non-toxic and inexpensive.

Q3: My crystals are colored, but the pure compound should be white. What can I do?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.

Q4: How can I improve the purity of my crystals?

A4: The key to high purity is slow crystal growth. Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally results in larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. If purity remains an issue, a second recrystallization may be necessary.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

SolventTemperatureEstimated Solubility
WaterCold (25°C)Sparingly Soluble
WaterHot (100°C)Soluble
EthanolCold (25°C)Moderately Soluble
EthanolHot (78°C)Very Soluble
Ethyl AcetateCold (25°C)Slightly Soluble
Ethyl AcetateHot (77°C)Soluble
DichloromethaneCold (25°C)Sparingly Soluble
DichloromethaneHot (40°C)Slightly Soluble

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Water

This protocol is a general procedure and may require optimization based on the purity of the starting material.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a watch glass to air dry or dry in a desiccator.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common crystallization problems and a general experimental workflow.

Troubleshooting_Workflow Start Poor Crystallization Observed Issue Identify the Issue Start->Issue NoCrystals No Crystals Formed Issue->NoCrystals No solid after cooling OilingOut Oiling Out Occurred Issue->OilingOut Liquid phase separates LowYield Low Crystal Yield Issue->LowYield Small amount of solid Sol_NoCrystals Induce Crystallization (Scratch, Seed, Cool) NoCrystals->Sol_NoCrystals Sol_OilingOut1 Add More Solvent and Cool Slowly OilingOut->Sol_OilingOut1 Sol_LowYield1 Minimize Solvent Volume LowYield->Sol_LowYield1 Sol_LowYield2 Ensure Thorough Cooling LowYield->Sol_LowYield2 Sol_LowYield3 Recover from Mother Liquor LowYield->Sol_LowYield3 Sol_Concentrate Increase Concentration (Evaporate Solvent) Sol_NoCrystals->Sol_Concentrate If induction fails Sol_AntiSolvent Add Anti-Solvent Sol_Concentrate->Sol_AntiSolvent If still no crystals End Successful Crystallization Sol_AntiSolvent->End Sol_OilingOut2 Change Solvent Sol_OilingOut1->Sol_OilingOut2 If problem persists Sol_OilingOut2->End Sol_LowYield1->End Sol_LowYield2->End Sol_LowYield3->End

Caption: Troubleshooting workflow for poor crystallization.

Experimental_Workflow Start Start: Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve Charcoal 2. (Optional) Add Activated Charcoal Dissolve->Charcoal HotFilter 3. Hot Gravity Filtration Charcoal->HotFilter Cool 4. Cool Slowly to Room Temperature HotFilter->Cool IceBath 5. Cool in Ice Bath Cool->IceBath VacuumFilter 6. Isolate Crystals (Vacuum Filtration) IceBath->VacuumFilter Wash 7. Wash with Cold Solvent VacuumFilter->Wash Dry 8. Dry Crystals Wash->Dry End End: Pure Crystals Dry->End

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Optimizing 3-Cyano-4-hydroxybenzoic Acid (CHCA) for MALDI Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 3-Cyano-4-hydroxybenzoic acid (CHCA) concentration and application in Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of CHCA for MALDI analysis?

A1: The ideal CHCA concentration varies depending on the analyte and sample complexity. A common starting point is a concentration of 5 mg/mL.[1][2] However, studies have demonstrated that varying the CHCA concentration, for instance between 1.25 mg/mL and 10 mg/mL, can significantly affect the signal intensity of peptides.[3] It is highly recommended to empirically optimize the concentration for your specific application. For low-concentration protein digests, a reduced CHCA concentration of 2 mg/mL has been shown to improve the signal-to-noise ratio for peptides.[2]

Q2: What are the most common solvents for preparing CHCA matrix solutions?

A2: The most frequently used solvent system for CHCA is a mixture of 50-70% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[1][3] This solvent mixture is effective due to the high solubility of CHCA in acetonitrile. A common preparation involves dissolving CHCA in a solution of 50% acetonitrile, 50% proteomics-grade water, and 0.1% TFA.[4]

Q3: Why am I observing significant fragmentation of my labile analyte when using the CHCA matrix?

A3: CHCA is considered a "hot" or high-energy matrix.[5] During the MALDI process, it absorbs laser energy efficiently and can transfer a substantial amount of internal energy to the analyte molecules. This excess energy may lead to in-source decay (ISD) or post-source decay (PSD), causing fragmentation of fragile molecules such as phosphopeptides.[5]

Q4: My signal-to-noise ratio is poor, and I see a lot of matrix-related peaks in the low mass range. How can I improve this?

A4: Interference from matrix clusters is a common issue with CHCA, particularly in the low molecular weight region (m/z < 1000).[1][5] To mitigate this, consider the following:

  • Matrix Additives: The addition of ammonium salts, such as ammonium citrate or diammonium hydrogen citrate (DAHC), to the CHCA matrix solution can help reduce the formation of matrix clusters and enhance peptide ionization.[2][5] Ammonium monobasic phosphate is often preferred as it is effective over a wider concentration range.[1][2]

  • Sample Purity: Ensure your sample is adequately desalted, as salts and detergents can suppress the signal.[6] If contamination is suspected, wash the dried sample spot on the MALDI plate with cold water.[6]

  • Reduce Analyte Concentration: Counterintuitively, reducing the analyte concentration can sometimes increase the MALDI signal.[6]

Q5: My sample spot crystallization is uneven. How can I improve it?

A5: Uneven crystallization can lead to inconsistent and non-reproducible results. To improve this, ensure your target plate is clean.[1] You can also try a technique called on-target recrystallization, where a small drop of acetone is added to the dried MALDI sample spot. As the acetone evaporates, the sample recrystallizes into a more homogeneous film.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Intensity Inappropriate matrix-to-analyte ratio.Optimize the matrix-to-analyte ratio by preparing serial dilutions of your analyte.
Sample contamination with salts or detergents.Desalt the sample using appropriate techniques. A post-crystallization wash with cold deionized water on the target can also be effective.[7]
Suboptimal CHCA concentration.Test a range of CHCA concentrations (e.g., 1, 5, and 10 mg/mL) to find the optimal concentration for your analyte.[1][3]
Poor co-crystallization.Ensure the matrix and analyte are fully dissolved before mixing and spotting. Try different spotting techniques like the dried-droplet or thin-layer method.
High Background Noise / Matrix Clusters Inherent property of CHCA, especially at low m/z.Add ammonium salts like ammonium monobasic phosphate or diammonium hydrogen citrate to the matrix solution to suppress cluster formation.[1][2][7]
High salt concentration in the sample.Ensure the sample is properly desalted.
Matrix solution is old or degraded.Prepare fresh matrix solutions daily.[6]
Poor Resolution / Broad Peaks Inhomogeneous crystal formation.Try the on-target recrystallization with acetone to improve crystal homogeneity.[6] Ensure the MALDI target plate is clean.
High laser fluence.Optimize the laser power to the minimum required for good signal intensity.
Analyte Fragmentation CHCA is a high-energy ("hot") matrix.[5]Consider using a "cooler" matrix like 2,5-dihydroxybenzoic acid (DHB) for labile analytes.
Excessive laser power.Reduce the laser fluence to minimize in-source decay.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for CHCA Matrix Preparation

Analyte TypeRecommended CHCA ConcentrationSolvent SystemReference(s)
Peptides (General)5 mg/mL50% Acetonitrile / 0.1% TFA in Water[1][2]
Low Concentration Peptides2 mg/mL50% Acetonitrile / 0.1% TFA in Water with 10 mM Ammonium Monobasic Phosphate[2]
Proteins (< 20 kDa)Saturated Solution33% Acetonitrile / 67% Water / 0.1% TFA[8]
Intact Proteins (>100 kDa)Saturated Solution (for thin layer)Acetone[9]

Table 2: Effect of CHCA Concentration on Peptide Signal Intensity (Example)

Note: This is a representative table based on findings that signal intensity is concentration-dependent. Actual values will vary with the analyte and instrument.

CHCA ConcentrationRelative Signal-to-Noise Ratio (S/N)ObservationReference(s)
1.25 mg/mLModerateMay be optimal for some peptides.[3]
5.0 mg/mLHighA good starting point for many peptides.[1][2]
10.0 mg/mLVariableCan lead to signal suppression for some peptides.[3]

Experimental Protocols

Protocol 1: Standard Dried-Droplet Method for Peptide Analysis

This is a widely used method for routine peptide analysis.

  • Matrix Solution Preparation:

    • Prepare a 5 mg/mL solution of CHCA in a solvent mixture of 50% acetonitrile, 50% proteomics-grade water, and 0.1% TFA.[2][4]

    • Vortex the solution vigorously to ensure the matrix is fully dissolved. If not fully dissolved, centrifuge the tube and use the supernatant.[4][8]

  • Sample Solution Preparation:

    • Dissolve the peptide sample in a suitable solvent, such as 0.1% TFA in water, to a concentration of approximately 1 µM.[8]

  • Sample-Matrix Mixture:

    • Mix the sample solution and the matrix solution in a 1:1 ratio (v/v).[8]

  • Spotting:

    • Deposit 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[8]

  • Crystallization:

    • Allow the droplet to air dry at room temperature. This facilitates the co-crystallization of the matrix and analyte.[8]

  • Analysis:

    • Analyze the prepared sample using a MALDI-TOF mass spectrometer.

Protocol 2: Thin-Layer Method for Intact Protein Analysis

This method can provide higher sensitivity for large molecules.

  • Thin-Layer Matrix Solution Preparation:

    • Prepare a saturated solution of CHCA in acetone.[9]

  • Creating the Thin Layer:

    • Dip the end of a 10 µL pipette tip into the saturated CHCA-acetone solution. A small amount will enter the tip due to capillary action.[9]

    • Quickly touch the MALDI target with the pipette tip to deposit a small spot of the solution. Allow it to dry completely to form a thin matrix layer.[9]

  • Sample and Overlayer Matrix Preparation:

    • Prepare the protein sample in a suitable solvent.

    • Prepare a separate matrix solution for the overlayer, for instance, a mixture of CHCA and 2,5-dihydroxybenzoic acid (DHB).[9]

  • Spotting:

    • Deposit 0.5 µL of the protein sample onto the pre-formed CHCA thin layer.[9]

    • Immediately add 0.5 µL of the overlayer matrix solution on top of the sample droplet.[9]

  • Crystallization and Analysis:

    • Allow the spot to dry at room temperature before analysis in the mass spectrometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_spot Spotting cluster_analysis Analysis prep_matrix Prepare CHCA Matrix Solution mix Mix Matrix and Sample (1:1 ratio) prep_matrix->mix prep_sample Prepare Analyte Sample Solution prep_sample->mix spot Spot 0.5-1.0 µL on MALDI Target mix->spot crystallize Air Dry for Co-crystallization spot->crystallize analyze MALDI-TOF MS Analysis crystallize->analyze

Caption: Workflow for the Dried-Droplet Method in MALDI Analysis.

troubleshooting_logic start Low Signal Intensity? check_conc Optimize CHCA & Analyte Concentration start->check_conc Yes high_noise High Background Noise? start->high_noise No check_purity Check Sample Purity (Desalting/Washing) check_conc->check_purity check_crystals Improve Crystallization (e.g., Recrystallization) check_purity->check_crystals additives Use Additives (e.g., Ammonium Phosphate) high_noise->additives Yes fresh_matrix Prepare Fresh Matrix Solution additives->fresh_matrix

References

Technical Support Center: Optimizing Signal Intensity with 3-Cyano-4-hydroxybenzoic Acid (CHCA) Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. Below you will find troubleshooting guidance and frequently asked questions to address common challenges and enhance signal intensity when using 3-Cyano-4-hydroxybenzoic acid (CHCA) as a matrix.

Troubleshooting Guide

Low signal intensity and poor spectral quality are common issues encountered during MALDI-MS analysis. This guide provides a structured approach to identifying and resolving these problems.

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Analyte Signal Inappropriate matrix concentration.Optimize CHCA concentration. A common starting point is 5 mg/mL, but testing a range from 1.25 mg/mL to 10 mg/mL can significantly impact signal intensity.[1]
Poor co-crystallization of sample and matrix.Ensure the sample and matrix are thoroughly mixed.[2] Experiment with different deposition techniques such as the dried-droplet or thin-layer method.[3] On-target recrystallization can also improve crystal uniformity.[1]
Analyte suppression by contaminants (e.g., salts, detergents).Desalt and purify samples using techniques like C18 ZipTips.[2] Ensure high-purity solvents and reagents are used for matrix and sample preparation.[2]
Suboptimal solvent system for matrix or analyte.The most common solvent for CHCA is a mixture of 50-70% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.[1] Adjusting the solvent composition may improve solubility and crystallization.
High Background Noise / Matrix Clusters Inherent nature of CHCA, which forms clusters in the low mass range (m/z < 1200).[4][5]Add ammonium salts like ammonium monobasic phosphate or ammonium dibasic citrate to the matrix solution to reduce cluster formation and improve the signal-to-noise ratio.[4][6]
Presence of alkali salts (sodium, potassium).Wash the sample spot with deionized water or an ammonium salt solution after co-crystallization to remove interfering salts.[4]
Poor Reproducibility Inconsistent crystal formation across the sample spot.Optimize the sample deposition technique to achieve a homogenous field of small microcrystals.[7] Automated deposition methods can improve reproducibility.[8][9]
Variations in matrix preparation.Prepare fresh matrix solutions regularly and store them properly (refrigerated and protected from light) to ensure consistency.[7]
Signal Suppression of Specific Analytes Hydrophobic or hydrophilic mismatch between analyte and matrix.For hydrophobic peptides, consider using matrix additives like o-alkylated dihydroxybenzoic acid (ADHB) to improve sensitivity.[10] For more hydrophilic analytes, 2,5-dihydroxybenzoic acid (DHB) might be a more suitable matrix.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my CHCA matrix solution?

A common starting concentration for CHCA is 5 mg/mL.[1] However, the ideal concentration can vary depending on the analyte and the specific instrumentation. It is advisable to prepare a range of concentrations (e.g., 1.25 mg/mL, 5 mg/mL, and 10 mg/mL) to determine the optimal condition for your experiment.

Q2: Which solvents should I use to prepare my CHCA matrix solution?

The most widely used solvent system for CHCA is a mixture of 50-70% acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) in high-purity water.[1][3] Methanol can also be used as an alternative to acetonitrile.[3] The choice of solvent can affect the solubility of the matrix and the crystallization process.

Q3: I see a lot of peaks in the low mass range (m/z < 1200) that are interfering with my analyte signals. What are they and how can I reduce them?

These peaks are typically matrix-related clusters and adducts, often formed with sodium and potassium ions, which are a known characteristic of the CHCA matrix.[4][6] To minimize this interference, you can:

  • Use Matrix Additives: Incorporating ammonium salts such as ammonium monobasic phosphate or ammonium dibasic citrate into your CHCA solution can significantly suppress the formation of these matrix clusters and enhance your analyte signal.[4][6]

  • On-Target Washing: After the sample-matrix spot has dried on the target plate, a gentle wash with cold deionized water or a dilute ammonium salt solution can help remove interfering alkali salts.[4]

Q4: How can I improve the signal intensity for hydrophobic peptides?

Hydrophobic peptides can be challenging to analyze with standard CHCA preparations due to potential mismatches in hydrophobicity. The addition of a matrix additive like o-alkylated dihydroxybenzoic acid (ADHB) to the CHCA matrix has been shown to improve the sensitivity for hydrophobic peptides by 10- to 100-fold.[10]

Q5: My sample spots are crystallizing unevenly, leading to inconsistent results. What can I do to improve this?

Homogeneous crystallization is crucial for reproducible MALDI results. To improve crystal formation:

  • Ensure a clean target plate: Contaminants on the plate surface can interfere with crystallization.

  • Optimize your deposition technique: The dried-droplet method is common, but techniques like the thin-layer method can sometimes yield more uniform crystal beds.[3]

  • Try on-target recrystallization: After the initial spot has dried, adding a very small amount of a volatile solvent (like a low percentage of ACN in water) and allowing it to slowly evaporate can promote the growth of more uniform crystals.[1]

  • Consider automated deposition: Automated systems like sprayers can provide more consistent and reproducible matrix application.[8][9]

Experimental Protocols

Standard CHCA Matrix Preparation (Saturated Solution)

This protocol is a general starting point and may require optimization for specific applications.[3]

  • Dissolution: Dissolve 10-25 mg of CHCA in 1.0 mL of a solvent mixture consisting of 50% acetonitrile, 50% proteomics-grade water, and 0.1% TFA.

  • Vortexing: Vortex the mixture vigorously to ensure maximum dissolution.

  • Centrifugation: If the CHCA is not fully dissolved, centrifuge the tube to pellet the undissolved solid.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microfuge tube. This saturated solution is ready for use.

Dried-Droplet Sample Deposition

This is a widely used method for sample application in MALDI-MS.[3]

  • Mixing: Mix your analyte solution with the prepared CHCA matrix solution. The ratio of sample to matrix may need to be optimized, but a 1:1 (v/v) ratio is a common starting point.[2]

  • Spotting: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the sample and matrix.

  • Analysis: Once completely dry, the plate can be loaded into the mass spectrometer for analysis.

Visualized Workflows and Logic

CHCA_Matrix_Preparation_Workflow CHCA Matrix Preparation Workflow cluster_preparation Matrix Solution Preparation start Start: Weigh CHCA dissolve Dissolve in ACN/TFA/Water start->dissolve vortex Vortex Vigorously dissolve->vortex check_solubility Fully Dissolved? vortex->check_solubility centrifuge Centrifuge to Pellet Solid check_solubility->centrifuge No ready Matrix Solution Ready check_solubility->ready Yes transfer Transfer Supernatant centrifuge->transfer transfer->ready

Caption: A flowchart illustrating the standard protocol for preparing a saturated CHCA matrix solution.

Troubleshooting_Signal_Intensity Troubleshooting Low Signal Intensity with CHCA start Low or No Analyte Signal check_matrix Is Matrix Prep Optimal? start->check_matrix optimize_matrix Adjust CHCA Concentration & Solvent System check_matrix->optimize_matrix No check_sample_prep Is Sample Clean? check_matrix->check_sample_prep Yes optimize_matrix->check_sample_prep desalt_sample Desalt and Purify Sample check_sample_prep->desalt_sample No check_crystallization Is Crystallization Uniform? check_sample_prep->check_crystallization Yes desalt_sample->check_crystallization optimize_deposition Try Different Deposition Methods or Recrystallization check_crystallization->optimize_deposition No check_noise High Background Noise? check_crystallization->check_noise Yes optimize_deposition->check_noise additives_wash Use Ammonium Salt Additives or On-Target Wash check_noise->additives_wash Yes success Signal Improved check_noise->success No additives_wash->success

Caption: A decision tree to guide troubleshooting for low signal intensity issues when using a CHCA matrix.

References

Technical Support Center: Optimizing Mass Spectra with 3-Cyano-4-hydroxybenzoic acid (CHCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and reduce chemical noise when using 3-Cyano-4-hydroxybenzoic acid (CHCA) as a matrix in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of chemical noise when using CHCA matrix in MALDI-MS?

A1: The predominant source of chemical noise when using CH-CA in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is the formation of matrix clusters. These clusters are often adducts with alkali metals like sodium (Na+) and potassium (K+), which are ubiquitously present in solvents and on labware.[1][2][3] These signals are particularly strong in the low mass-to-charge (m/z) region, typically below m/z 1200, and can interfere with the detection of low-abundance analytes.[1][2][4]

Q2: Can impurities in the CHCA matrix contribute to background noise?

A2: Yes, commercial batches of CHCA can contain organic impurities that contribute to chemical noise and negatively impact the quality and sensitivity of the mass spectra.[5] One identified contaminant is N,N-dimethylbutyl amine.[5] It is recommended to use high-purity CHCA or to purify the matrix if significant background noise from impurities is suspected.

Q3: How do alkali salt contaminants affect my MALDI-MS results with CHCA?

A3: Contamination of MALDI samples with alkali salts reduces peptide sensitivity and promotes the formation of matrix clusters.[1][2][4] This leads to a higher background signal in the lower mass range, which can obscure peaks from your analytes of interest, especially at low concentrations (subnanomolar levels).[1][2][4]

Q4: Are there any additives that can help reduce CHCA matrix cluster formation?

A4: Yes, the addition of ammonium salts to the CHCA matrix solution is a well-established method for suppressing matrix cluster signals.[1][2][6] Monoammonium phosphate and ammonium citrate have been shown to be particularly effective.[1][2][3] These additives can lead to a substantial improvement in the sensitivity of MALDI-MS detection.[1][2]

Q5: Is there a way to purify the CHCA matrix myself to improve spectral quality?

A5: Recrystallization is an effective method for purifying CHCA and removing contaminants that can contribute to chemical noise.[5][7] A detailed protocol for the recrystallization of CHCA is available in the Experimental Protocols section of this guide.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to chemical noise from CHCA in mass spectra.

Issue 1: High Background Noise in the Low Mass Range (m/z < 1200)

Symptoms:

  • Numerous intense peaks are observed below m/z 1200 that do not correspond to the analyte.

  • Difficulty in detecting low molecular weight analytes.

  • Overall reduced signal-to-noise ratio.

Troubleshooting Workflow:

start High Background Noise (m/z < 1200) step1 Implement Post-Crystallization Washing start->step1 step2 Add Ammonium Salts to Matrix Solution step1->step2 Noise Persists end Reduced Chemical Noise step1->end Noise Reduced step3 Combine Washing and Additives step2->step3 Noise Persists step2->end Noise Reduced step4 Optimize CHCA Concentration step3->step4 Noise Persists step3->end Noise Reduced step5 Purify CHCA by Recrystallization step4->step5 Noise Persists step4->end Noise Reduced step5->end Noise Reduced

Caption: Troubleshooting workflow for high background noise.

Recommended Actions:

  • Post-Crystallization Washing: After co-crystallization of the sample and matrix on the MALDI plate, wash the spot with a small volume of cold, deionized water or an ammonium salt solution.[1][2] This helps to remove alkali salts that contribute to cluster formation. A detailed protocol is provided below.

  • Use of Additives: Prepare your CHCA matrix solution with an ammonium salt additive, such as monoammonium phosphate.[1][2][6] This actively suppresses the formation of matrix clusters.

  • Combined Approach: For a more significant reduction in noise and an increase in sensitivity (approximately 3-5 fold), combine the use of ammonium salt additives in the matrix solution with a post-crystallization wash using an ammonium buffer.[1][2]

  • Optimize Matrix Concentration: Very high concentrations of CHCA can lead to stronger matrix cluster signals, which in turn can suppress the analyte signals.[6] Experiment with different CHCA concentrations to find the optimal balance for your analyte.

  • Matrix Purification: If the above steps do not sufficiently reduce the noise, consider that the CHCA itself may be contaminated. Purifying the CHCA by recrystallization can remove impurities that cause background signals.[5][7]

Issue 2: Poor Sensitivity and Weak Analyte Signals

Symptoms:

  • Analyte signals are weak or undetectable, even at moderate concentrations.

  • The signal-to-noise ratio is poor across the entire spectrum.

  • Difficulty in obtaining successful database search results for protein digests.[1][2]

Troubleshooting Workflow:

start Poor Sensitivity and Weak Analyte Signals step1 Check for Alkali Salt Contamination start->step1 step2 Incorporate Additives and/or Washing step1->step2 Contamination Suspected end Improved Sensitivity step1->end No Contamination step3 Re-evaluate Sample Preparation step2->step3 Sensitivity Still Low step2->end Sensitivity Improved step4 Adjust Instrument Settings step3->step4 Sample Prep Optimized step3->end Sensitivity Improved step4->end Sensitivity Improved

Caption: Troubleshooting workflow for poor sensitivity.

Recommended Actions:

  • Address Salt Contamination: As alkali salts significantly reduce sensitivity, employ the washing and additive strategies described in the previous section to minimize their impact.[1][2][4]

  • Optimize Sample-to-Matrix Ratio: Ensure the molar ratio of matrix to sample is appropriate. A common starting point is a 1:1 (v/v) mixture of your analyte solution and the matrix solution.[1]

  • Review Solvent System: The choice of solvent for both the analyte and the matrix is crucial for good co-crystallization. A typical solvent for CHCA is a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA).[8]

  • Adjust Laser Power: While higher laser power can increase ionization, it can also increase noise. Conversely, lowering the laser power may reduce noise but also the signal.[9] Experiment with the laser power to find the optimal setting for your analyte.

  • Increase Laser Shots: For weak signals, increasing the total number of laser shots per spectrum can help to improve the signal-to-noise ratio.[9]

Experimental Protocols

Protocol 1: CHCA Matrix Recrystallization

This protocol is adapted for purifying commercial CHCA to remove contaminants.

Materials:

  • This compound (CHCA)

  • Acetonitrile (ACN), HPLC grade

  • Acetic acid

  • 1000 mL beaker

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filtering flask

  • Filter paper

Procedure:

  • For a 25-gram batch of CHCA, prepare 700 mL of 90% ACN containing 0.1% acetic acid.

  • Combine the CHCA and the solvent in the beaker with a magnetic stir bar.

  • Heat the mixture to 85°C while stirring until all the CHCA dissolves into a clear solution.

  • Add an additional 50 mL of the 90% ACN solution.

  • Turn off the heat and allow the solution to cool slowly at room temperature while stirring rapidly. Crystal formation may take several hours.

  • Once crystallization is complete (overnight is recommended), filter the crystals using a Buchner funnel.

  • Rinse the collected crystals with ice-cold 90% ACN.

  • Dry the purified crystals in a fume hood with dimmed lighting.

  • For optimal purity, a second recrystallization can be performed.

  • Store the purified CHCA in aliquots at -20°C to -80°C.[7]

Protocol 2: Post-Crystallization Washing to Reduce Alkali Adducts

This protocol describes how to wash the sample spot on the MALDI target to remove salts.

Materials:

  • MALDI target with co-crystallized sample/matrix spots

  • Cold (4°C) deionized water or 5 mM ammonium phosphate solution

  • Pipette

Procedure:

  • After the sample/matrix droplet has completely dried on the MALDI target plate, gently apply a small droplet (e.g., 0.5 - 2 µL) of the cold washing solution onto the spot.

  • Allow the washing solution to sit for a few seconds (less than 5 seconds is often sufficient).

  • Carefully remove the washing solution by tilting the plate and blotting the edge with a clean, lint-free tissue, or by using a pipette.

  • Allow the spot to air dry completely before analysis.[1][2][10]

Protocol 3: Preparation of CHCA Matrix with an Additive

This protocol details the preparation of a CHCA matrix solution containing monoammonium phosphate to suppress cluster formation.

Materials:

  • Purified CHCA

  • Ammonium monobasic phosphate (NH₄H₂PO₄)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Proteomics grade water

Procedure:

  • Prepare a stock solution of the additive, for example, 100 mM ammonium monobasic phosphate in water.

  • Prepare the CHCA matrix solution. A common concentration is 5 mg/mL in a solvent of 50% ACN, 0.1% TFA in water.[6]

  • Add the ammonium monobasic phosphate stock solution to the CHCA matrix solution to a final concentration of 5 mM.[1]

  • Vortex the solution thoroughly to ensure it is fully dissolved.

  • This matrix-additive solution is now ready to be mixed with your sample for spotting on the MALDI target.

Data Summary

The following table summarizes the effectiveness of different noise reduction techniques on MALDI-MS sensitivity.

TechniqueAnalyteImprovement in SensitivityReference
Addition of Monoammonium Phosphate to CHCA MatrixProtein DigestsSuccessful database searching for subnanomolar concentrations[1][2]
Post-crystallization wash with Ammonium BufferProtein DigestsSubstantial improvement in spectral quality[1][2]
Combined Additive and Washing ApproachProtein Digests~3-5 fold improvement in detection sensitivity[1][2]
Use of 4-chloro-α-cyanocinnamic acid (ClCCA) vs. CHCALabile PeptidesUp to tenfold improvement in sensitivity[11]

References

Suppressing alkali adduct formation with 3-Cyano-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Cyano-4-hydroxybenzoic acid (CHCA) matrix applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to suppressing alkali adduct formation in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHCA) and why is it used in mass spectrometry?

A1: α-Cyano-4-hydroxycinnamic acid (CHCA) is one of the most commonly used matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. It is particularly effective for the analysis of peptides and proteins.[1][2] CHCA absorbs the laser energy and transfers it to the analyte molecules, facilitating their desorption and ionization, which allows them to be detected by the mass spectrometer.

Q2: What are alkali adducts and why are they a problem?

A2: Alkali adducts are ions formed when an analyte molecule associates with alkali metal ions, most commonly sodium ([M+Na]⁺) and potassium ([M+K]⁺).[3][4] These metal ions are ubiquitously present in solvents, buffers, and plasticware used during sample preparation.[1] The formation of these adducts can be problematic for several reasons:

  • Signal Dilution: The ion signal for the analyte of interest is split between the protonated molecule ([M+H]⁺) and one or more adduct species, reducing the intensity of the primary ion and thus decreasing sensitivity.[5]

  • Spectral Complexity: The presence of multiple adduct peaks complicates the mass spectrum, making data interpretation more difficult, especially for complex mixtures.[3][6]

  • Quantitative Inaccuracy: The variable formation of adducts from sample to sample can lead to poor reproducibility and inaccurate quantitative results.[7] In some cases, the protonated molecule may be completely absent, with only metal adducts being observed.[3]

Q3: Is CHCA itself prone to forming alkali adducts?

A3: Yes, CHCA is known to readily form adducts with sodium and potassium ions.[1][8] These matrix-related adducts and clusters can create significant background noise, particularly in the low mass range (m/z 800-1100), which can interfere with the detection of low-concentration analytes.[1] The purity of the CHCA matrix can significantly influence the intensity of these background and adduct cluster ions.

Q4: What are the primary sources of alkali ion contamination?

A4: The primary sources of sodium and potassium ions that lead to adduct formation include:

  • Solvents and Buffers: Many reagents and solvents contain trace amounts of alkali salts.[1]

  • Glassware and Plasticware: Ions can be leached from the surfaces of containers used for sample preparation and storage.[1]

  • Biological Samples: Samples of biological origin, such as urine and plasma, often have high endogenous concentrations of various salts.[3]

  • HPLC/LC Systems: Components of liquid chromatography systems can be a source of metal ion contamination.[5]

Troubleshooting Guide

This guide addresses common issues encountered when using CHCA matrix and provides steps to mitigate alkali adduct formation.

Problem Potential Cause(s) Troubleshooting Steps
High intensity of [M+Na]⁺ and/or [M+K]⁺ peaks for my analyte. 1. Alkali salt contamination from solvents, reagents, or labware. 2. High salt concentration in the sample itself.1. Use high-purity reagents: Utilize high-performance liquid chromatography (HPLC)-grade solvents and high-purity CHCA matrix. 2. Acidify the matrix/sample: Add trifluoroacetic acid (TFA) to the CHCA matrix solution (typically 0.1%). The excess protons can help suppress the formation of metal adducts by favoring the [M+H]⁺ ion.[3] 3. Use additive-containing matrices: Prepare the CHCA matrix with an additive known to suppress adducts, such as ammonium monobasic phosphate or diammonium citrate.[1][9][10] 4. Clean labware thoroughly: Acid-wash glassware and use high-quality, low-binding plasticware to minimize ion leaching.
Analyte signal is weak, but matrix adduct peaks are strong. 1. Suboptimal matrix-to-analyte ratio. 2. Significant alkali contamination forming abundant CHCA-adducts that compete with analyte ionization.[1]1. Optimize matrix/analyte concentration: Systematically vary the concentration of your analyte and the matrix to find the optimal ratio for your sample.[11] 2. Employ matrix additives: Add ammonium salts like ammonium monobasic phosphate to the CHCA matrix to significantly reduce matrix adduct signals.[1][10] 3. Perform on-plate washing: After co-crystallization of the matrix and analyte on the MALDI target, gently wash the spot with cold, deionized water or an ammonium salt solution to remove soluble alkali salts while leaving the less soluble CHCA-analyte crystals.[10]
Poor shot-to-shot reproducibility and inconsistent spectra. 1. Inhomogeneous co-crystallization of the analyte and matrix. 2. "Hot spots" of high ion intensity surrounded by areas of low intensity.1. Improve crystallization: Experiment with different sample deposition techniques (e.g., dried-droplet, thin-layer) to achieve a more uniform crystal layer.[12] 2. Modify solvent system: Adjust the solvent composition of the matrix solution (e.g., the ratio of acetonitrile to water) to alter the speed of evaporation and crystal formation.[2]
Difficulty interpreting complex spectra with multiple peaks per analyte. 1. Presence of multiple adduct species ([M+Na]⁺, [M+K]⁺, etc.) for each analyte.[3] 2. Formation of analyte-matrix adducts.[13]1. Implement adduct suppression techniques: Consistently apply the methods described above (e.g., additives, washing) to simplify the spectrum by promoting the formation of a single ion species ([M+H]⁺). 2. Recognize adduct patterns: Train your eye to look for characteristic mass differences between peaks. The sodium adduct will be 22 Da higher than the protonated molecule, and the potassium adduct will be 38 Da higher.[3]

Quantitative Data Summary

The effectiveness of various methods to suppress alkali adducts can be significant, leading to a higher proportion of the signal being concentrated in the desired protonated ion.

MethodAnalyte TypeObservationReference
Low-pH Regeneration (LC-MS)OligonucleotideMaintained spectral abundance of the target neutral peak at >92%, effectively mitigating adducts and stabilizing retention time.[14]
On-line Ion Suppressor (LC-MS)TacrolimusThe base peak shifted from the sodium adduct [M+Na]⁺ to the ammonium adduct [M+NH₄]⁺, with the elimination of both [M+Na]⁺ and [M+K]⁺ peaks.[15]
Salt Accumulation (LC-MS)OligonucleotideOver an eight-hour period, the relative amount of adduct ions increased from 6% to 63% due to the accumulation of trace alkali metal salts from the mobile phase.[16]
Addition of Ammonium Salts to Matrix (MALDI)PeptidesAddition of ammonium monobasic phosphate or ammonium dibasic citrate to the CHCA matrix significantly reduces matrix adducts, leading to an increase in peptide signal intensity and signal-to-noise ratio.[1][10]

Experimental Protocols

Protocol 1: Standard CHCA Matrix Preparation for Peptides

This protocol is a standard method for preparing CHCA matrix for the analysis of peptides and protein digests.

  • Materials:

    • α-Cyano-4-hydroxycinnamic acid (CHCA), high purity (>99.0%)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Prepare a "TA30" solvent mixture consisting of 30% ACN and 70% water (v/v), with 0.1% TFA.

    • Prepare a saturated solution of CHCA in the TA30 solvent. To do this, add an excess of CHCA powder to the solvent in a microcentrifuge tube (e.g., 10 mg/mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge the tube to pellet the undissolved CHCA.

    • Carefully collect the supernatant. This saturated CHCA solution is ready for use.

    • For sample spotting (Dried-Droplet Method): Mix your analyte solution with the CHCA matrix solution, typically in a 1:1 ratio.

    • Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[12]

Protocol 2: CHCA Matrix with Additive for Adduct Suppression

This protocol incorporates an ammonium salt into the matrix solution to actively suppress the formation of alkali adducts, which is particularly useful for low-concentration samples.[1][10]

  • Materials:

    • All materials from Protocol 1

    • Ammonium monobasic phosphate (NH₄H₂PO₄)

  • Procedure:

    • Prepare a 10 mg/mL stock solution of CHCA in 50:50 ACN/Water with 0.1% TFA.

    • Prepare a 10 mM stock solution of ammonium monobasic phosphate in water.

    • Create the final matrix solution by mixing the CHCA stock solution with the ammonium phosphate stock solution. A common approach is to add the ammonium salt to the final matrix solution to achieve a concentration of 1-5 mM.

    • Vortex the final matrix solution thoroughly.

    • Mix the additive-containing matrix solution with your analyte (typically 1:1 ratio).

    • Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate and allow it to air dry.

Visualizations

Experimental_Workflow_Adduct_Suppression cluster_prep Sample & Matrix Preparation cluster_spotting Sample Deposition cluster_analysis Analysis Analyte Analyte in Solution Mix Mix Analyte with Matrix (1:1 ratio) Analyte->Mix Matrix_Std Standard CHCA Matrix Solution Matrix_Std->Mix Matrix_Add CHCA Matrix with Adduct Suppressor (e.g., NH4H2PO4) Matrix_Add->Mix Spot Spot 0.5-1µL on MALDI Target Mix->Spot Dry Air Dry (Co-crystallization) Spot->Dry Wash Optional: On-Plate Wash (Cold H2O) Dry->Wash MALDI MALDI-TOF MS Analysis Dry->MALDI No Wash Wash->MALDI Spectrum Mass Spectrum MALDI->Spectrum

Caption: Workflow for MALDI-MS sample preparation with options for adduct suppression.

Troubleshooting_Logic cluster_source Identify Source of Contamination cluster_mitigation Implement Suppression Strategy Start High Alkali Adducts ([M+Na]+, [M+K]+) Observed in Spectrum Check_Reagents Use High-Purity Solvents & Matrix Start->Check_Reagents Check_Sample Assess Sample for High Salt Content Start->Check_Sample Check_Labware Use Acid-Washed or Low-Binding Labware Start->Check_Labware Add_Acid Ensure 0.1% TFA in Matrix Solution Check_Reagents->Add_Acid Use_Additive Add Ammonium Salt to CHCA Matrix Check_Sample->Use_Additive Wash_Plate Perform On-Plate Washing Post-Crystallization Check_Labware->Wash_Plate Result Reduced Adducts & Improved [M+H]+ Signal Add_Acid->Result Use_Additive->Result Wash_Plate->Result

Caption: Logical troubleshooting flow for diagnosing and mitigating alkali adduct formation.

References

Improving crystal morphology of 3-Cyano-4-hydroxybenzoic acid for better resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal morphology of 3-Cyano-4-hydroxybenzoic acid for better resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound and related aromatic carboxylic acids.

Problem Potential Cause Suggested Solution
Oiling Out Instead of Crystallizing The melting point of the compound is lower than the solution temperature at supersaturation. This can be exacerbated by the presence of impurities.- Ensure the solution is not overly supersaturated when cooling is initiated. - Try a solvent in which the compound is less soluble. - Add a small amount of a miscible anti-solvent to the hot solution before cooling to reduce solubility. - Use a slower cooling rate.
Formation of Needles or Acicular Crystals Rapid crystal growth, often due to high supersaturation or the intrinsic crystal habit of the compound.[1][2][3]- Decrease the level of supersaturation. - Employ a slower cooling rate to allow for more ordered crystal growth.[1][2] - Experiment with different solvents or solvent mixtures to alter the crystal habit. - Consider the use of crystal habit modifiers or additives.
No Crystal Formation Upon Cooling The solution is not sufficiently supersaturated, or nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent. - Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. - Cool the solution to a lower temperature.
Poor Crystal Resolution or Amorphous Precipitate Crystallization is occurring too rapidly, leading to disordered solids.- Reduce the cooling rate significantly. - Use a solvent system that promotes slower crystal growth. - Ensure the starting material is of sufficient purity; consider a preliminary purification step if necessary.
Inconsistent Crystal Morphology Between Batches Variations in experimental parameters such as solvent purity, cooling profile, or the presence of trace impurities.- Standardize all experimental conditions, including solvent grade, volume, and cooling method. - Ensure consistent agitation or stirring speed if used. - Purify the starting material to a consistent level before crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the polar nature of the molecule (containing carboxylic acid, hydroxyl, and cyano groups), polar solvents are likely candidates. For the structurally similar 4-cyanobenzoic acid, high solubility is observed in polar solvents like water and ethanol.[4] Experimentation with solvents such as water, ethanol, methanol, acetonitrile, or mixtures thereof is recommended.

Q2: How does the cooling rate affect the crystal morphology of this compound?

A2: The cooling rate is a critical parameter in controlling crystal morphology. A slower cooling rate generally leads to larger and more well-defined crystals by allowing sufficient time for molecules to orient themselves into an ordered crystal lattice. Conversely, rapid cooling often results in smaller, less-defined crystals, and can lead to the formation of needle-like morphologies or even amorphous solids.[1][2]

Q3: Can impurities affect the crystal habit of this compound?

A3: Yes, impurities can significantly impact crystal growth and morphology. They can act as inhibitors or promoters of growth on specific crystal faces, leading to changes in the overall crystal habit. In some cases, impurities can be intentionally added in small amounts to act as crystal habit modifiers.

Q4: What is the effect of pH on the crystallization of this compound?

A4: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. At higher pH values, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more soluble in water.[4] Therefore, crystallization from aqueous solutions is typically carried out under acidic conditions to ensure the compound is in its less soluble neutral form.

Q5: How can I improve the resolution of my crystals for X-ray diffraction?

A5: To obtain high-resolution single crystals suitable for X-ray diffraction, very slow crystal growth is essential. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The goal is to maintain a low level of supersaturation over an extended period.

Data Presentation

Table 1: Qualitative Solubility of Structurally Similar Benzoic Acid Derivatives
Solvent4-Cyanobenzoic Acid[4]4-Hydroxybenzoic Acid[5][6]Expected for this compound
WaterHigh solubility in polar solventsSlightly soluble in cold water, more soluble in hot waterModerately soluble in hot water, slightly soluble in cold water
EthanolHigh solubility in polar solventsSolubleSoluble
AcetoneNot specifiedSolubleLikely soluble
ChloroformNot specifiedSlightly solubleLikely slightly soluble
HydrocarbonsModerate solubility in non-polar solventsNegligibly soluble in CS2Likely poorly soluble

Note: This table provides an estimation of solubility based on structurally similar compounds. Experimental verification is crucial for process optimization.

Table 2: Effect of Crystallization Parameters on Crystal Morphology of Benzoic Acid (as a model)
ParameterLow LevelHigh LevelEffect on Crystal MorphologyReference
SupersaturationLow (1.029)High (2.941)Needle-like at low supersaturation, transitioning to rectangular and hexagonal at higher supersaturation.[1][2]
Cooling RateSlowFastSlower cooling generally produces larger, more well-defined crystals.[1][2]

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystal Formation: Once the solution has cooled to room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Vapor Diffusion for Single Crystal Growth
  • Preparation of the Saturated Solution: Prepare a concentrated solution of this compound in a suitable solvent (the "well solvent").

  • Setup: Place a small, open vial containing the saturated solution inside a larger, sealed jar. The larger jar should contain a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble but which is miscible with the well solvent.

  • Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the well solvent, gradually reducing the solubility of the this compound and promoting slow crystal growth.

  • Incubation: Allow the setup to remain undisturbed for several days to weeks.

  • Harvesting: Carefully remove the single crystals once they have reached a suitable size.

Mandatory Visualization

Experimental_Workflow cluster_preparation Solution Preparation cluster_purification Purification cluster_isolation Isolation and Drying A Crude this compound C Dissolve in Minimal Hot Solvent A->C B Select Solvent B->C D Hot Filtration (Optional) C->D Insoluble impurities present E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound Crystals I->J

Caption: Recrystallization workflow for this compound.

Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystal Formation cluster_solutions_poor_morphology Solutions for Poor Morphology Start Start Crystallization Q1 Crystals Form? Start->Q1 A1_Yes Good Morphology? Q1->A1_Yes Yes A1_No No Crystals Q1->A1_No No A2_Yes Successful Crystallization A1_Yes->A2_Yes Yes A2_No Poor Morphology (e.g., Needles, Oiling Out) A1_Yes->A2_No No Sol1_A Concentrate Solution A1_No->Sol1_A Sol1_B Add Seed Crystal A1_No->Sol1_B Sol1_C Scratch Flask A1_No->Sol1_C Sol1_D Lower Cooling Temperature A1_No->Sol1_D Sol2_A Decrease Supersaturation A2_No->Sol2_A Sol2_B Slower Cooling Rate A2_No->Sol2_B Sol2_C Change Solvent A2_No->Sol2_C Sol2_D Use Additives A2_No->Sol2_D

Caption: Troubleshooting logic for crystallization experiments.

References

Technical Support Center: Optimizing MALDI Analysis with 3-Cyano-4-hydroxybenzoic Acid (CHCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming low ionization efficiency and other common challenges when using 3-Cyano-4-hydroxybenzoic acid (CHCA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHCA) and why is it used in MALDI-MS?

A1: this compound (CHCA) is a widely used matrix in MALDI mass spectrometry, particularly for the analysis of peptides and proteins.[1][2] Its primary function is to co-crystallize with the analyte of interest. Upon irradiation by the MALDI laser, the CHCA matrix absorbs the laser energy, leading to desorption and ionization of the analyte molecules, which are then detected by the mass spectrometer.[1]

Q2: I am observing low signal intensity for my analyte. What are the possible causes and solutions?

A2: Low signal intensity can stem from several factors, including suboptimal matrix-to-analyte ratio, poor co-crystallization, or inappropriate solvent composition. Optimization of the CHCA concentration and the solvent system is crucial for improving signal intensity. For instance, a study demonstrated a 100- to 1000-fold increase in sensitivity for peptide detection by using an optimal CHCA concentration of 0.1 mg/ml in 20% acetonitrile/0.1% aqueous trifluoroacetic acid (TFA), compared to the conventional 10 mg/ml in 50% MeCN/0.1% aq. TFA.[2]

Q3: My mass spectra show a high abundance of matrix-related peaks and adducts, which interfere with my analyte signals. How can I reduce this interference?

A3: Matrix clusters and adducts, particularly sodium and potassium adducts of CHCA, are common sources of interference, especially at low analyte concentrations.[3] The formation of these adducts can be significant in the m/z 800–1100 range.[3] To mitigate this, consider the following:

  • Use high-purity CHCA: Impurities in the matrix can contribute to background ions and adduct formation.[4]

  • Additives: The addition of ammonium monobasic phosphate or ammonium dibasic citrate to the matrix solution can significantly reduce matrix adducts and improve peptide ionization.[3]

  • Optimize solvent composition: The choice of solvent can influence crystal formation and adduct prevalence. Experiment with different ratios of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA).

Q4: What are some common adducts observed with the CHCA matrix?

A4: When using CHCA, it is common to observe protonated ions and alkali metal ion adducts in the positive ion mode.[1] The most frequently observed matrix ions are sodium ([CHCA + Na]⁺) and potassium ([CHCA + K]⁺) adducts.[1][3] It's important to note that these can exist as both simple adducts and as protonated ions of the corresponding matrix salts.[1] In some cases, analyte-matrix adducts can also form, especially with compounds capable of strong intermolecular hydrogen bonding with CHCA.[5][6]

Q5: Are there alternatives to CHCA for analyzing compounds with low ionization efficiency?

A5: Yes, several alternative matrices based on the α-cyanocinnamic acid structure have been developed to address issues of matrix interference and improve signal-to-noise ratios for low molecular weight compounds.[7][8] These include (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid (NpCCA) and (2E)-3-(anthracen-9-yl)-2-cyanoprop-2enoic acid (AnCCA), and 4-chloro-α-cyanocinnamic acid (Cl-CCA).[7][8] For certain classes of compounds, these alternatives can offer enhanced analyte response.[7][8]

Troubleshooting Guides

Issue 1: Low Analyte Signal Intensity

This guide provides a systematic approach to troubleshooting and resolving low signal intensity when using CHCA matrix.

Troubleshooting Workflow

LowSignalWorkflow start Low Signal Intensity Observed check_prep Review Matrix & Sample Preparation start->check_prep check_conc Is CHCA Concentration Optimized? check_prep->check_conc check_solvent Is Solvent System Appropriate? check_conc->check_solvent Yes optimize_conc Optimize CHCA Concentration (e.g., 0.1 - 10 mg/mL) check_conc->optimize_conc No check_ratio Is Matrix:Analyte Ratio Correct? check_solvent->check_ratio Yes optimize_solvent Adjust Solvent Composition (e.g., Acetonitrile/Water/TFA ratio) check_solvent->optimize_solvent No optimize_ratio Vary Matrix:Analyte Ratio check_ratio->optimize_ratio No check_crystals Inspect Crystal Formation check_ratio->check_crystals Yes optimize_conc->check_prep optimize_solvent->check_prep optimize_ratio->check_prep improve_crystals Modify Spotting Technique (e.g., Dried-Droplet, Sandwich) check_crystals->improve_crystals Poor check_instrument Verify Instrument Settings check_crystals->check_instrument Good improve_crystals->check_prep adjust_laser Optimize Laser Power check_instrument->adjust_laser Suboptimal success Signal Intensity Improved check_instrument->success Optimal adjust_laser->success fail Issue Persists: Consider Alternative Matrix

Caption: Troubleshooting workflow for low analyte signal intensity.

Experimental Protocols for Optimization:

  • CHCA Concentration Optimization: Prepare a series of CHCA solutions with concentrations ranging from 0.1 mg/mL to 10 mg/mL in a suitable solvent.[2] Test each concentration with your analyte to determine the optimal signal-to-noise ratio.

  • Solvent System Optimization: Vary the percentage of acetonitrile (MeCN) in your matrix solution from 10% to 50% in 0.1% aqueous trifluoroacetic acid (TFA).[2] Prepare fresh solutions for each experiment.

ParameterConventional MethodOptimized Method
CHCA Concentration 10 mg/mL0.1 mg/mL
Solvent Composition 50% MeCN / 0.1% aq. TFA20% MeCN / 0.1% aq. TFA
Resulting Sensitivity Baseline100- to 1000-fold increase

Data summarized from a study on peptide detection.[2]

Issue 2: High Matrix Background and Adduct Formation

This guide provides steps to identify and minimize interference from CHCA matrix clusters and adducts.

Decision Tree for Reducing Matrix Interference

AdductTroubleshooting start High Matrix Background / Adducts check_purity Verify Purity of CHCA Matrix start->check_purity use_high_purity Use Ultra-Pure Grade CHCA check_purity->use_high_purity Low/Unknown additives Consider Using Additives check_purity->additives High use_high_purity->additives add_phosphate Add Ammonium Monobasic Phosphate to Matrix Solution additives->add_phosphate add_citrate Add Ammonium Dibasic Citrate to Matrix Solution additives->add_citrate optimize_prep Optimize Sample Preparation add_phosphate->optimize_prep add_citrate->optimize_prep change_solvent Modify Solvent System optimize_prep->change_solvent alternative_matrix Consider Alternative CHCA-based Matrix change_solvent->alternative_matrix use_clcca Test with 4-chloro-α-cyanocinnamic acid (Cl-CCA) alternative_matrix->use_clcca result Reduced Interference use_clcca->result

Caption: Decision tree for reducing matrix interference.

Experimental Protocols for Adduct Reduction:

  • Use of Additives: Prepare your CHCA matrix solution containing 10 mM ammonium phosphate.[3] Compare the resulting mass spectra with those obtained using a matrix solution without the additive to observe the reduction in adduct peaks.

  • Alternative Matrices: For low molecular weight compounds, prepare solutions of CHCA, NpCCA, AnCCA, and Cl-CCA.[7][8] Analyze your sample with each matrix to compare the signal-to-noise ratios and identify the matrix that provides the least interference.[7][8]

MatrixRelative Proton AffinityPerformance for Low Molecular Weight Compounds
AnCCA HighestBetter signal-to-noise than CHCA for some compounds
CHCA HighStandard, but can have significant interference
NpCCA ModerateBetter signal-to-noise than CHCA for some compounds
Cl-CCA LowestBest results for 60% of compounds tested in one study

Data summarized from a comparative study of CHCA-based matrices.[7]

Key Experimental Methodologies

Standard CHCA Matrix Preparation (Dried-Droplet Method)

  • Prepare the CHCA solution: Dissolve CHCA in a solvent mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% trifluoroacetic acid (TFA) to a final concentration of 10 mg/mL.

  • Prepare the analyte solution: Dissolve the analyte in a compatible solvent.

  • Mix matrix and analyte: Mix the matrix solution and analyte solution in a 1:1 ratio.

  • Spotting: Deposit a small volume (typically 0.5 - 1 µL) of the mixture onto the MALDI target plate.

  • Drying: Allow the droplet to air dry at room temperature, allowing for co-crystallization of the matrix and analyte.

Visualization of the Ionization Process

The following diagram illustrates the proposed mechanism of analyte ionization with the CHCA matrix in MALDI-MS.

MALDIIonization cluster_solid Solid Phase (on MALDI Plate) cluster_gas Gas Phase (Plume) Analyte_Matrix Analyte (A) co-crystallized with CHCA Matrix (M) Desorbed_Neutral [M, A] Analyte_Matrix->Desorbed_Neutral Desorption Protonated_Matrix [M+H]+ Desorbed_Neutral->Protonated_Matrix Primary Ionization Sodiated_Matrix [M+Na]+ Desorbed_Neutral->Sodiated_Matrix Adduct Formation Protonated_Analyte [A+H]+ Protonated_Matrix->Protonated_Analyte Proton Transfer Sodiated_Analyte [A+Na]+ Sodiated_Matrix->Sodiated_Analyte Cation Transfer Laser Laser Pulse (UV) Laser->Analyte_Matrix Energy Absorption

Caption: Simplified schematic of the MALDI ionization process with CHCA.

References

Technical Support Center: 3-Cyano-4-hydroxybenzoic Acid (CHCA) Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 3-Cyano-4-hydroxybenzoic acid (CHCA) matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of CHCA matrix, providing step-by-step solutions to common problems.

Issue 1: Poor Signal Intensity or Complete Signal Loss

Possible Causes:

  • Degraded CHCA matrix solution.

  • Suboptimal matrix-to-analyte ratio.

  • Presence of contaminants (e.g., salts, detergents).

Troubleshooting Steps:

  • Prepare Fresh Matrix Solution: CHCA in solution is susceptible to degradation, especially when exposed to light. It is highly recommended to prepare fresh solutions daily. If using a stored solution, ensure it has been kept in a dark, refrigerated environment (2-8°C) for no longer than a week.[1][2][3]

  • Optimize Matrix Concentration: The optimal concentration of CHCA can be analyte-dependent. While a saturated solution is often used, some studies report a 100- to 1000-fold increase in sensitivity for peptides with CHCA concentrations as low as 0.1 mg/mL.[4] Experiment with a range of concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL) to find the best performance for your specific analyte.

  • Sample Cleanup: High concentrations of salts (e.g., NaCl, phosphate) and detergents can suppress the analyte signal and inhibit crystal formation.[5] Use appropriate sample cleanup procedures such as C18 desalting tips (for peptides) or dialysis to remove these contaminants.[5][6]

  • Recrystallize CHCA: Impurities in the solid CHCA matrix can affect performance. If the solid appears mustard-yellow instead of a bright light yellow, recrystallization is recommended to improve purity.[6]

Issue 2: Inconsistent Spots (e.g., "Coffee Ring" Effect)

Possible Causes:

  • Improper solvent composition.

  • Rapid crystallization.

  • Dirty MALDI target plate.

Troubleshooting Steps:

  • Optimize Solvent System: The solvent composition is crucial for homogeneous co-crystallization of the matrix and analyte.[4] A common solvent system is a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA).[7] Varying the ACN content (e.g., 30% to 70%) can improve spot morphology.[4] For nanoLC-MALDI, a solvent composition of isopropanol/ACN/acetone/0.1% TFA (2:7:7:2) has been shown to provide strong and homogeneous signals.[8]

  • Control Evaporation Rate: Allow the spots to air dry at room temperature. Rapid drying can lead to inhomogeneous crystals. For some applications, spotting on a heated MALDI plate (35-40°C) can improve spot consistency.[6]

  • Ensure Target Plate Cleanliness: Thoroughly clean the MALDI target plate according to the manufacturer's instructions to ensure a uniform surface for spotting.

Issue 3: High Background Noise or Matrix Cluster Peaks in the Low Mass Range

Possible Causes:

  • Presence of alkali metal salts.

  • High matrix concentration.

Troubleshooting Steps:

  • Use Matrix Additives: The addition of ammonium salts, such as ammonium citrate or diammonium hydrogen citrate (DAHC), to the CHCA matrix solution can reduce the formation of matrix clusters and enhance peptide ionization.[9][10] A concentration of 10 mM ammonium monobasic phosphate has been shown to be effective.[9]

  • Post-crystallization Washing: For samples contaminated with salts, a gentle wash of the dried spot on the MALDI plate with cold, deionized water or a dilute acid solution (e.g., 0.1% TFA) can remove salts without dissolving the CHCA-analyte co-crystals.[5][10]

  • Optimize Matrix Concentration: Higher CHCA concentrations can lead to stronger matrix cluster signals.[11] Experiment with lower matrix concentrations to reduce background noise.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound? A1: Solid CHCA is stable under normal handling and storage conditions.[12] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area, protected from light.[2][3]

Q2: How long can I store a prepared CHCA matrix solution? A2: It is strongly recommended to prepare CHCA matrix solutions fresh daily.[13] If storage is necessary, the solution should be kept in a dark, non-transparent vial at 2-8°C and is generally considered stable for up to one week.[1][14]

Q3: My solid CHCA has turned from a bright yellow to a mustard-yellow color. Can I still use it? A3: A mustard-yellow color indicates the presence of impurities.[6] While it might still work, for optimal performance and to avoid potential issues with signal quality, it is recommended to purify the CHCA by recrystallization.

Q4: What is the best solvent for preparing a CHCA solution? A4: A widely used solvent system is a mixture of acetonitrile (ACN) and water (typically 1:1 v/v) with 0.1% trifluoroacetic acid (TFA).[7] The optimal ratio of ACN to water can vary depending on the analyte and desired crystal morphology.

Q5: Can I use CHCA for analyzing analytes other than peptides? A5: Yes, while CHCA is a "gold standard" for peptides, it can also be used for other classes of molecules.[1] However, its performance may vary, and for certain analytes like lipids or carbohydrates, other matrices such as 2,5-dihydroxybenzoic acid (DHB) might be more suitable.[1]

Data Presentation

Table 1: Summary of CHCA Matrix Stability and Storage Recommendations
FormRecommended Storage ConditionsShelf LifeKey Considerations
Solid Cool, dry, well-ventilated area, protected from light.[2][3]Stable for extended periods if stored correctly.A color change from bright yellow to mustard-yellow suggests degradation or impurities.[6]
Solution 2-8°C in a dark, sealed container.[1][2][3]Up to one week, but fresh preparation is highly recommended.[1][14]Prone to degradation upon exposure to light.[3] Solvent evaporation can alter the concentration over time.

Experimental Protocols

Protocol 1: Standard CHCA Matrix Solution Preparation (Saturated)
  • Weighing: Weigh out approximately 10 mg of high-purity CHCA into a microcentrifuge tube.

  • Solvent Addition: Add 1 mL of a solvent mixture of 50% acetonitrile and 50% deionized water, containing 0.1% trifluoroacetic acid (TFA).[7]

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the CHCA.[6]

  • Clarification: Centrifuge the tube for 30-60 seconds to pellet any undissolved solid.

  • Supernatant Transfer: Carefully transfer the supernatant (the saturated CHCA solution) to a fresh, dark-colored microcentrifuge tube for use.[7]

Protocol 2: CHCA Recrystallization
  • Dissolution: Dissolve the impure CHCA in a minimum amount of warm ethanol.

  • Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Precipitation: Add two volumes of deionized water to the warm ethanol solution to induce precipitation of the purified CHCA.[6]

  • Crystal Collection: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, deionized water.

  • Drying: Allow the purified crystals to dry completely before storage.

Visualizations

CHCA_Stability_Factors cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_consequences Impact on MALDI-MS Solid CHCA Solid CHCA Contaminants (e.g., salts) Contaminants (e.g., salts) Solid CHCA->Contaminants (e.g., salts) Can contain impurities CHCA Solution CHCA Solution Light Exposure Light Exposure CHCA Solution->Light Exposure Elevated Temperature Elevated Temperature CHCA Solution->Elevated Temperature Solvent Evaporation Solvent Evaporation CHCA Solution->Solvent Evaporation Reduced Signal Intensity Reduced Signal Intensity Light Exposure->Reduced Signal Intensity Elevated Temperature->Reduced Signal Intensity Increased Background Noise Increased Background Noise Contaminants (e.g., salts)->Increased Background Noise Inconsistent Crystallization Inconsistent Crystallization Contaminants (e.g., salts)->Inconsistent Crystallization Poor Reproducibility Poor Reproducibility Solvent Evaporation->Poor Reproducibility Inconsistent Crystallization->Poor Reproducibility

Caption: Factors affecting CHCA matrix stability and their consequences in MALDI-MS analysis.

Troubleshooting_Workflow start MALDI-MS Experiment: Poor Results q1 Are you using a freshly prepared matrix solution? start->q1 prep_fresh Prepare a fresh CHCA solution q1->prep_fresh No q2 Is the sample properly desalted? q1->q2 Yes prep_fresh->q2 cleanup Perform sample cleanup (e.g., C18 ZipTip) q2->cleanup No q3 Are matrix cluster peaks interfering with your analysis? q2->q3 Yes cleanup->q3 additives Add ammonium salts (e.g., 10 mM NH4H2PO4) to the matrix solution q3->additives Yes q4 Is spot formation inconsistent? q3->q4 No additives->q4 solvent Optimize solvent system (e.g., vary ACN %) q4->solvent Yes end Re-run MALDI-MS Experiment q4->end No solvent->end

Caption: A logical workflow for troubleshooting common issues with CHCA matrix in MALDI-MS.

References

Technical Support Center: Utilizing 3-Cyano-4-hydroxybenzoic acid (CHCA) for Labile Molecule Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 3-Cyano-4-hydroxybenzoic acid (CHCA) as a matrix for the analysis of labile molecules by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The focus is on minimizing analyte fragmentation to ensure accurate molecular weight determination and structural analysis.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of fragile molecules using a CHCA matrix.

Issue 1: Excessive Analyte Fragmentation or Complete Signal Loss

  • Question: My mass spectra show significant fragmentation of my labile analyte, or I am not observing the molecular ion peak at all when using CHCA. What are the possible causes and solutions?

  • Answer: Excessive fragmentation of labile molecules like phosphopeptides or certain drug metabolites is a common challenge with CHCA, which is considered a "hot" or hard matrix. This means it transfers a significant amount of internal energy to the analyte upon laser irradiation, leading to in-source decay.[1][2]

    Potential Causes and Solutions:

    Potential Cause Detailed Explanation Recommended Solution
    High Laser Fluence The laser energy is too high, leading to excessive energy transfer and subsequent fragmentation of the analyte.Gradually decrease the laser power to the threshold required for ionization. It's often better to sum spectra from multiple low-energy shots than to use a single high-energy shot.[3]
    "Hot" Nature of CHCA Matrix CHCA inherently imparts more internal energy to analytes compared to "cooler" matrices like 2,5-dihydroxybenzoic acid (DHB).[1][2] This is particularly problematic for molecules with labile functional groups, such as the phosphate group in phosphopeptides.[1]Consider using a "cooler" matrix like DHB, which is known to be gentler on labile molecules.[1] Alternatively, modify the CHCA matrix with additives to reduce its "hotness".
    Inhomogeneous Sample/Matrix Crystals Poor co-crystallization can lead to "hot spots" on the MALDI target where the laser energy is not evenly distributed, causing fragmentation. While CHCA is known for producing homogenous crystals, improper preparation can still be an issue.[2][4]Optimize the sample deposition method. The dried-droplet method is common, but a thin-layer method can sometimes yield better results.[5] Ensure the solvent system is appropriate for both the analyte and CHCA to promote uniform co-crystallization.
    Presence of Salts Contaminants like alkali metal salts can lead to the formation of adducts and may promote fragmentation.Desalt the sample using appropriate techniques like C18 ZipTips before mixing with the matrix.[6]

Issue 2: Low Signal Intensity or Poor Resolution

  • Question: I am observing a very weak signal for my analyte, or the peaks are broad and poorly resolved. How can I improve this?

  • Answer: Low signal intensity and poor resolution can stem from several factors related to sample preparation and instrument settings.

    Potential Causes and Solutions:

    Potential Cause Detailed Explanation Recommended Solution
    Suboptimal Matrix-to-Analyte Ratio An incorrect ratio can lead to ion suppression of the analyte by the matrix ions. The ideal molar ratio is typically in the range of 1:10³ to 1:10⁴ of sample to matrix.[3]Prepare a dilution series of your analyte to find the optimal concentration for mixing with the matrix.[7]
    Inappropriate Solvent System The solvents used to prepare the matrix and sample solutions must be compatible and volatile to ensure good co-crystallization.[3]A common solvent system for CHCA is a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA).[5][8] The ratio can be adjusted (e.g., 50:50 or 70:30 ACN:water) to improve solubility and crystal formation.[5]
    Matrix Solution Degradation CHCA solutions, especially when exposed to light, can degrade over time, leading to poor performance.Prepare fresh CHCA solutions daily for best results.[3] Store the stock powder in a dark, dry place.
    Instrument Calibration An uncalibrated instrument will lead to inaccurate mass assignments and potentially poor resolution.Calibrate the mass spectrometer using known standards in the mass range of your analyte.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal concentration for a CHCA matrix solution?

    • A1: A saturated solution is often recommended for peptides and proteins.[9] This can be prepared by dissolving 5-10 mg of CHCA in 1 mL of a suitable solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).[4][5] After vigorous mixing, any undissolved matrix should be spun down, and the supernatant used.[5] For some applications, a concentration of 5 mg/mL or lower may also be effective.[5]

  • Q2: Are there any additives that can be used with CHCA to minimize fragmentation?

    • A2: Yes, the addition of certain compounds can help to "cool" the CHCA matrix and reduce fragmentation. Ammonium salts, such as ammonium phosphate, are sometimes added to the matrix solution.[4][6] For phosphopeptides, a binary matrix of CHCA and 3-hydroxypicolinic acid (3-HPA) has been shown to enhance phosphopeptide signals and reduce the neutral loss of the phosphate group.[10]

  • Q3: When should I consider using a different matrix instead of CHCA for labile molecules?

    • A3: If you are working with highly labile molecules, such as some phosphopeptides or glycosylated peptides, and continue to observe significant fragmentation despite optimizing laser power and sample preparation with CHCA, switching to a "cooler" matrix is advisable. 2,5-Dihydroxybenzoic acid (DHB) is a common alternative for these applications as it transfers less internal energy to the analyte.[1][2] For phosphopeptides specifically, DHB is often the matrix of choice due to the lability of the phosphate group.[1][11]

  • Q4: Can the sample deposition method affect fragmentation?

    • A4: Yes, the way the sample and matrix are deposited on the MALDI plate can significantly impact the crystal formation and, consequently, the ionization process. The dried-droplet method, where the sample and matrix are pre-mixed and allowed to dry, is the most common.[5] However, for some applications, a thin-layer or sandwich method (matrix, then analyte, then more matrix) may provide more homogeneous crystals and reduce fragmentation by ensuring a more even distribution of laser energy.[3]

  • Q5: How does the choice of solvent affect my results with CHCA?

    • A5: The solvent system is critical for dissolving both the CHCA matrix and your analyte, and for promoting uniform co-crystallization.[3] The ideal solvents are volatile.[3] A widely used solvent system is a mixture of acetonitrile (ACN) and water containing a small amount of trifluoroacetic acid (TFA), typically 0.1%.[5][8] The ratio of ACN to water can be adjusted to optimize the solubility of your specific analyte. For instance, higher concentrations of ACN can be used for more hydrophobic molecules.[5]

Quantitative Data Summary

Table 1: Comparison of MALDI Matrices for Labile Peptides

MatrixAnalyte TypeKey FindingsReference
CHCA PhosphopeptidesKnown as a "hot" matrix, often leads to neutral loss of the phosphate group (-98 Da).[1][11]
4-Chloro-α-cyanocinnamic acid (ClCCA) Phosphopeptides, SPITC-derivatized peptidesCooler than CHCA, resulting in less fragmentation and up to a tenfold improvement in sensitivity for labile peptides.[11]
2,5-Dihydroxybenzoic acid (DHB) PhosphopeptidesA "cool" matrix that reduces fragmentation of phosphopeptides compared to CHCA, but can form heterogeneous crystals.[1][11]
CHCA + 3-HPA (Binary Matrix) PhosphopeptidesSignificantly enhances phosphopeptide ion signals and decreases neutral loss of the phosphate group compared to CHCA alone.[10]

Experimental Protocols

Protocol 1: Standard CHCA Matrix Preparation (Saturated Solution)

  • Materials:

    • α-Cyano-4-hydroxycinnamic acid (CHCA)

    • Acetonitrile (ACN), HPLC grade

    • Ultrapure water

    • Trifluoroacetic acid (TFA)

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a solvent mixture of 50% ACN, 50% ultrapure water, and 0.1% TFA.

    • Weigh out 10 mg of CHCA and place it in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of the solvent mixture to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the CHCA.[5][6] The solution will be saturated, meaning some solid particles may remain.

    • Centrifuge the tube for 1 minute to pellet any undissolved material.[5]

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working saturated CHCA matrix solution.

    • It is recommended to prepare this solution fresh daily for optimal performance.[3]

Protocol 2: Dried-Droplet Sample Deposition

  • Materials:

    • Prepared CHCA matrix solution

    • Analyte solution (desalted if necessary)

    • MALDI target plate

    • Pipettes

  • Procedure:

    • In a separate microcentrifuge tube, mix your analyte solution with the CHCA matrix solution. A common starting ratio is 1:1 (v/v), but this may need to be optimized.

    • Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.[5]

    • Allow the droplet to air dry completely at room temperature.[5] This process allows the analyte and matrix to co-crystallize.

    • Once dry, the plate is ready to be loaded into the mass spectrometer.

Visualizations

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting cluster_analysis MALDI-TOF MS Analysis analyte Analyte desalt Desalting (e.g., C18 ZipTip) analyte->desalt mix Mix Analyte and Matrix (e.g., 1:1 v/v) desalt->mix matrix_prep Prepare Saturated CHCA Solution matrix_prep->mix spot Spot 0.5-1.0 µL on MALDI Plate mix->spot dry Air Dry for Co-crystallization spot->dry load Load Plate into MS dry->load acquire Acquire Spectra (Optimize Laser Power) load->acquire analyze Analyze Data acquire->analyze

Caption: Standard experimental workflow for MALDI-MS analysis using a CHCA matrix.

troubleshooting_fragmentation issue Excessive Analyte Fragmentation cause1 High Laser Power? issue->cause1 cause2 Hot Matrix Effect? issue->cause2 cause3 Poor Co-crystallization? issue->cause3 cause1->cause2 No solution1 Decrease Laser Fluence cause1->solution1 Yes cause2->cause3 No solution2 Use 'Cooler' Matrix (e.g., DHB) or Additives cause2->solution2 Yes solution3 Optimize Spotting Method & Solvents cause3->solution3 Yes

Caption: Troubleshooting logic for excessive fragmentation of labile molecules.

References

Technical Support Center: 3-Cyano-4-hydroxybenzoic Acid (CHCA) for MALDI Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for spotting 3-Cyano-4-hydroxybenzoic acid (CHCA) on MALDI targets.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a CHCA matrix solution?

A1: The ideal concentration of CHCA can depend on the specific analyte and the complexity of the sample. A common and effective starting point is a concentration of 5 mg/mL.[1] Research has indicated that varying the CHCA concentration, for instance between 1.25 mg/mL and 10 mg/mL, can have a significant effect on the signal intensity of peptides.[1] It is highly recommended to optimize the concentration for your particular application.

Q2: What are the recommended solvents for preparing CHCA matrix solutions?

A2: The most widely used solvent system for CHCA is a mixture of 50-70% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[1] This combination is effective because CHCA has high solubility in acetonitrile. Other organic solvents like methanol can also be used as a substitute for acetonitrile.[2]

Q3: Why do I observe significant background noise or matrix clusters in the low mass range (m/z < 1000)?

A3: The formation of matrix clusters and adducts, especially with sodium and potassium ions, is a frequent issue when using CHCA. These signals are inherent to the CHCA matrix itself and can interfere with the detection of low-mass analytes.[1]

Q4: How can I minimize interference from matrix clusters?

A4: To significantly reduce matrix cluster signals and improve the ionization efficiency of peptides, you can add ammonium salts, such as ammonium phosphate or ammonium citrate, to the CHCA matrix solution.[1][3][4] Ammonium monobasic phosphate is often preferred as it is effective over a broader range of concentrations.[1][3]

Q5: My sample spots show uneven crystallization. How can this be improved?

A5: Uneven crystallization can lead to inconsistent and unreliable results. To achieve more uniform crystals, first ensure that your MALDI target plate is thoroughly clean. A technique known as on-target recrystallization can also be employed. This involves adding a very small amount of a volatile solvent mixture to the dried spot to encourage slower and more uniform crystal growth.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Signal Intensity / No Signal - Inappropriate matrix-to-analyte ratio.- Suboptimal CHCA concentration.- Poor co-crystallization.- Presence of contaminants (salts, detergents).- Optimize the matrix-to-analyte ratio; often, a lower analyte concentration improves signal.[5]- Test a range of CHCA concentrations (e.g., 1-10 mg/mL).[1]- Try a different spotting technique (e.g., dried droplet, sandwich method).- Clean up the sample using methods like ZipTip® pipette tips or dialysis to remove interfering substances.[6]
Poor Resolution - Inhomogeneous crystal formation.- Laser power set too high.- Ensure homogenous crystal formation by optimizing the solvent system and spotting technique.[7]- Adjust the laser power; start with a lower setting and gradually increase to just above the threshold for ion detection.[5][7]
Inconsistent Results (Poor Shot-to-Shot Reproducibility) - Uneven distribution of analyte within the matrix crystal ("sweet spots").- Non-uniform crystal size.- Employ automated spotting methods like an automatic sprayer for more consistent matrix application.[8][9]- Use the dried-droplet method and search for the most intense signal areas on the spot.- Consider using a matrix mixture, such as CHCA and 2,5-dihydroxybenzoic acid (DHB), which can improve spot-to-spot reproducibility.[10]
Suppression of Analyte Signal - High concentration of salts or other contaminants in the sample.- Matrix clusters dominating the spectrum.- Desalt the sample prior to analysis.[6]- Add ammonium salts to the matrix solution to reduce matrix cluster formation.[1][3][4]- After co-crystallization, wash the spot with a small amount of cold, deionized water or an ammonium salt solution to remove soluble contaminants.[4]

Experimental Protocols

Standard CHCA Matrix Preparation (Saturated Solution)

This protocol describes the preparation of a saturated CHCA solution, a common starting point for many applications.[2]

  • Dissolution: Add 10-25 mg of CHCA to a microfuge tube. Add 1.0 mL of a solvent mixture of 50% acetonitrile, 50% proteomics-grade water, and 0.1% TFA.

  • Vortexing: Vortex the tube vigorously to dissolve the CHCA.

  • Centrifugation: If the CHCA is not fully dissolved, centrifuge the tube to pellet the undissolved solid.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean microfuge tube. This saturated solution is ready for use.

Dried-Droplet Spotting Method

This is a widely used and straightforward method for sample deposition.[2][11]

  • Mixing: Mix your analyte solution with the prepared CHCA matrix solution. A 1:1 volume ratio is a good starting point, but this may require optimization.

  • Spotting: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air dry completely at room temperature. This process facilitates the co-crystallization of the matrix and analyte.

  • Analysis: The plate is now ready for analysis in the MALDI-TOF mass spectrometer.

Sandwich Spotting Method

This technique can sometimes improve sensitivity and reproducibility.[12]

  • First Matrix Layer: Spot 0.5 µL of a CHCA matrix solution (e.g., 5 mg/mL in acetone) onto the target plate and let it air dry.

  • Analyte Layer: Spot 0.5 µL of your analyte solution directly on top of the dried matrix spot and allow it to air dry.

  • Second Matrix Layer: Spot 0.5 µL of a second CHCA matrix solution (e.g., 5 mg/mL in 50% acetonitrile/water with 0.1% TFA) on top of the dried analyte layer.

  • Mixing (Optional): Gently aspirate and dispense the droplet a few times with the pipette tip to mix the layers before allowing it to air dry.

Quantitative Data Summary

Parameter Recommended Range / Value Notes
CHCA Concentration 5 - 10 mg/mLA starting concentration of 5 mg/mL is often recommended.[1] Can be prepared as a saturated solution.[2][5]
Solvent Composition (Acetonitrile-based) 50-70% Acetonitrile, 0.1% TFA in WaterA widely used and effective solvent system for peptides.[1]
Solvent Composition (Methanol-based) 70% Methanol, 0.1% TFA in WaterAn alternative solvent system.[9]
Spotting Volume 0.2 - 1.0 µLDependent on the spotting method and target plate well size.[2][11]
Matrix:Analyte Molar Ratio 1,000:1 to 10,000:1A large excess of matrix is required for optimal performance.[5]

Diagrams

experimental_workflow cluster_prep Preparation cluster_spot Spotting cluster_analysis Analysis prep_matrix Prepare CHCA Matrix Solution mix Mix Matrix and Analyte Solutions prep_matrix->mix prep_analyte Prepare Analyte Solution prep_analyte->mix spot Spot Mixture onto MALDI Target mix->spot dry Air Dry for Co-crystallization spot->dry analyze MALDI-TOF MS Analysis dry->analyze

Caption: A generalized workflow for MALDI sample preparation using the dried-droplet method with CHCA matrix.

troubleshooting_logic start Poor MALDI Signal? check_crystals Are Crystals Homogeneous? start->check_crystals check_concentration Is Analyte Concentration Optimized? check_crystals->check_concentration Yes recrystallize Adjust Solvent/ Spotting Technique check_crystals->recrystallize No check_contaminants Is Sample Free of Contaminants (Salts)? check_concentration->check_contaminants Yes dilute Dilute Analyte check_concentration->dilute No desalt Desalt Sample check_contaminants->desalt No good_signal Good Signal check_contaminants->good_signal Yes recrystallize->check_crystals dilute->check_concentration desalt->check_contaminants

Caption: A troubleshooting decision tree for common issues encountered during MALDI analysis with CHCA.

References

Validation & Comparative

A Head-to-Head Battle of MALDI Matrices: Unpacking 3-Cyano-4-hydroxybenzoic acid versus the Gold Standard, CHCA, for Peptide Mass Fingerprinting

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of proteomics and drug discovery, the precise identification of proteins is paramount. Peptide Mass Fingerprinting (PMF) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry stands as a cornerstone technique for this purpose. The choice of the matrix, a crystalline substance that co-crystallizes with the analyte and facilitates its ionization, is critical to the success of a PMF experiment. For decades, α-Cyano-4-hydroxycinnamic acid (CHCA) has been the undisputed "gold standard" matrix for peptide analysis due to its robust performance and reliability.[1] However, the quest for matrices with improved sensitivity, higher resolution, and broader applicability is a continuous endeavor in analytical chemistry.

This guide provides an objective comparison of a potential alternative matrix, 3-Cyano-4-hydroxybenzoic acid, with the established workhorse, CHCA. Due to a lack of direct comparative studies on this compound in the scientific literature, this guide will leverage data from a closely related and well-characterized derivative, 4-chloro-α-cyanocinnamic acid (Cl-CCA), to draw insightful parallels and provide researchers with a data-driven perspective on the potential advantages of exploring novel matrix formulations.

Performance Under the Microscope: A Quantitative Comparison

The efficacy of a MALDI matrix is judged by several key performance indicators. Here, we compare CHCA with Cl-CCA, a halogenated derivative of CHCA, which has been systematically evaluated for its performance in peptide mass fingerprinting.[1] This comparison serves as a valuable proxy for understanding the potential benefits of modifying the foundational CHCA structure.

Performance Metricα-Cyano-4-hydroxycinnamic acid (CHCA)4-chloro-α-cyanocinnamic acid (Cl-CCA)Key Observations
Sensitivity StandardReported to have up to a tenfold improvement for certain peptides.[1]The substitution of the hydroxyl group with a chlorine atom significantly enhances the sensitivity of the matrix.[1]
Sequence Coverage (1 fmol BSA digest) 4%48%Cl-CCA demonstrates a dramatic increase in sequence coverage, enabling more confident protein identification from low-abundance samples.[1]
Bias for Arginine-containing Peptides Prone to biasLess biasCl-CCA provides a more uniform response to peptides with varying basicity, leading to a more comprehensive peptide map.[1]
Performance with Labile Peptides (e.g., phosphopeptides) StandardImproved performance with less fragmentation.[1]The "cooler" nature of the Cl-CCA matrix helps in the analysis of post-translationally modified peptides by preserving their integrity.[1]

The "How-To": Experimental Protocols for Matrix Comparison

Reproducible and reliable data are the bedrock of scientific comparison. The following protocols outline the typical methodologies used to evaluate and compare the performance of MALDI matrices for peptide mass fingerprinting.

I. Sample Preparation: Tryptic Digestion of Bovine Serum Albumin (BSA)
  • Protein Solubilization: Dissolve Bovine Serum Albumin (BSA) in a suitable buffer, such as 50 mM ammonium bicarbonate, to a final concentration of 1 mg/mL.

  • Reduction and Alkylation (Optional but Recommended):

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 45 minutes to alkylate the cysteine residues.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin to the protein solution at a 1:50 (trypsin:protein) ratio.

    • Incubate the mixture at 37°C for 16-18 hours.

  • Digestion Quenching: Stop the digestion by adding 1% trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Sample Desalting: Use a C18 ZipTip or equivalent solid-phase extraction method to desalt and concentrate the peptide mixture. Elute the peptides with a solution of 50% acetonitrile/0.1% TFA.

II. Matrix Preparation and Sample Spotting
  • Matrix Solution Preparation:

    • CHCA: Prepare a saturated solution of α-Cyano-4-hydroxycinnamic acid in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.

    • Alternative Matrix (e.g., this compound or Cl-CCA): Prepare a saturated solution of the alternative matrix in the same solvent mixture.

  • Sample-Matrix Co-crystallization (Dried-Droplet Method):

    • Mix the desalted peptide solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air-dry at room temperature, allowing for the formation of a crystalline matrix-analyte spot.

III. MALDI-TOF Mass Spectrometry Analysis
  • Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mixture with known masses.

  • Data Acquisition:

    • Acquire mass spectra in positive ion reflector mode over a mass range of m/z 800-4000.

    • Use a suitable laser intensity, typically just above the ionization threshold, and average a sufficient number of laser shots (e.g., 100-200) for each spectrum to obtain good signal-to-noise ratios.

  • Data Analysis:

    • Process the raw spectra using the instrument's software for baseline subtraction and peak picking.

    • Submit the resulting peak list to a database search engine (e.g., Mascot, SEQUEST) for protein identification using a relevant protein database.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

PeptideMassFingerprintingWorkflow cluster_SamplePrep Sample Preparation cluster_MALDI MALDI-TOF MS cluster_DataAnalysis Data Analysis Protein Protein Sample Digestion Tryptic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Spotting Co-crystallization on MALDI Plate Peptides->Spotting Matrix Matrix Solution (CHCA or Alternative) Matrix->Spotting MS Mass Spectrometry Analysis Spotting->MS Spectra Mass Spectra MS->Spectra Database Protein Database Search Spectra->Database ProteinID Protein Identification Database->ProteinID

Caption: Workflow for Peptide Mass Fingerprinting.

MatrixComparison cluster_Properties Key Performance Characteristics CHCA CHCA (α-Cyano-4-hydroxycinnamic acid) Sensitivity Sensitivity CHCA->Sensitivity Standard SequenceCoverage Sequence Coverage CHCA->SequenceCoverage Good Bias Analyte Bias CHCA->Bias Some Bias LabilePeptides Labile Peptide Analysis CHCA->LabilePeptides Standard Alternative This compound (Proxy: Cl-CCA) Alternative->Sensitivity Potentially Higher Alternative->SequenceCoverage Potentially Improved Alternative->Bias Potentially Reduced Alternative->LabilePeptides Potentially Better Preservation

References

A Head-to-Head Comparison: 3-Cyano-4-hydroxybenzoic Acid vs. Sinapinic Acid for Protein Analysis in MALDI-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical choice of a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of proteins, the selection between 3-Cyano-4-hydroxybenzoic acid (more commonly known as α-Cyano-4-hydroxycinnamic acid, CHCA) and sinapinic acid (SA) is a fundamental decision that significantly impacts the quality and success of experimental outcomes. This guide provides an objective, data-supported comparison of their performance, complete with experimental protocols and logical workflows to aid in your selection process.

At the heart of MALDI-MS lies the matrix, a small organic molecule that co-crystallizes with the analyte. The matrix absorbs the energy from the laser, facilitating a soft ionization of the analyte and minimizing fragmentation. The choice of matrix is paramount and is largely dictated by the molecular weight of the protein under investigation. CHCA is widely recognized as the matrix of choice for peptides and small proteins, while sinapinic acid is the established standard for larger, intact proteins.

Performance Comparison at a Glance

The differential performance of CHCA and sinapinic acid is rooted in their distinct physicochemical properties, which influence their interaction with proteins of varying sizes and characteristics.

FeatureThis compound (CHCA)Sinapinic Acid (SA)
Optimal Mass Range Peptides and proteins < 10 kDa[1]Proteins 10 kDa - 150 kDa[2][3]
Ionization Type "Hard" ionization, leading to more fragmentation[4]"Softer" ionization, preserving intact molecular ions[4]
Signal Intensity Can provide strong signals for smaller analytes.For low molecular weight serum proteome on a ground steel target, SA produced 3.5 times greater average signal intensity than CHCA on an Anchorchip target[5].
Signal-to-Noise Ratio (S/N) Generally lower for larger proteins.For low molecular weight serum proteome on a ground steel target, SA produced 10 times greater average S/N than CHCA on an Anchorchip target[5].
Adduct Formation Less prone to forming adducts with the analyte.Tends to form adducts with analyte ions, which can be resolved for proteins up to 40 kDa[4].
Crystal Homogeneity Forms small, homogenous crystals, leading to good resolution for peptides[4].Can form large crystals, which may lead to "hot spots" and shot-to-shot variability[6].
Solubility Not soluble in water, well soluble in organic solvents[4].Not soluble in water, well soluble in organic solvents[4].
Typical Applications Peptide mass fingerprinting, proteomics[7].Intact protein mass determination, analysis of protein complexes[8].

Experimental Insights

A study comparing a novel matrix, CPPA, with CHCA and SA provided insights into their relative performance. In the analysis of a standard protein mixture, trypsinogen (23,981 Da) was not detected using CHCA under the tested conditions. Furthermore, in the analysis of a complex hazelnut protein extract, sinapinic acid yielded poorer results than CHCA[6]. This underscores the importance of matching the matrix to the specific analyte and sample complexity.

Another comparative study focused on the low molecular weight human serum proteome found that sinapinic acid used with a thin-layer method on a ground steel plate provided superior results in the 3-20 kDa range compared to CHCA, with reduced noise and higher signal-to-noise ratio and resolution[5].

Experimental Protocols

Accurate and reproducible results in MALDI-MS are critically dependent on meticulous sample preparation. Below are detailed methodologies for the use of both CHCA and sinapinic acid.

Protocol 1: α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation and Application

This protocol is adapted for the analysis of peptides and small proteins.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Acetone

  • Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Proteomics grade water

Procedure:

  • Matrix Solution Preparation: A commonly used solvent composition for CHCA is a mixture of isopropanol (IPA), acetonitrile (ACN), acetone, and 0.1% trifluoroacetic acid (TFA) in a ratio of 2:7:7:2 (v/v/v/v)[9]. Dissolve CHCA in this solvent mixture to a final concentration of 7 mg/mL[10]. Vortex the solution vigorously to ensure the matrix is fully dissolved.

  • Sample Preparation: The protein sample should be dissolved in a compatible solvent, typically 0.1% TFA in water.

  • Sample-Matrix Mixing: Mix the matrix solution and the sample solution in a 10:1 ratio (matrix:sample)[10].

  • Spotting: Apply approximately 1 µL of the mixture onto the MALDI target plate. Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.

  • Analysis: Once the spot is completely dry, the target can be introduced into the mass spectrometer for analysis.

Protocol 2: Sinapinic Acid (SA) Matrix Preparation and Application

This protocol is optimized for the analysis of intact proteins with higher molecular weights.

Materials:

  • Sinapinic acid (SA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Proteomics grade water

Procedure:

  • Matrix Solution Preparation: Prepare a stock solution of sinapinic acid by dissolving 10 mg of SA in 1.0 mL of a solution containing 50% acetonitrile and 0.1% TFA in proteomics grade water[11]. Vortex the solution vigorously to ensure complete dissolution. This will create a 10 mg/mL stock solution.

  • Sample Preparation: The protein sample should be dissolved in a suitable solvent, such as 0.1% TFA.

  • Sample Spotting (Dried Droplet Method):

    • Mix the matrix stock solution with the protein sample. The ratio can be optimized, but a 1:1 ratio is a good starting point.

    • Apply 0.2 to 0.6 µL of this mixture onto the MALDI sample plate[11].

    • Allow the droplet to completely air-dry at room temperature to facilitate co-crystallization[11].

  • Analysis: Insert the MALDI plate into the mass spectrometer for data acquisition.

Visualizing the Workflow and Decision Process

To further clarify the experimental process and the logic behind matrix selection, the following diagrams are provided.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Spotting cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Protein Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (CHCA or SA) Matrix->Mix Spot Spot Mixture on Target Plate Mix->Spot Dry Co-crystallization (Air Dry) Spot->Dry Load Load Target into MS Dry->Load Analyze Laser Desorption/ Ionization Load->Analyze Detect Time-of-Flight Detection Analyze->Detect Spectrum Mass Spectrum Generation Detect->Spectrum Interpret Data Interpretation Spectrum->Interpret

A generalized workflow for protein analysis using MALDI-MS.

Matrix_Selection Start Protein Sample for MALDI-MS MW_Check Determine Molecular Weight (MW) of Protein of Interest Start->MW_Check CHCA_Path Select CHCA Matrix MW_Check->CHCA_Path MW < 10 kDa SA_Path Select Sinapinic Acid (SA) Matrix MW_Check->SA_Path MW > 10 kDa Analysis_Type Desired Outcome? CHCA_Path->Analysis_Type Intact_Mass Intact Mass Analysis (Minimal fragmentation) SA_Path->Intact_Mass Peptide_Fingerprint Peptide Mass Fingerprinting (Fragmentation desired) Analysis_Type->Peptide_Fingerprint Fragmentation Analysis_Type->Intact_Mass Intact Mass

A decision tree for selecting between CHCA and Sinapinic Acid.

Conclusion

The choice between this compound (CHCA) and sinapinic acid is a critical step in the MALDI-MS analysis of proteins. While CHCA excels in the analysis of peptides and smaller proteins due to its ability to form homogenous crystals and promote efficient ionization, sinapinic acid is the superior choice for larger, intact proteins, where its "softer" ionization preserves the molecular ion. The experimental data, though not exhaustive in a single source, consistently supports this division of application. By understanding the fundamental properties of each matrix and adhering to optimized experimental protocols, researchers can enhance the quality, reproducibility, and success of their protein mass spectrometry studies.

References

Validating α-Cyano-4-hydroxycinnamic Acid (CHCA) for Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a critical factor influencing data quality and analytical success. While a variety of matrices are available, α-cyano-4-hydroxycinnamic acid (CHCA) has emerged as a gold standard, particularly for the analysis of peptides. This guide provides an objective comparison of CHCA's performance with other common alternatives, supported by experimental data and detailed protocols.

Overview of Common MALDI Matrices

In the realm of proteomics, several matrices are frequently employed, each with distinct advantages and disadvantages. The most common among these are α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA).[1][2] CHCA is particularly well-suited for the analysis of peptides and proteins with molecular weights less than 5 kDa.[3] DHB is often preferred for peptides and proteins as well, and is also widely used for carbohydrates and lipids.[2] Sinapinic acid is typically the matrix of choice for larger proteins with molecular weights greater than 5 kDa.[3]

Performance Comparison of MALDI Matrices

The selection of an appropriate matrix is paramount for achieving optimal results in MALDI-MS. The performance of a matrix can be evaluated based on several key metrics, including signal intensity, signal-to-noise ratio, spot-to-spot reproducibility, and the ability to facilitate the analysis of a wide range of analytes.

Performance Metricα-Cyano-4-hydroxycinnamic acid (CHCA)2,5-Dihydroxybenzoic acid (DHB)Sinapinic Acid (SA)
Primary Analytes Peptides and proteins (< 5 kDa)[3]Peptides, proteins, carbohydrates, lipids[2]Proteins (> 5 kDa)[3]
Signal Intensity Generally high, especially for low-abundance peptides.[4]Can be weaker than CHCA, but may detect more peptides at higher concentrations.[1]Good for high molecular weight proteins.
Background Noise Can produce matrix cluster signals in the low m/z region.[1]Produces less background from matrix clusters, beneficial for low m/z analysis.[1][4]Generally low background in the high mass range.
Crystal Homogeneity Can form "hot spots," leading to variability.[5]Can provide more homogeneous spots.Can also form heterogeneous crystals.
Reproducibility Spot-to-spot variability can be a challenge.[5]Generally offers better spot-to-spot reproducibility.Can exhibit variability.
Special Considerations Efficient ionization of peptides.[1]Preferred for post-translational modification (PTM) studies as modifications are more likely to remain intact.[1]Optimal for large, intact protein analysis.

Experimental Protocols

Reproducible and reliable results in MALDI-MS are highly dependent on meticulous sample preparation. Below are detailed protocols for the use of CHCA, DHB, and SA.

α-Cyano-4-hydroxycinnamic acid (CHCA) Protocol (Dried-Droplet Method)

  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 33% acetonitrile, 67% water, and 0.1% trifluoroacetic acid (TFA).[4]

  • Sample Solution Preparation: Dissolve the peptide sample in a suitable solvent, such as water or a TA solvent (e.g., 30% acetonitrile in 0.1% TFA), to a concentration of approximately 1 µM.[3][4]

  • Sample-Matrix Mixture: Mix the sample and matrix solutions in a 1:1 ratio.[4]

  • Spotting: Deposit 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[4]

  • Crystallization: Allow the droplet to air-dry at room temperature to facilitate the co-crystallization of the matrix and analyte.[4]

  • Analysis: Analyze the prepared sample using a MALDI-TOF mass spectrometer.[4]

CHCA_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_analysis Analysis Matrix_Prep Prepare Saturated CHCA Solution Mix Mix Sample and Matrix (1:1) Matrix_Prep->Mix Sample_Prep Prepare Peptide Sample Solution Sample_Prep->Mix Spot Spot 0.5-1.0 µL on Target Mix->Spot Crystallize Air-Dry for Co-crystallization Spot->Crystallize Analyze MALDI-MS Analysis Crystallize->Analyze

Workflow for CHCA Dried-Droplet Sample Preparation.

2,5-Dihydroxybenzoic acid (DHB) Protocol (Dried-Droplet Method)

  • Matrix Solution Preparation: Prepare a 10 mg/mL solution of DHB in a solvent mixture of 50% acetonitrile, 50% proteomics-grade water, and 0.1% TFA.[4]

  • Sample Solution Preparation: Dissolve the analyte in a compatible solvent.

  • Sample-Matrix Mixture: Mix the sample and matrix solutions, often in a 1:1 ratio.

  • Spotting: Deposit 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature.

  • Analysis: Proceed with MALDI-MS analysis.

Sinapinic Acid (SA) Protocol (Dried-Droplet Method)

  • Matrix Solution Preparation: Prepare a saturated solution of SA in a solvent such as TA30 (30% acetonitrile, 70% water, 0.1% TFA).[6]

  • Sample Solution Preparation: Dissolve the protein sample in a suitable solvent. The concentration should typically be between 10 fmol/µL and 1 pmol/µL.[6]

  • Sample-Matrix Mixture: Combine one part of the saturated SA solution with one part of the sample solution.[6]

  • Spotting: Apply 0.5 µL of the mixture to the MALDI target.[6]

  • Crystallization: Let the spot air-dry at room temperature.[6]

  • Analysis: Perform the analysis on a MALDI-TOF mass spectrometer.

MALDI-MS Experimental Workflow

The general workflow for a MALDI-MS experiment in quantitative proteomics involves several key stages, from sample acquisition to data analysis.

MALDI_Proteomics_Workflow cluster_sample Sample Preparation cluster_maldi MALDI-MS cluster_data Data Analysis Sample_Acquisition Sample Acquisition (e.g., tissue, cells) Protein_Extraction Protein Extraction and Digestion Sample_Acquisition->Protein_Extraction Matrix_Prep Matrix Preparation and Sample Spotting Protein_Extraction->Matrix_Prep MS_Analysis Mass Spectrometry Analysis Matrix_Prep->MS_Analysis Data_Processing Data Processing and Peptide Identification MS_Analysis->Data_Processing Quantification Quantitative Analysis Data_Processing->Quantification Bioinformatics Bioinformatic Analysis Quantification->Bioinformatics

References

A Head-to-Head Comparison: Evaluating 3-Cyano-4-hydroxybenzoic Acid for Enhanced Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the choice of a MALDI matrix is a critical determinant of experimental success. This guide provides an in-depth performance evaluation of 3-Cyano-4-hydroxybenzoic acid (CHCA), a widely used matrix, and objectively compares it with other common alternatives. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate matrix for your specific lipid analysis needs.

Introduction to MALDI Matrices in Lipidomics

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful technique for the analysis of a wide range of biomolecules, including lipids. The matrix plays a pivotal role by co-crystallizing with the analyte and absorbing the laser energy, facilitating a soft ionization process that minimizes fragmentation. The ideal matrix for lipidomics should provide high ionization efficiency, excellent signal-to-noise ratio, good spot homogeneity for imaging applications, and broad applicability across different lipid classes and ionization modes.

Performance Profile of this compound (CHCA)

This compound, also known as α-cyano-4-hydroxycinnamic acid (CHCA), is a cornerstone matrix in MALDI-MS, particularly favored for the analysis of peptides and proteins. Its utility extends to lipidomics, where it demonstrates robust performance, especially in the positive ion mode.

Advantages:

  • High Ionization Efficiency in Positive Ion Mode: CHCA is renowned for its ability to generate strong signals for a variety of lipid classes in positive ion mode.[1]

  • Good Performance for Neutral Lipids: It is often a suitable choice for the analysis of neutral lipids like triglycerides (TGs) and diglycerides (DGs).

  • Broad Applicability: CHCA has been successfully used for the analysis of various lipid classes, including phospholipids.[2]

  • Compatibility with Post-Ionization Techniques: The use of MALDI-2 post-ionization with CHCA can lead to a significant increase in the number of identified lipid species.[3]

Disadvantages:

  • Matrix Background Interference: CHCA can produce matrix-related peaks in the low mass range, which may interfere with the detection of low molecular weight lipids like free fatty acids.[2]

  • Potential for In-Source Decay: In-source decay (ISD) can be more prominent with CHCA compared to other matrices like DHB, potentially leading to fragmentation of labile lipids.[4]

  • Limited Performance in Negative Ion Mode: While usable, its performance in negative ion mode is generally surpassed by other matrices specifically chosen for this purpose.

Alternative Matrices for Lipidomics: A Comparative Overview

Several other matrices are commonly employed in lipidomics, each with its own set of strengths and weaknesses. The choice of an alternative to CHCA often depends on the specific lipid class of interest and the desired ionization mode.

2,5-Dihydroxybenzoic Acid (DHB)

DHB is another versatile matrix widely used in MALDI-MS for a broad range of analytes, including lipids.

Key Characteristics:

  • Versatility: DHB is effective for a wide array of lipids in both positive and negative ion modes.

  • Reduced Background Noise: It tends to produce a cleaner background in the low mass region compared to CHCA, which is advantageous for the analysis of smaller lipids.[5]

  • Good for Phospholipids: DHB shows excellent performance for the analysis of various phospholipid classes.[3]

  • Spot Homogeneity: DHB can form highly uniform crystals, which is beneficial for imaging mass spectrometry.

Sinapinic Acid (SA)

Primarily known for its application in protein analysis, sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) also finds use in lipidomics.

Key Characteristics:

  • Effective for Larger Lipids: SA can be a good choice for the analysis of larger, more hydrophobic lipid molecules.

  • Used in Both Ionization Modes: It can be used for both positive and negative ion mode analysis of lipids.

9-Aminoacridine (9-AA)

9-AA is the go-to matrix for high-sensitivity analysis of lipids in the negative ion mode.

Key Characteristics:

  • Superior Performance in Negative Ion Mode: 9-AA provides excellent signal-to-noise ratio and high sensitivity for acidic lipids and phospholipids in negative ion detection.[1][6]

  • Reduced Matrix Interference: It generates minimal matrix-related background signals in the lipid mass range.[7]

  • Potential for In-Source Fragmentation: While highly sensitive, 9-AA can sometimes induce in-source fragmentation, leading to the misidentification of certain lipid species. For instance, phosphatidylcholines (PCs) can be detected in negative ion mode due to the loss of a methyl group, potentially being mistaken for phosphatidylethanolamines (PEs).[8]

1,5-Diaminonaphthalene (DAN)

DAN is a highly sensitive matrix that is effective in both positive and negative ionization modes for a variety of lipid classes.

Key Characteristics:

  • High Sensitivity: DAN is known to provide high signal intensities for many lipid species.[9]

  • Broad Lipid Coverage in Negative Ion Mode: In negative ion mode, DAN can detect a wide range of lipid species.[10]

  • Analyte Modification: A notable drawback of DAN is its potential to cause in-source modification of certain lipids, which can complicate data interpretation.[9]

Quantitative Performance Comparison

Direct quantitative comparison of MALDI matrices across different studies is challenging due to variations in experimental conditions. However, relative performance metrics can be summarized to guide matrix selection.

MatrixPrimary Ionization ModeKey StrengthsCommon Lipid ApplicationsNoteworthy Considerations
This compound (CHCA) PositiveHigh ionization efficiency, good for neutral lipids.[1][2]Phospholipids, Triglycerides, DiglyceridesPotential for low m/z background and in-source decay.[2][4]
2,5-Dihydroxybenzoic Acid (DHB) Positive & NegativeVersatile, low background, good for phospholipids, excellent spot homogeneity.[3][5]Phospholipids, GlycolipidsMay show lower signal intensity for some analytes compared to CHCA.
Sinapinic Acid (SA) Positive & NegativeGood for larger, hydrophobic lipids.High molecular weight lipidsLess commonly used for broad lipidomics than CHCA or DHB.
9-Aminoacridine (9-AA) NegativeSuperior sensitivity and signal-to-noise for acidic lipids.[1][6]Acidic Phospholipids, Free Fatty AcidsCan cause in-source fragmentation leading to misidentification.[8]
1,5-Diaminonaphthalene (DAN) Positive & NegativeHigh sensitivity for a broad range of lipids.[9]General LipidomicsPotential for in-source analyte modification.[9]

Table 1. Summary of Performance Characteristics of Common MALDI Matrices for Lipidomics.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful MALDI-MS analysis. Below are representative protocols for the preparation and application of the discussed matrices.

Protocol 1: this compound (CHCA) Matrix Preparation[11]
  • Matrix Solution: Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile (ACN) and 50% water containing 0.1% trifluoroacetic acid (TFA). Alternatively, a concentration of 5-10 mg/mL can be used.

  • Sample Preparation: Dissolve the lipid extract in a suitable solvent (e.g., chloroform/methanol 2:1, v/v).

  • Deposition (Dried-Droplet Method): Mix the lipid sample and matrix solution in a 1:1 volume ratio. Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature.

Protocol 2: 2,5-Dihydroxybenzoic Acid (DHB) Matrix Preparation
  • Matrix Solution: Prepare a solution of DHB at a concentration of 10-20 mg/mL in 70% methanol.

  • Sample Preparation: Dissolve the lipid extract in a compatible solvent.

  • Deposition (Dried-Droplet Method): Mix the sample and matrix solutions (e.g., in a 1:1 ratio) and spot onto the target plate. Allow to air dry.

Protocol 3: Sinapinic Acid (SA) Matrix Preparation[12]
  • Matrix Solution: Prepare a 10 mg/mL solution of SA in 50% ACN and 50% water with 0.1% TFA.

  • Sample Preparation: Dissolve the lipid sample in a suitable solvent.

  • Deposition (Thin-Layer Method):

    • Pre-spot the MALDI target with 0.5-1.0 µL of the matrix solution and let it dry completely.

    • Apply 0.2-0.6 µL of the lipid sample solution onto the dried matrix spot.

    • Allow the sample to co-crystallize with the matrix.

Protocol 4: 9-Aminoacridine (9-AA) Matrix Preparation (for Negative Ion Mode)
  • Matrix Solution: Prepare a 10 mg/mL solution of 9-AA in isopropanol or a mixture of isopropanol and acetonitrile (e.g., 6:4, v/v).

  • Sample Preparation: Dissolve the lipid extract in a suitable solvent.

  • Deposition (Dried-Droplet Method): Mix the sample and matrix solutions and spot onto the target plate. Allow to air dry.

Visualizing the Workflow and Key Relationships

To better illustrate the experimental process and the decision-making involved in matrix selection, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_matrix_prep Matrix Preparation cluster_spotting Sample Deposition cluster_analysis MALDI-MS Analysis LipidExtraction Lipid Extraction (e.g., Folch/Bligh-Dyer) SampleDissolution Dissolution in Organic Solvent LipidExtraction->SampleDissolution Mixing Sample & Matrix Mixing SampleDissolution->Mixing MatrixSelection Matrix Selection (CHCA, DHB, 9-AA, etc.) MatrixSolution Matrix Solution Preparation MatrixSelection->MatrixSolution MatrixSolution->Mixing Spotting Spotting on MALDI Target Mixing->Spotting Drying Co-crystallization (Air Drying) Spotting->Drying MALDI_MS MALDI-TOF MS Analysis Drying->MALDI_MS DataAcquisition Data Acquisition MALDI_MS->DataAcquisition DataAnalysis Data Analysis (Lipid Identification & Quantification) DataAcquisition->DataAnalysis

Figure 1. A generalized experimental workflow for MALDI-MS based lipidomics analysis.

Matrix_Selection_Pathway cluster_ion_mode Ionization Mode cluster_lipid_class Primary Lipid Class of Interest cluster_matrix_choice Recommended Matrix Start Lipid Analysis Goal PositiveMode Positive Ion Mode Start->PositiveMode NegativeMode Negative Ion Mode Start->NegativeMode NeutralLipids Neutral Lipids (TGs, DGs) PositiveMode->NeutralLipids Phospholipids Phospholipids (PC, PE, PS, PI) PositiveMode->Phospholipids NegativeMode->Phospholipids AcidicLipids Acidic Lipids (Free Fatty Acids, PA) NegativeMode->AcidicLipids CHCA CHCA NeutralLipids->CHCA DHB DHB NeutralLipids->DHB SA SA NeutralLipids->SA (Large Lipids) Phospholipids->CHCA (Positive Mode) Phospholipids->DHB (Positive & Negative) NineAA 9-AA Phospholipids->NineAA (Negative Mode) DAN DAN Phospholipids->DAN (High Sensitivity) AcidicLipids->NineAA

Figure 2. A decision pathway for selecting an appropriate MALDI matrix based on experimental goals.

Conclusion

The performance evaluation of this compound (CHCA) underscores its position as a robust and reliable matrix for lipidomics, particularly in the positive ion mode. However, for comprehensive lipid analysis, a single matrix may not suffice. The comparative data presented in this guide highlights the strengths of alternative matrices such as DHB for its versatility and low background, and 9-AA for its exceptional performance in the negative ion mode. By carefully considering the specific lipid classes of interest and the desired analytical outcomes, researchers can leverage the information and protocols provided here to optimize their MALDI-MS workflows and achieve high-quality, reproducible results in their lipidomics studies.

References

A Researcher's Guide to Dihydroxybenzoic Acid Isomers as MALDI Matrices

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Enhanced Mass Spectrometry Outcomes

For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of analytical success. Dihydroxybenzoic acid (DHB) is a widely utilized class of matrices, with the 2,5-DHB isomer being the most common. However, the various positional isomers of DHB exhibit significantly different performance characteristics that can be harnessed for optimal analysis of specific analyte classes. This guide provides a comparative analysis of DHB isomers, supported by experimental findings, to aid in the selection of the most appropriate matrix for your research needs.

Performance Comparison of DHB Isomers

The efficacy of a DHB isomer as a MALDI matrix is not governed by a single property but rather a complex interplay of factors including UV absorption, acidity, crystallization behavior, and analyte co-crystallization.[1][2] The following table summarizes the observed performance of various DHB isomers for different classes of biomolecules and synthetic polymers. Performance is ranked based on reported signal intensity, spectral quality, and overall effectiveness.

Analyte ClassDHB IsomerPerformance Ranking & ObservationsIon ModeKey Findings & Citations
Phospholipids 2,5-DHBExcellent (1st) : Provides high-quality positive ion spectra.[1] Forms small, uniform crystals leading to good reproducibility.[1][3]PositiveThe quality of positive ion spectra for phospholipids generally follows the order: 2,5-DHB > 2,6-DHB > 2,3-DHB > 2,4-DHB.[1]
2,6-DHBGood (2nd) : Effective in positive ion mode.[1] However, it provides no signal in negative ion mode due to its high acidity.[1][3]Positive
2,4-DHBFair (4th in Positive) : Suitable for negative ion mode analysis.[1][3]Positive/Negative
3,5-DHBPoor (Positive) , Good (Negative) : Yields very weak positive ion signals, but is one of the most suitable for negative ion mode.[1][3]Positive/Negative
2,3-DHBFair (3rd) : Provides useful positive ion spectra.[1]Positive
3,4-DHBPoor : Gives very weak positive ion signals.[1][3]Positive
Synthetic Polymers 2,6-DHBExcellent (Best) : Consistently produces the most intense peaks for polyethylene glycols (PEGs) in both solvent-based and solvent-free preparations.[2][4]PositiveFor PEGs, 2,3-DHB, 2,5-DHB, and 2,6-DHB are effective, while other isomers are considered unusable.[4]
(e.g., PEG)2,5-DHBGood : Performs well for the analysis of various synthetic polymers.[4][5][6]Positive
2,3-DHBGood : A viable option for PEG analysis.[4]Positive
Peptides & Proteins 2,5-DHBExcellent : A versatile, "workhorse" matrix for peptides and proteins, especially glycoproteins.[7] It can lead to higher sequence coverage at increased analyte concentrations.[7] Tends to produce less background noise from matrix clusters in the lower m/z region.[7][8]PositiveThe choice between 2,5-DHB and other matrices like α-cyano-4-hydroxycinnamic acid (CHCA) can be analyte-dependent.
2,6-DHBGood : Has been shown to yield quality spectra, sometimes comparable to 2,5-DHB.[4][9]Positive
2,3-DHBGood : Reported to produce useful results for peptides and proteins.[9]Positive
Glycans & 2,5-DHBGood (Standard) : A standard and effective matrix for glycans.[7]Positive/NegativePerformance can be significantly enhanced with additives.
Oligosaccharides 2,5-DHB / 2,6-DHB (Binary Matrix)Excellent : A binary mixture of these two isomers has been shown to reduce background noise and increase sensitivity, leading to the identification of more glycan peaks compared to either matrix alone.[7]Positive
2,5-DHB with AnilineExcellent : The addition of aniline to the 2,5-DHB matrix can increase the signal intensity for N-linked glycans.[7]Positive

Experimental Protocols

Reproducible and high-quality MALDI-MS data are contingent on meticulous and consistent experimental protocols. The following methodologies provide a starting point for the comparative analysis of DHB isomers. Optimization for specific analytes and instrumentation is encouraged.

Materials
  • DHB Isomers: 2,3-DHB, 2,4-DHB, 2,5-DHB, 2,6-DHB, 3,4-DHB, 3,5-DHB (>99% purity)

  • Analytes: Peptides, proteins, phospholipids, synthetic polymers, glycans, etc.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Ultrapure Water, Trifluoroacetic Acid (TFA)

  • Equipment: Vortex mixer, microcentrifuge, MALDI target plate, MALDI-TOF mass spectrometer

Matrix Solution Preparation
  • Prepare a stock solution for each DHB isomer, typically at a concentration of 10-20 mg/mL.[2] A saturated solution can also be used.

  • The solvent system should be optimized for both the matrix and the analyte. A common solvent mixture is a 50:50 (v/v) solution of acetonitrile and water, with 0.1% trifluoroacetic acid added to aid in analyte ionization.[2]

  • Vortex the solutions vigorously to ensure complete dissolution of the matrix.

  • If the matrix is not fully soluble, centrifuge the vial and use the supernatant for sample preparation.[2]

Sample Preparation (Dried Droplet Method)

The dried droplet method is a common and straightforward technique for sample preparation in MALDI-MS.

  • Mix the analyte solution with the matrix solution. The optimal matrix-to-analyte molar ratio can vary significantly and should be determined empirically. A common starting point is a 1:1 volume ratio.

  • Spot 0.5 to 1.0 µL of the analyte-matrix mixture onto the MALDI target plate.[2]

  • Allow the droplet to air-dry at room temperature. This process facilitates the co-crystallization of the matrix and the analyte.[2]

MALDI-TOF Mass Spectrometry Analysis
  • Insert the MALDI target plate into the ion source of the mass spectrometer.

  • Acquire mass spectra in the appropriate ion mode (positive or negative) and over a mass range suitable for the analyte of interest.

  • Adjust the laser energy to the minimum level required to produce a good signal intensity and resolution while minimizing analyte fragmentation.[2]

  • To improve the signal-to-noise ratio and account for any heterogeneity in the crystal formation, sum the spectra from multiple laser shots at different positions within each sample spot.[2]

Visualizing Chemical Structures and Experimental Workflow

To further clarify the subject matter, the following diagrams illustrate the chemical structures of the DHB isomers and the general experimental workflow.

Caption: Chemical structures of the six dihydroxybenzoic acid (DHB) isomers.

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting cluster_analysis MALDI-TOF MS Analysis cluster_data Data Analysis analyte_prep Analyte Preparation mix Mix Analyte and Matrix analyte_prep->mix matrix_prep DHB Isomer Matrix Preparation matrix_prep->mix spot Spot on MALDI Plate mix->spot dry Co-crystallize spot->dry load Load Plate into Mass Spectrometer dry->load acquire Acquire Mass Spectra load->acquire process Process Spectra acquire->process compare Compare Performance process->compare

Caption: Experimental workflow for the comparative analysis of DHB isomers as MALDI matrices.

References

Benchmarking 3-Cyano-4-hydroxybenzoic Acid: A Comparative Guide to Novel MALDI Matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a pivotal decision that dictates the success of an experiment. For years, 3-Cyano-4-hydroxybenzoic acid (CHCA), also known as alpha-cyano-4-hydroxycinnamic acid, has been the benchmark matrix, particularly for the analysis of peptides and small proteins.[1] Its strong absorption at the 337 nm wavelength of nitrogen lasers and its ability to produce high-quality spectra for analytes generally under 10 kDa have cemented its status as a "gold standard."[1][2]

However, the pursuit of enhanced sensitivity, broader analyte compatibility, and a clearer low-mass region has driven the development of novel matrices. These alternatives offer unique advantages, addressing some of the inherent limitations of CHCA, such as its bias against certain peptide types and interference from matrix-related peaks in the low mass-to-charge (m/z) range.[1][2][3]

This guide provides an objective comparison of CHCA against several novel and alternative matrices, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal matrix for their specific application.

Performance Benchmarks: CHCA vs. Novel Alternatives

The performance of a MALDI matrix is a multi-faceted evaluation, encompassing sensitivity, analyte compatibility, and the quality of the resulting spectrum. The following tables summarize the performance of CHCA against key alternatives based on quantitative and qualitative experimental data.

Table 1: General Properties and Recommended Applications of Selected MALDI Matrices

MatrixAbbreviationMolecular Weight (Da)Primary Application(s)Key Advantages
This compoundCHCA189.17Peptides, Small Proteins (<10 kDa), Small MoleculesHigh sensitivity for peptides, robust and widely used.[1][3]
4-Chloro-α-cyanocinnamic acidClCCA207.62Peptides (including labile/phosphopeptides), Small MoleculesHigher overall sensitivity than CHCA, less bias, reduced fragmentation of labile analytes.[2][4][5]
6-Aza-2-thiothymineATT143.15Higher Molecular Weight Peptides, LipidsSuperior sequence coverage for larger peptides, complementary to CHCA.[1]
α-Cyano-5-phenyl-2,4-pentadienic acidCPPA213.22Intact Proteins, Complex Protein Mixtures (e.g., bacteria, food)Better S/N ratios and uniform response for intact proteins compared to CHCA and SA.[6]
2,5-Dihydroxybenzoic acidDHB154.12Peptides, Glycoproteins, Phosphopeptides, Small Molecules"Cooler" matrix, good for labile modifications, less background in low m/z range.[3][7]
Sinapinic AcidSA224.21Proteins (>10 kDa)Gold standard for high-mass proteins, produces singly charged ions.[6]

Table 2: Comparative Performance Metrics for Peptide and Protein Analysis

MatrixAnalytePerformance MetricResult
ClCCA Tryptic DigestsSequence CoverageBetter than CHCA, especially at low digest levels.[2]
PhosphopeptidesSensitivityUp to tenfold improvement compared to CHCA.[2]
PeptidesIon SuppressionLess sensitive to artifacts from TiO2 enrichment that cause ion suppression in CHCA.[2]
ATT Peptides (>3 kDa)Sequence CoverageOffers significant advantages over CHCA for higher molecular weight peptides.[1]
CPPA Standard ProteinsSignal-to-Noise (S/N) RatioExhibited better S/N ratios compared to CHCA and SA.[6]
Intact Bacteria (E. coli)ReproducibilityMore homogeneous sample/matrix spot compared to the "hot spots" formed by SA.[6]
DHB Tryptic DigestsPeptide IdentificationCan result in identification of higher numbers of peptides and better database search scores than CHCA for high fmol-level concentrations.[3]

Table 3: Comparative Performance Metrics for Small Molecule and Lipid Analysis

MatrixAnalyte ClassPerformance MetricResult
CHCA Lipids (Positive Ion Mode)Lipid DetectionHigh number of detected lipids, comparable to THAP.[8]
Small Molecules (Brain Tissue)Peak Detection (Positive Mode)Recrystallized CHCA offered superior performance for detected metabolites.[9]
ATT Lipids (Positive Ion Mode)Lipid AnnotationEnabled the putative annotation of 98 lipids, showing balanced performance.[1]
ClCCA & Derivatives Lipids, Small MoleculesLow-Mass InterferenceRationally designed to reduce interference in the low-mass region.[4][10]
DHB LipidsCholesterol DetectionProduced intense cholesterol signals in the white matter of brain tissue.[8]

Visualization of Experimental Design and Logic

Understanding the workflow for matrix comparison and the decision-making process for matrix selection is crucial for reproducible and optimal results.

experimental_workflow cluster_prep 1. Preparation cluster_application 2. Sample Spotting cluster_analysis 3. Data Acquisition cluster_evaluation 4. Performance Evaluation analyte_prep Analyte Preparation (e.g., Protein Digestion) spotting Co-crystallization (Analyte + Matrix on Target) analyte_prep->spotting matrix_prep Matrix Solution Preparation (CHCA, ClCCA, ATT, etc.) matrix_prep->spotting maldi_ms MALDI-TOF MS Analysis (Acquire Spectra) spotting->maldi_ms data_proc Data Processing (Baseline Correction, Peak Picking) maldi_ms->data_proc metrics Compare Metrics (S/N, Resolution, # Peaks) data_proc->metrics conclusion Select Optimal Matrix metrics->conclusion matrix_selection_tree cluster_peptides cluster_labile cluster_other start Start: What is the primary analyte class? peptide_mw Analyte Molecular Weight? start->peptide_mw Peptide/ Protein lipids Lipids / Small Molecules start->lipids Other chca Use CHCA (Gold Standard) peptide_mw->chca < 10 kDa att Consider ATT (Better Sequence Coverage) peptide_mw->att > 10 kDa sa Use Sinapinic Acid (SA) peptide_mw->sa > 30 kDa labile Phosphorylated or Labile? chca->labile att->labile clcca Use ClCCA (Prevents Fragmentation) labile->clcca Yes dhb Use DHB ('Cooler' Matrix) labile->dhb Yes lipids_exp Consider CHCA, ATT, DHB (Empirical Testing Recommended) lipids->lipids_exp

References

Unveiling the Potential of 3-Cyano-4-hydroxybenzoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the identification of novel molecular probes and therapeutic candidates is a critical endeavor. 3-Cyano-4-hydroxybenzoic acid (CHB), a small organic molecule, presents an intriguing structural similarity to known inhibitors of monocarboxylate transporters (MCTs), suggesting its potential as a modulator of cellular metabolism. This guide provides a comparative analysis of CHB against established MCT inhibitors, outlines detailed experimental protocols for its validation, and visualizes the underlying biological pathways and experimental workflows.

The rationale for investigating this compound stems from its structural resemblance to α-cyano-4-hydroxycinnamic acid (ACCA), a widely used, albeit non-specific, inhibitor of MCTs. These transporters, particularly MCT1, are crucial for the transport of lactate and other monocarboxylates across the plasma membrane and are implicated in the metabolic reprogramming of cancer cells. As such, MCT inhibitors are a promising class of anti-cancer agents. This guide serves to equip researchers with the necessary information to explore the potential of CHB in this context.

Comparative Analysis of MCT Inhibitors

To objectively assess the potential of this compound, it is essential to compare its (currently undetermined) performance metrics against well-characterized MCT inhibitors. The following table summarizes key data for established compounds.

CompoundTarget(s)Potency (Ki/IC50)SelectivityMode of Action
This compound (CHB) To Be DeterminedNot AvailableNot AvailableHypothesized to be a competitive inhibitor of MCTs based on structural similarity to ACCA.
α-Cyano-4-hydroxycinnamic acid (ACCA) MCT1, MCT2, MCT4, Mitochondrial Pyruvate CarrierIC50 = 1.5 µM (pyruvate transport in rat heart mitochondria)[1]; Ki = 6.3 µM (mitochondrial pyruvate transporter)[2]Non-specific, with some reports suggesting a 10-fold selectivity for MCT1 over other MCTs.Non-competitive inhibitor of MCTs.[2]
AZD3965 MCT1Ki = 1.6 nM[3]~6-fold selectivity over MCT2; no significant activity against MCT3 or MCT4.[4]Potent and selective inhibitor of MCT1.[3][5]
AR-C155858 MCT1, MCT2Ki = 2.3 nM (MCT1), <10 nM (MCT2)[6][7][8]Selective for MCT1 and MCT2 over MCT4.[8]Potent inhibitor of MCT1 and MCT2.[6][7]

Experimental Protocols for Validation

To validate the hypothesized activity of this compound as an MCT inhibitor, standardized experimental protocols are necessary. Below are detailed methodologies for key assays.

Radiolabeled Lactate Transport Assay

This assay directly measures the inhibition of lactate transport into cells.

Materials:

  • Cancer cell line expressing MCT1 (e.g., Raji, SiHa)

  • 12-well cell culture plates

  • Uptake buffer (e.g., 10 mM HEPES/pH 7.5, 5 mM KCl, 100 mM NaCl, 1 mM MgCl₂)

  • [¹⁴C]-L-lactate

  • Unlabeled L-lactate

  • This compound (CHB) and other inhibitors

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 2% w/v sodium dodecyl sulfate)

  • Scintillation counter

Protocol:

  • Cell Culture: Plate cells in 12-well plates and grow to a suitable confluence.

  • Equilibration: Wash cells with glucose-free medium.

  • Inhibitor Pre-incubation: Pre-incubate cells with varying concentrations of CHB or other test compounds in uptake buffer for 30 minutes at 37°C.

  • Lactate Uptake: Add uptake buffer containing [¹⁴C]-L-lactate (e.g., 2 µCi) and a low concentration of unlabeled L-lactate (e.g., 0.5 µM). For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled lactate (e.g., 10 mM).

  • Incubation: Incubate for 1-5 minutes at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells using lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Calculate the percentage of inhibition at each inhibitor concentration compared to the untreated control to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of MCT inhibition on cancer cell proliferation and survival.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (CHB) and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of CHB or other inhibitors and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the context of CHB's potential application, the following diagrams visualize the targeted signaling pathway and a proposed experimental workflow.

MCT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 Transporter Lactate_out->MCT1 Transport H_out H+ H_out->MCT1 Lactate_in Lactate MCT1->Lactate_in H_in H+ MCT1->H_in Cell_Effects ↓ pH ↓ Glycolysis ↓ Proliferation Lactate_in->Cell_Effects Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_in TCA TCA Cycle Pyruvate->TCA CHB 3-Cyano-4-hydroxybenzoic acid (CHB) CHB->MCT1 Inhibition

Caption: Inhibition of Lactate Transport by this compound.

Experimental_Workflow start Hypothesis: CHB inhibits MCT1 in_vitro In Vitro Assays start->in_vitro lactate_assay Lactate Transport Assay (Determine IC50) in_vitro->lactate_assay viability_assay Cell Viability Assay (e.g., MTT) in_vitro->viability_assay selectivity_assay Selectivity Profiling (vs. MCT2, MCT4) in_vitro->selectivity_assay data_analysis Data Analysis & Comparison to Alternatives lactate_assay->data_analysis viability_assay->data_analysis selectivity_assay->data_analysis conclusion Conclusion on CHB's Potential as an MCT1 Inhibitor data_analysis->conclusion

Caption: Experimental workflow for validating CHB as an MCT1 inhibitor.

References

The Reproducibility Workhorse: A Comparative Guide to 3-Cyano-4-hydroxybenzoic Acid (CHCA) Matrix in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical choice of a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, 3-Cyano-4-hydroxybenzoic acid (CHCA), often referred to as α-Cyano-4-hydroxycinnamic acid, has long been a gold standard. Its robust performance, particularly for the analysis of peptides and small proteins, has made it a staple in laboratories worldwide. This guide provides an objective comparison of CHCA's performance against alternative matrices, supported by experimental data, to inform matrix selection and enhance experimental reproducibility.

While CHCA remains a reliable choice for routine peptide analysis, especially for molecules under 10 kDa, the emergence of alternative matrices presents new opportunities for improved sensitivity, reduced background noise, and analysis of a broader range of molecules.[1] This guide will delve into a comparative analysis of CHCA with notable alternatives, including 4-chloro-α-cyanocinnamic acid (Cl-CCA), 6-Aza-2-thiothymine (ATT), and various CHCA derivatives.

Performance Comparison of MALDI Matrices

The selection of an appropriate matrix is paramount for successful MALDI-MS analysis, directly impacting ionization efficiency, signal intensity, and spectral quality. The following tables summarize the quantitative performance of CHCA in comparison to other commonly used matrices for different classes of analytes.

Performance Metricα-Cyano-4-hydroxycinnamic acid (CHCA)4-chloro-α-cyanocinnamic acid (Cl-CCA)Reference
Peptide Identification StandardSuperior for low femtomole range[2]
Sequence Coverage GoodHigher[2]
Detection of Acidic/Neutral Peptides ModerateSignificantly Improved[2]
Signal-to-Noise Ratio (Peptides) GoodHigher[3]
Sensitivity (Phosphopeptides) StandardHigher[2]
Reproducibility (Peptide Detection) GoodHigher[2]
Performance Metricα-Cyano-4-hydroxycinnamic acid (CHCA)6-Aza-2-thiothymine (ATT)Reference
Analyte Focus Peptides and small proteins (<10 kDa)Higher molecular weight peptides[1]
Hydrophobicity Well-suited for hydrophobic peptides[1]
Matrix-Related Peaks Generally not observed above m/z 400[1]
Sequence Coverage (Higher MW Peptides) StandardSuperior[1]
Matrix SeriesRelative Proton AffinityPerformance NoteReference
AnCCA> CHCABetter signal-to-noise ratios in SRM mode than CHCA.[4][5]
CHCA StandardGold standard for peptides.[1]
NpCCA< CHCABetter signal-to-noise ratios in SRM mode than CHCA.[4][5]
Cl-CCA< CHCAYielded the best results for 60% of compounds tested in one study.[4][5]

Experimental Protocols

Reproducibility in MALDI-MS is critically dependent on consistent and well-defined experimental protocols. Below are detailed methodologies for the preparation and application of CHCA and a common alternative, Cl-CCA.

CHCA Matrix Preparation and Application (Dried Droplet Method)

This protocol is a widely used standard method for preparing peptide and protein samples with CHCA for MALDI-MS analysis.[6][7]

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Proteomics grade water

  • Analyte sample

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of CHCA. A common solvent system is 50% acetonitrile, 50% proteomics grade water, and 0.1% TFA.[6] Vortex the mixture vigorously. If not fully dissolved, centrifuge the tube and use the supernatant.[6]

  • Sample-Matrix Mixture: Mix the saturated matrix solution with your sample. The optimal ratio may need to be determined empirically for specific analytes.

  • Spotting: Apply 0.2 to 1.0 µL of the sample-matrix mixture onto the MALDI sample plate.[6][7]

  • Crystallization: Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.[6][7]

  • Analysis: Place the MALDI plate into the mass spectrometer for analysis.

CHCA_Dried_Droplet_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis prep_matrix Prepare Saturated CHCA Solution mix Mix Matrix and Analyte Solutions prep_matrix->mix prep_sample Prepare Analyte Solution prep_sample->mix spot Spot Mixture onto MALDI Plate mix->spot crystallize Co-crystallize at Room Temperature spot->crystallize analyze Analyze in Mass Spectrometer crystallize->analyze

Fig. 1: Workflow for CHCA Dried-Droplet Sample Preparation.
Cl-CCA Matrix Preparation and Application

The preparation of Cl-CCA often involves slightly different solvent compositions to optimize its performance.

Materials:

  • 4-chloro-α-cyanocinnamic acid (Cl-CCA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analyte sample

Procedure:

  • Matrix Solution Preparation: A typical preparation involves dissolving Cl-CCA at a concentration of 5 mg/mL in 80% acetonitrile with 0.1% TFA.[3]

  • Sample-Matrix Mixture: For AnchorChip targets, a bulk MALDI sample solution can be prepared by mixing the matrix solution with the analyte solution in a 200:1 (v/v) ratio.[3]

  • Spotting: For dried droplet preparations on ground steel targets, 0.5 µL of the matrix solution is spotted first, followed immediately by 0.5 µL of the analyte solution.[3]

  • Crystallization: Allow the samples to dry under ambient conditions.

  • Analysis: Introduce the sample plate into the mass spectrometer for data acquisition.

Logical Framework for Matrix Selection

The choice between CHCA and an alternative matrix is often guided by the specific analytical challenge. The following diagram illustrates a decision-making process for selecting an appropriate matrix based on analyte characteristics and experimental goals.

Matrix_Selection_Logic start Start: Define Analytical Goal analyte_type What is the primary analyte type? start->analyte_type peptide_mw Is the peptide > 10 kDa? analyte_type->peptide_mw Peptides other_analytes Other Analytes (e.g., Lipids, Small Molecules) analyte_type->other_analytes Other low_level Low abundance or need high sensitivity? peptide_mw->low_level No att Consider ATT peptide_mw->att Yes acidic_peptide Are acidic/neutral peptides of interest? low_level->acidic_peptide No clcca Consider Cl-CCA low_level->clcca Yes chca Use CHCA acidic_peptide->chca No acidic_peptide->clcca Yes end Proceed to Method Development chca->end att->end clcca->end chca_deriv Consider CHCA Derivatives (e.g., AnCCA, NpCCA) chca_deriv->end other_analytes->chca_deriv Yes

References

Literature review on the effectiveness of 3-Cyano-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Cyano-4-hydroxybenzoic acid currently represents a molecule of potential interest primarily from a chemical synthesis perspective rather than as a well-characterized biologically active agent. A comprehensive review of publicly available scientific literature reveals a significant gap in research concerning its specific biological effectiveness, mechanism of action, and comparative performance against other compounds.

At present, there is a lack of published studies providing quantitative data on the therapeutic or biological efficacy of this compound. Consequently, the creation of a detailed comparison guide with experimental data, as initially requested, is not feasible. The available information is largely confined to its chemical properties, synthesis, and safety profile.

Chemical and Physical Properties

This compound is a derivative of benzoic acid with the chemical formula C₈H₅NO₃. Its structure is characterized by a benzene ring substituted with a carboxyl group, a hydroxyl group, and a cyano group. This combination of functional groups makes it a potentially versatile intermediate in organic synthesis.

PropertyValueSource
Molecular Weight163.13 g/mol [1]
IUPAC NameThis compound[1]
CAS Number70829-28-6[1]
Physical FormSolid

Potential as a Chemical Intermediate

The primary role of this compound described in the literature is as a chemical intermediate. Its functional groups allow for various chemical modifications, making it a building block for more complex molecules. For instance, a patent has described the use of cyano-benzoic acid derivatives in the synthesis of potential platelet aggregation inhibitors, although specific data on the 3-cyano-4-hydroxy isomer is not provided.[2]

Insights from the Parent Molecule: 4-Hydroxybenzoic Acid

While data on this compound is scarce, its parent molecule, 4-hydroxybenzoic acid, and its other derivatives have been the subject of numerous biological studies. These studies may offer some preliminary insights into the potential, albeit unconfirmed, areas of investigation for its cyano-derivative.

4-Hydroxybenzoic acid and its esters, known as parabens, are widely recognized for their antimicrobial properties and are used as preservatives in food, cosmetics, and pharmaceuticals.[3][4] Various derivatives have also been investigated for a range of other biological activities, including:

  • Antioxidant activity [3][4]

  • Antifungal activity

  • Antiviral activity [5]

  • Anti-inflammatory effects [3][4]

It is crucial to emphasize that these activities are characteristic of 4-hydroxybenzoic acid and its other derivatives, and cannot be directly extrapolated to this compound without specific experimental validation. The introduction of a cyano group can significantly alter the electronic properties, steric hindrance, and overall biological activity of the molecule.

Future Research Directions

The lack of data on the biological effectiveness of this compound highlights a clear area for future research. A logical first step would be to screen the compound for various biological activities, drawing inspiration from the known properties of the 4-hydroxybenzoic acid scaffold.

Below is a conceptual workflow for initiating such an investigation.

G cluster_0 Initial Screening cluster_1 Hit Identification & Lead Optimization cluster_2 Mechanism of Action & In vivo Studies A This compound Synthesis & Purification B In vitro Biological Screening Assays (e.g., Antimicrobial, Antioxidant, Cytotoxicity) A->B C Identification of Primary Biological Activity B->C D Structure-Activity Relationship (SAR) Studies C->D F Target Identification & Pathway Analysis D->F E Synthesis of Analogs E->D G In vivo Efficacy & Toxicity Studies in Animal Models F->G

References

A Head-to-Head Comparison of 3-Cyano-4-hydroxybenzoic Acid and DHB for Glycoprotein Analysis via MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Selecting the Optimal Matrix for Glycoprotein Analysis

In the realm of glycoproteomics, the selection of an appropriate matrix is a critical determinant for successful analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. The matrix facilitates the gentle ionization of large biomolecules, such as glycoproteins, preserving their structural integrity for accurate mass determination. Among the plethora of available matrices, α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are two of the most commonly employed for the analysis of peptides and proteins. This guide provides a head-to-head comparison of their performance for the specific application of glycoprotein analysis, supported by experimental data and detailed protocols.

While both CHCA and DHB are utilized for the analysis of glycoproteins and their constituent N-linked glycans, their performance characteristics can vary significantly depending on the analyte's concentration and the nature of the glycosylation.[1][2] DHB is traditionally considered the standard matrix for the analysis of carbohydrates.[3][4]

Data Presentation: A Quantitative Comparison

Direct quantitative comparisons of CHCA and DHB for intact glycoproteins are limited in the literature. However, extensive studies on peptides derived from glycoproteins provide valuable insights into the performance of these matrices. The following table summarizes key performance metrics from a systematic comparison of CHCA and DHB for peptide mass fingerprinting of various proteins, including glycoproteins like fetuin and apo-transferrin.[2]

Performance Metric3-Cyano-4-hydroxybenzoic acid (CHCA)2,5-Dihydroxybenzoic acid (DHB)Key Observations
Optimal Analyte Concentration Low (fmol/µL range)High (pmol/µL range)CHCA demonstrates superior sensitivity for low-abundance samples, while DHB performs better at higher concentrations.[2][5]
Signal Intensity Generally higher for low concentration samples.Can be weaker than CHCA, but performance is enhanced with additives.[2]CHCA's higher ionization efficiency often leads to stronger signals for trace amounts of analyte.[2]
Signal-to-Noise (S/N) Ratio Can be impacted by matrix clusters in the low m/z range.Generally produces less background noise from matrix clusters in the lower m/z region.[2]DHB's cleaner background is advantageous for the analysis of smaller glycopeptides.[2]
Mass Resolution Good resolution for peptides.May exhibit less resolved signals for peptides compared to CHCA, potentially due to metastable decay.[6]The choice of matrix can influence the peak resolution in the resulting mass spectrum.
Analysis of Sialylated Glycans Can lead to in-source decay and loss of sialic acid residues.Also prone to causing instability and fragmentation of sialylated glycans in positive-ion mode.[1]For labile sialylated glycans, negative-ion mode or the use of alternative or modified matrices is often recommended.[1]

Experimental Protocols

Reproducibility in MALDI-TOF MS is highly dependent on standardized experimental procedures. Below are detailed protocols for the preparation of glycoprotein samples with CHCA and DHB matrices.

Protocol 1: Sample Preparation with α-Cyano-4-hydroxycinnamic acid (CHCA)

This protocol is suitable for the analysis of glycopeptides derived from glycoproteins, particularly at low concentrations.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Glycoprotein sample (e.g., tryptic digest of a glycoprotein)

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water. Vortex thoroughly to ensure complete dissolution.

  • Sample-Matrix Co-crystallization (Dried-Droplet Method): a. Mix the glycoprotein sample solution (typically 1-10 pmol/µL) with the CHCA matrix solution in a 1:1 (v/v) ratio. b. Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate. c. Allow the droplet to air-dry at room temperature, permitting the formation of a crystalline matrix-analyte spot.

  • MALDI-TOF MS Analysis: Insert the target plate into the mass spectrometer and acquire data in the appropriate mass range.

Protocol 2: Sample Preparation with 2,5-Dihydroxybenzoic acid (DHB)

This protocol is a standard method for the analysis of neutral glycans and can be adapted for glycoproteins, especially at higher concentrations. Performance for sialylated glycans may be improved with the addition of sodium salts.

Materials:

  • 2,5-Dihydroxybenzoic acid (DHB)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Glycoprotein sample

  • (Optional) Sodium chloride (NaCl) or sodium bicarbonate (NaHCO₃) solution (100 mM)

Procedure:

  • Matrix Solution Preparation: a. Prepare a stock solution of DHB at a concentration of 10-20 mg/mL in a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water. Vortex vigorously. b. (Optional, for enhanced detection of neutral glycans) Prepare a final matrix solution containing 1 mM sodium salt. For example, add 1 µL of a 100 mM NaCl solution to 99 µL of the DHB stock solution.

  • Sample-Matrix Co-crystallization (Dried-Droplet Method): a. Mix the glycoprotein sample solution with the DHB matrix solution (with or without sodium salt) in a 1:1 (v/v) ratio. b. Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate. c. Allow the droplet to air-dry completely at room temperature.

  • MALDI-TOF MS Analysis: Analyze the sample using the MALDI-TOF mass spectrometer.

Protocol 3: Using a CHCA/DHB Matrix Mixture for High Molecular Weight Glycoproteins

For intact glycoproteins, particularly those with a high molecular weight, a mixture of CHCA and DHB can sometimes provide improved results.[7][8]

Materials:

  • CHCA solution (as prepared in Protocol 1)

  • DHB solution (as prepared in Protocol 2)

  • Glycoprotein sample

Procedure:

  • Matrix Mixture Preparation: Combine the CHCA and DHB matrix solutions in a 1:1 (v/v) ratio immediately before use.

  • Sample-Matrix Co-crystallization: a. Mix the glycoprotein sample solution with the CHCA/DHB matrix mixture in a 1:1 (v/v) ratio. b. Deposit 0.5 - 1.0 µL of the final mixture onto the MALDI target plate. c. Allow the spot to air-dry at room temperature.

  • MALDI-TOF MS Analysis: Acquire mass spectra, paying attention to the higher m/z range for intact glycoproteins.

Mandatory Visualizations

To further elucidate the processes involved in glycoprotein analysis by MALDI-TOF MS, the following diagrams have been generated using the DOT language.

MALDI_TOF_Workflow cluster_sample_prep Sample Preparation cluster_maldi_prep MALDI Plate Spotting cluster_ms_analysis Mass Spectrometry Analysis Sample Glycoprotein Sample Enzymatic_Digest Enzymatic Digestion (e.g., Trypsin) Sample->Enzymatic_Digest For Glycopeptide Analysis Released_Glycans Released N-Glycans (PNGase F) Sample->Released_Glycans For Glycan Profiling Intact_Glycoprotein Intact Glycoprotein Sample->Intact_Glycoprotein For Intact Mass Analyte Analyte Solution Enzymatic_Digest->Analyte Released_Glycans->Analyte Intact_Glycoprotein->Analyte Mix Mix Analyte and Matrix (1:1 ratio) Analyte->Mix Matrix Matrix Solution (CHCA or DHB) Matrix->Mix Spot Spot on MALDI Target Mix->Spot Crystallize Co-crystallization Spot->Crystallize Laser Pulsed Laser Irradiation Crystallize->Laser Desorption Desorption/Ionization Laser->Desorption Acceleration Ion Acceleration Desorption->Acceleration TOF_Analyzer Time-of-Flight Analyzer Acceleration->TOF_Analyzer Detector Detector TOF_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: Experimental workflow for glycoprotein analysis by MALDI-TOF MS.

MALDI_Ionization_Mechanism cluster_solid Solid Phase (Matrix Crystal) cluster_gas Gas Phase (Plume) Matrix_Analyte Matrix Molecules (M) + Analyte (A) Excited_Matrix Excited Matrix (M*) Matrix_Analyte->Excited_Matrix Desorption Protonated_Matrix Protonated Matrix (MH+) Excited_Matrix->Protonated_Matrix Primary Ionization (Proton Transfer) Protonated_Analyte Protonated Analyte (AH+) Protonated_Matrix->Protonated_Analyte Secondary Ionization (Proton Transfer to Analyte) To_Analyzer To_Analyzer Protonated_Analyte->To_Analyzer To Mass Analyzer Laser Laser Pulse (Energy) Laser->Matrix_Analyte Energy Absorption

Caption: Simplified mechanism of MALDI ionization for glycoproteins.

Conclusion

The choice between this compound (CHCA) and 2,5-dihydroxybenzoic acid (DHB) for the MALDI-TOF MS analysis of glycoproteins is nuanced and application-dependent. For high-sensitivity applications involving low-abundance glycopeptides, CHCA is often the matrix of choice due to its superior ionization efficiency. Conversely, for higher concentration samples and when a cleaner spectrum in the low mass range is desired, DHB is a robust option. For the analysis of labile structures such as sialylated glycans, both matrices have limitations, and the use of modified matrices or alternative ionization modes should be considered. For large, intact glycoproteins, a combination of both matrices may yield the best results. Ultimately, the optimal matrix selection will depend on the specific glycoprotein of interest, its concentration, and the analytical goals of the experiment. Researchers are encouraged to empirically test both matrices to determine the most suitable option for their specific application.

References

Safety Operating Guide

Proper Disposal of 3-Cyano-4-hydroxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Cyano-4-hydroxybenzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Hazard Information

This compound (CAS No. 70829-28-6) presents several hazards that must be understood before handling and disposal.[1] According to its Safety Data Sheet (SDS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[1] An emergency eye wash station and safety shower should be readily accessible.[1]

Quantitative Hazard Classification

For quick reference, the Globally Harmonized System (GHS) classification for this compound is summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for this compound.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[2][3][4] The following protocol outlines the necessary steps for its proper disposal.

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of this compound.

Detailed Methodologies

1. Waste Identification and Minimization:

  • All waste containing this compound, including pure substance, contaminated labware (e.g., weigh boats, gloves), and solutions, must be treated as hazardous waste.

  • Practice waste minimization by ordering only the necessary amount of the chemical and preparing solutions in quantities appropriate for the experiment.[2]

2. Container Selection and Labeling:

  • Select a waste container that is chemically compatible with this compound and any solvents used.[5] Plastic containers are often preferred for solid waste.[2]

  • The container must be in good condition, with a secure, leak-proof lid.[5]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[6]

3. Segregation and Collection:

  • Collect waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][6]

  • Crucially, do not mix this waste with incompatible materials. The SDS for this compound lists strong oxidizing agents as incompatible.[1] Keep it separate from other waste streams such as flammable liquids, oxidizers, and corrosive acids or bases to prevent dangerous reactions.[7][8]

4. Storage:

  • Store the sealed waste container in a secondary containment bin or tray to prevent spills.

  • The SAA must be under the control of laboratory personnel and away from heat sources or direct sunlight.[5][8]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2]

5. Requesting Disposal:

  • Once the container is full or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]

  • Do not dispose of this compound down the drain or in the regular trash.[5]

6. Final Disposal Method:

  • The recommended disposal method for this compound is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber to handle the combustion byproducts.[1]

  • Your licensed waste contractor will ensure that the waste is transported and disposed of in compliance with all Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[3][9] While recycling is mentioned as a possibility, incineration is the specified waste treatment method.[1]

Regulatory Framework

The management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level in the United States, with the EPA responsible for its implementation.[3][4][9] States may have their own, often more stringent, regulations that must also be followed.[3] Adherence to these regulations is mandatory and helps protect both human health and the environment.[5][9]

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and upholding your commitment to environmental stewardship.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-Cyano-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 3-Cyano-4-hydroxybenzoic Acid (CAS No: 70829-28-6) must adhere to stringent safety protocols to mitigate potential hazards.[1] This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][2]

  • Causes skin irritation (Skin Irritation - Category 2).[1]

  • Causes serious eye irritation (Serious Eye Irritation - Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure - Category 3).[1]

The corresponding GHS pictogram is the GHS07 exclamation mark, and the signal word is "Warning".[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the required equipment.

Body PartRequired PPESpecification/Standard
Hands Protective glovesFollow 29 CFR 1910.138 for hand protection.[1] While specific material is not dictated, chemical-resistant gloves are mandatory.
Eyes/Face Chemical goggles or safety glasses and a face shieldMust comply with 29 CFR 1910.133.[1][3]
Body Suitable protective clothingTo prevent skin exposure.
Respiratory Respiratory protectionRequired in case of inadequate ventilation. Adhere to 29 CFR 1910.134.[1]
Feet Safety shoesAs per 29 CFR 1910.136.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to minimize exposure and ensure safety.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Ensure good ventilation prep2 Verify availability of emergency eyewash and safety shower prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and handle solid in a designated area prep3->handle1 handle2 Avoid creating dust handle1->handle2 handle3 Wash hands thoroughly after handling handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Collect waste in a suitable, labeled container clean1->clean2 clean3 Dispose of waste via an authorized incinerator clean2->clean3 clean4 Remove and dispose of contaminated PPE properly clean2->clean4

Safe Handling and Disposal Workflow

1. Preparation:

  • Ensure the work area has adequate ventilation, such as a chemical fume hood.[1]

  • Confirm that an emergency eye wash fountain and safety shower are immediately accessible.[1]

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Handle the substance in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust, mist, or spray.[1][3]

  • Avoid direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

3. In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Disposal Method: The recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with institutional and local regulations.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[4] In case of a spill, contain the material and follow institutional protocols for chemical spill cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4-hydroxybenzoic Acid
Reactant of Route 2
Reactant of Route 2
3-Cyano-4-hydroxybenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.